Product packaging for 3-Aminopyrazole(Cat. No.:CAS No. 1820-80-0)

3-Aminopyrazole

Numéro de catalogue: B016455
Numéro CAS: 1820-80-0
Poids moléculaire: 83.09 g/mol
Clé InChI: JVVRJMXHNUAPHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Aminopyrazole is a heteroarylamine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3 B016455 3-Aminopyrazole CAS No. 1820-80-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Record name 3-amino-1H-pyrazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171229
Record name Pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820-80-0
Record name 1H-Pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazol-3-ylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1820-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazol-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Aminopyrazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTB7URA7K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrazole is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery, prized for its versatile reactivity and presence in numerous bioactive molecules. A fundamental characteristic of this compound is its annular prototropic tautomerism, an equilibrium between the 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP) forms. This tautomeric balance is a critical determinant of its physicochemical properties, reactivity, and biological interactions. Understanding and predicting this equilibrium is paramount for rational drug design and the regioselective synthesis of novel pyrazole-based therapeutics. This guide provides a comprehensive overview of the chemical structure, the nuances of its tautomerism supported by quantitative data, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic utility.

Chemical Structure and Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino substituent. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₅N₃[1]
Molecular Weight 83.09 g/mol [1]
CAS Number 1820-80-0[1]
Appearance White to light yellow crystalline solid or oily liquid[2]
Melting Point 34-37 °C
Boiling Point 218 °C at 122 mmHg
Solubility Soluble in water, ethanol (B145695), and dimethylformamide[3]

Tautomerism of this compound

The most significant structural feature of this compound is its ability to exist as two rapidly interconverting annular tautomers: 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP). This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyrazole (B372694) ring.[4]

tautomerism cluster_3ap 3-Amino-1H-pyrazole (3AP) cluster_5ap 5-Amino-1H-pyrazole (5AP) 3ap 5ap 3ap->5ap H⁺ shift

Figure 1: Annular Tautomerism of this compound.
Quantitative Analysis of Tautomeric Equilibrium

The relative stability and population of the two tautomers have been investigated using both computational and experimental methods.

Table 1: Calculated and Experimental Energy Differences and Tautomeric Ratios

Method/Basis SetPhase/SolventMore Stable TautomerΔE (kJ/mol)ΔG (kJ/mol)Tautomer Ratio (% 3AP : % 5AP)Reference
DFT (B3LYP)/6-311++G(d,p)Gas3AP10.79.8-[1]
pKa/Basicity DataAqueous (25 °C)---~75 : ~25[3]
NMR SpectroscopyDMSO-d₆---Slow exchange observed[5]
Spectroscopic Data for Tautomer Identification

Spectroscopic techniques are instrumental in identifying and quantifying the tautomeric forms of this compound. In many common solvents, the proton exchange is rapid on the NMR timescale, resulting in averaged signals. However, in solvents like DMSO-d₆, the exchange can be slow enough to resolve signals for each tautomer.[5] Matrix isolation infrared spectroscopy has also been successfully employed to study the individual tautomers.[1]

Table 2: ¹H NMR Spectral Data of this compound in DMSO-d₆

AssignmentChemical Shift (ppm)MultiplicityIntegration
H45.448d1H
H57.292d1H
NH₂ and NH4.7 (broad)s3H

Note: The spectrum shows averaged signals due to tautomeric equilibrium, but the distinct signals for H4 and H5 are observable.

Table 3: Experimental Infrared (IR) Spectral Data of 3AP and 5AP Tautomers in an Argon Matrix

TautomerWavenumber (cm⁻¹)AssignmentReference
3AP 3539.8νₐₛ(NH₂)[1]
3448.1νₛ(NH₂)[1]
3426.9ν(NH)[1]
1636.5δ(NH₂)[1]
5AP 3536.3νₐₛ(NH₂)[1]
3443.0νₛ(NH₂)[1]
3432.1ν(NH)[1]
1629.7δ(NH₂)[1]

νₐₛ = asymmetric stretching, νₛ = symmetric stretching, ν = stretching, δ = bending

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common and effective methods.

Method 1: From β-Cyanoethylhydrazine

This multi-step synthesis provides good yields and utilizes readily available starting materials.

  • Step A: Synthesis of β-Cyanoethylhydrazine: To 417 g of 72% aqueous hydrazine (B178648) hydrate (B1144303) in a 2-L flask, 318 g of acrylonitrile (B1666552) is added gradually over 2 hours, maintaining the temperature at 30-35 °C. Water is then removed by distillation under reduced pressure (40 mm) to yield β-cyanoethylhydrazine.[6]

  • Step B: Cyclization and Hydrolysis: The crude β-cyanoethylhydrazine is then subjected to a series of reactions involving cyclization with a suitable reagent like p-toluenesulfonyl chloride, followed by hydrolysis to yield 3(5)-aminopyrazole.[6]

Method 2: From 3-Oxo-3-phenylpropanenitrile and Hydrazine

This method involves a condensation reaction.

  • A solution of 50 mg (0.34 mmol) of 3-oxo-3-phenylpropanenitrile, 11.6 mg (0.36 mmol) of hydrazine, and 0.024 mL of acetic acid (0.37 mmol) in 3 mL of anhydrous ethanol is heated at 60 °C for 24 hours.[2]

  • The reaction mixture is cooled, and the solvent is removed in vacuo.

  • The residue is taken up in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution.

  • The organic layer is washed with brine, dried over MgSO₄, filtered, and evaporated to yield the product.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Matrix Isolation Infrared (IR) Spectroscopy:

  • A solid sample of this compound is placed in a glass tube connected to a helium-cooled cryostat.

  • The sample is heated to increase its vapor pressure, and the vapor is co-deposited with a large excess of an inert gas (e.g., argon) onto a cold window (typically at ~10 K).

  • The IR spectrum of the isolated molecules in the matrix is then recorded.[1]

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems of pharmaceutical interest. A prominent example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines.

reaction_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3AP This compound Condensation Condensation 3AP->Condensation Diketone 1,3-Diketone Diketone->Condensation Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Condensation->Pyrazolopyrimidine

Figure 2: Synthesis of Pyrazolo[1,5-a]pyrimidines.

The reaction proceeds via a condensation of the exocyclic amino group and one of the ring nitrogens of this compound with the two carbonyl groups of a 1,3-dicarbonyl compound. This reaction is often catalyzed by acid and provides a regioselective route to a variety of substituted pyrazolo[1,5-a]pyrimidines, which are scaffolds found in numerous kinase inhibitors and other therapeutic agents.

Conclusion

This compound's rich chemistry is fundamentally linked to its tautomeric nature. A thorough understanding of the factors governing the 3AP/5AP equilibrium is crucial for medicinal chemists and drug development professionals. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and the rational design of novel this compound-based molecules with tailored properties and biological activities. The strategic application of spectroscopic and computational methods will continue to be essential in unlocking the full potential of this versatile heterocyclic building block.

References

physical and chemical properties of 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrazole, a versatile heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural features and reactivity have garnered significant interest in medicinal chemistry and materials science. This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical transformations.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid or oily liquid at room temperature.[1][2] It is sensitive to air and light and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).[3] The compound is soluble in methanol (B129727) and moderately soluble in other polar solvents like water, ethanol, and dimethylformamide.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃H₅N₃[1][4]
Molecular Weight 83.09 g/mol [4]
Melting Point 34-37 °C[1][5]
Boiling Point 218 °C at 122 mmHg; 282 °C[1][3]
pKa 15.28 ± 0.10 (Predicted)[1][2]
Appearance White to light yellow oily liquid or crystalline low melting solid[1][2]
Solubility Soluble in Methanol[1][5]
CAS Registry Number 1820-80-0[4]

Synthesis of this compound

This compound can be synthesized through various routes, with one of the most common methods involving the condensation of a β-ketonitrile with hydrazine (B178648).[6] Another prevalent method is the reaction of an α,β-unsaturated nitrile with hydrazine.[6][7]

Synthesis via Reaction of a Hydrazine with a 2,3-halosubstituted Propionitrile

A common and effective laboratory-scale synthesis involves the reaction of 2,3-dichloropropionitrile (B1359809) with hydrazine hydrate (B1144303) in the presence of a base.[8]

Materials:

  • 2,3-Dichloropropionitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate (B1210297) or Ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.06 moles of potassium carbonate in 400 mL of water.

  • To this solution, add 1.1 moles of hydrazine hydrate.

  • Cool the mixture to 10-20°C using an ice bath.

  • While stirring vigorously, add 1 mole of 2,3-dichloropropionitrile dropwise to the solution, maintaining the temperature between 10 and 20°C. The solution will turn yellow and cloudy, and potassium chloride will precipitate.

  • After the addition is complete, continue stirring at ambient temperature for several hours, then increase the temperature to 50-60°C and stir for an additional 24 hours.

  • Cool the reaction mixture to room temperature.

  • The crude product is extracted from the aqueous layer. The filtrate is extracted multiple times with either ether or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound as an oil.

  • The crude product can be further purified by vacuum distillation (boiling point of 105-108°C at 0.025 mm Hg) to yield pure this compound.[8] The distilled product solidifies upon standing or seeding, with a melting point of 36-40°C.[8]

Synthesis_of_3_Aminopyrazole reagents 2,3-Dichloropropionitrile + Hydrazine Hydrate conditions K₂CO₃, H₂O 10-60°C reagents->conditions product This compound conditions->product Cyclization byproduct KCl + H₂O conditions->byproduct

Caption: Synthesis of this compound.

Tautomerism

A key chemical feature of this compound is its ability to exist in tautomeric forms. The two primary tautomers are this compound (3AP) and 5-aminopyrazole (5AP).[9] Quantum chemical calculations and experimental data from matrix isolation infrared spectroscopy indicate that the this compound tautomer is the more stable form.[9]

Caption: Tautomeric Equilibrium of this compound.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The presence of two nitrogen atoms in the pyrazole (B372694) ring and an exocyclic amino group provides multiple reactive sites. It is widely used in the preparation of various heterocyclic compounds of pharmaceutical interest, such as pyrazolopyrimidines and pyrazolopyridines.[1][6] Its derivatives have shown a broad range of biological activities, making it a valuable scaffold in drug discovery.[7][10]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Experimental IR spectra have been obtained for matrix-isolated 3(5)-aminopyrazole.[9] The spectra show distinct bands for N-H stretching vibrations of the amino group and the pyrazole ring, as well as C-H and C=N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a valuable tool for the characterization of this compound and its derivatives. The proton chemical shifts provide information about the electronic environment of the protons in the molecule.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[11] Fragmentation patterns can provide further structural information.

Safety Information

This compound is harmful if swallowed and causes severe skin burns and eye damage.[4] It is classified as corrosive and an irritant.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications and advanced synthetic methodologies, researchers are encouraged to consult the cited literature.

References

Navigating the Solubility of 3-Aminopyrazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminopyrazole in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines detailed experimental protocols for solubility determination, and presents a framework for understanding the solubility of this critical heterocyclic compound. While quantitative solubility data for this compound remains limited in publicly accessible literature, this guide equips researchers with the foundational knowledge and methodologies to pursue precise solubility assessments.

This compound is a versatile building block in medicinal chemistry and materials science. Its solubility is a crucial parameter influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). Understanding its behavior in different organic solvents is paramount for optimizing synthetic routes and developing effective drug delivery systems.

Core Concepts in this compound Solubility

This compound is a polar molecule, a characteristic that dictates its general solubility behavior. It is reported to be soluble in polar organic solvents, including methanol, ethanol, and dimethylformamide (DMF).[1][2][3][4][5][6] The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the nitrogen atoms in the pyrazole (B372694) ring) allows for favorable interactions with polar solvent molecules. Conversely, its solubility is expected to be lower in non-polar solvents.

Quantitative Solubility Data

SolventQualitative Solubility
MethanolSoluble[1][3][4][5]
EthanolModerately Soluble[2]
Dimethylformamide (DMF)Moderately Soluble[2]
WaterSoluble[2][6]

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility data, this section details a robust experimental protocol based on the widely accepted isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The exact time should be determined by preliminary experiments, confirming that the concentration of the solute in the solution does not change over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in the chosen solvent at the specified temperature. The results can be expressed in various units, such as mole fraction (x), molarity (mol/L), or grams of solute per 100 g of solvent ( g/100g ).

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature with agitation prep2->equil1 Begin Equilibration equil2 Allow solids to settle equil1->equil2 samp1 Withdraw and filter supernatant equil2->samp1 Collect Sample samp2 Dilute sample samp1->samp2 samp3 Quantify concentration (HPLC/UV-Vis) samp2->samp3 res1 Calculate solubility samp3->res1 Analyze Data

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively published, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to generate this critical data. The provided workflow and understanding of its polar nature will aid in the rational selection of solvents for synthesis, purification, and formulation, ultimately accelerating research and development efforts involving this important heterocyclic compound. Future work should focus on the systematic determination and publication of the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures.

References

Synthesis of 3-Aminopyrazoles from β-Ketonitriles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties. The synthesis of these valuable heterocyclic compounds is a cornerstone of many drug discovery and development programs. Among the various synthetic routes, the condensation of β-ketonitriles with hydrazine (B178648) and its derivatives stands out as a robust, versatile, and widely adopted method. This technical guide provides a comprehensive overview of this pivotal transformation, detailing the underlying reaction mechanism, offering a comparative analysis of various synthetic protocols, and presenting detailed experimental procedures for the synthesis of substituted 3-aminopyrazoles.

Core Reaction and Mechanism

The fundamental reaction involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic this compound ring.

The general transformation can be depicted as follows:

Reaction_Mechanism beta_ketonitrile β-Ketonitrile plus + beta_ketonitrile->plus hydrazine Hydrazine intermediate Hydrazone Intermediate hydrazine->intermediate Nucleophilic Attack plus->hydrazine aminopyrazole This compound intermediate->aminopyrazole Intramolecular Cyclization & Dehydration plus2 + aminopyrazole->plus2 water H₂O plus2->water

Caption: General reaction scheme for the synthesis of 3-aminopyrazoles.

The regioselectivity of the reaction, particularly when using substituted hydrazines, is a critical consideration. The initial nucleophilic attack typically occurs at the more electrophilic carbonyl carbon, leading to the formation of a hydrazone intermediate. Subsequent intramolecular attack of the second nitrogen atom of the hydrazine onto the nitrile carbon leads to the cyclized product.

Comparative Analysis of Synthetic Methodologies

The synthesis of 3-aminopyrazoles from β-ketonitriles can be accomplished under various conditions, each offering distinct advantages in terms of reaction time, yield, and environmental impact. The choice of methodology often depends on the specific substrate, desired scale, and available laboratory equipment.

Methodology Typical Conditions Reaction Time Yield (%) Key Advantages References
Conventional Heating Reflux in a suitable solvent (e.g., ethanol (B145695), acetic acid)2 - 24 hours70 - 95Simple setup, widely applicable.[1]
Microwave-Assisted Microwave irradiation (100-150 °C) with or without a catalyst (e.g., p-TsOH)5 - 30 minutes85 - 98Rapid reaction times, often higher yields, improved energy efficiency.[2][3]
Catalytic Acid (e.g., p-TsOH, HCl) or base (e.g., piperidine) catalysis in a solvent at elevated temperatures.1 - 8 hours80 - 96Can improve reaction rates and yields for less reactive substrates.[4]
Solvent-Free Neat reaction of reactants, often with microwave irradiation or grinding.10 - 60 minutes88 - 97Environmentally friendly ("green chemistry"), simplified workup.[4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative this compound derivatives, illustrating the different methodologies.

Protocol 1: Conventional Synthesis of 3-Amino-5-phenyl-1H-pyrazole[5]

This protocol describes a standard reflux method for the synthesis of an aryl-substituted this compound.

Materials:

Procedure:

  • A solution of benzoylacetonitrile (10 mmol) in dioxane (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (12 mmol) is added to the solution.

  • The reaction mixture is heated to reflux for 30 minutes.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid product is crystallized from dioxane to afford 3-amino-5-phenyl-1H-pyrazole.

Expected Yield: 93%[5]

Protocol 2: Microwave-Assisted Synthesis of 3-Amino-5-aryl-1H-pyrazoles[2]

This protocol details a rapid and efficient microwave-assisted synthesis.

Materials:

  • Substituted benzoylacetonitrile (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Methanol (B129727) (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted benzoylacetonitrile (1 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of p-TsOH in methanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 5 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired 3-amino-5-aryl-1H-pyrazole.

Expected Yield: Moderate to excellent yields are reported.[2]

Protocol 3: Synthesis of 3-Amino-5-methylpyrazole[6]

This protocol outlines the synthesis of an alkyl-substituted this compound using the sodium salt of the β-ketonitrile.

Materials:

Procedure:

  • A suspension of sodium cyanoacetone (1 mol) and hydrazinium monohydrochloride (1 mol) in toluene (300 mL) is refluxed with a water separator until the separation of water ceases.

  • The reaction mixture is cooled, and ethanol is added to precipitate sodium chloride.

  • The precipitate is removed by filtration.

  • The filtrate is worked up by distillation to yield 3-amino-5-methylpyrazole (B16524).

Expected Yield: 72%[6]

Visualizing the Workflow

A generalized experimental workflow for the synthesis and purification of 3-aminopyrazoles is presented below.

Experimental_Workflow start Start reactants Combine β-Ketonitrile, Hydrazine, Solvent, and Catalyst (optional) start->reactants reaction Reaction: - Conventional Heating (Reflux) - Microwave Irradiation reactants->reaction workup Work-up: - Cooling - Filtration reaction->workup purification Purification: - Recrystallization - Column Chromatography workup->purification characterization Characterization: - NMR - IR - Mass Spectrometry purification->characterization end End Product: This compound characterization->end

Caption: A typical experimental workflow for this compound synthesis.

Conclusion

The synthesis of 3-aminopyrazoles from β-ketonitriles is a highly efficient and versatile method that is central to the production of many pharmaceutically important compounds. This guide has provided an in-depth overview of the reaction, including its mechanism, a comparison of different synthetic protocols, and detailed experimental procedures. By understanding the nuances of each methodology, researchers can select the most appropriate conditions for their specific synthetic targets, thereby accelerating the discovery and development of new therapeutic agents. The continued evolution of techniques such as microwave-assisted synthesis promises to further enhance the efficiency and sustainability of this important chemical transformation.

References

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to 3-Aminopyrazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and physicochemical properties of 3-aminopyrazole scaffolds, providing a critical resource for researchers, scientists, and drug development professionals.

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, this compound stands out as a versatile building block, enabling the synthesis of a diverse array of compounds with significant biological activities.[2][3] This technical guide provides a comprehensive overview of the fundamental chemistry of this compound and its derivatives, with a focus on synthetic methodologies, reactivity patterns, and key physicochemical properties relevant to drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a core scaffold is paramount for designing molecules with favorable pharmacokinetic and pharmacodynamic profiles. This compound is a white to light yellow crystalline solid or oily liquid at room temperature.[4][5] It is soluble in water and other polar solvents like ethanol (B145695) and dimethylformamide.[4] Key quantitative data for the parent this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₅N₃[4]
Molecular Weight 83.09 g/mol [6]
CAS Number 1820-80-0[4]
Melting Point 34-37 °C[5]
Boiling Point 218 °C/122 mmHg[5]
pKa 15.28 ± 0.10 (Predicted)[4]
logP (Octanol/Water) -1.142 (Calculated)[7]
Water Solubility Very soluble[4]

Synthesis of the this compound Core

The construction of the this compound ring system is a well-established area of heterocyclic chemistry, with several reliable synthetic routes available. The most common and versatile methods involve the cyclocondensation of a hydrazine-containing species with a suitable three-carbon precursor bearing a nitrile group.[1][8]

From β-Ketonitriles and Hydrazines

One of the most prevalent methods for synthesizing 3-aminopyrazoles is the reaction of β-ketonitriles with hydrazine (B178648).[8] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon.[8]

A general experimental protocol for this synthesis is as follows:

Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine from 3-Oxo-3-phenylpropanenitrile and Hydrazine [5]

  • Reaction Setup: Dissolve 3-oxo-3-phenylpropanenitrile (0.34 mmol) and hydrazine (0.36 mmol) in anhydrous ethanol (3 mL) in a suitable reaction vessel.

  • Acid Catalyst: Add acetic acid (0.37 mmol) to the mixture.

  • Heating: Heat the reaction mixture at 60°C for 24 hours.

  • Workup:

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent.

  • Purification: Wash the solid residue with ethyl ether and dry under vacuum to yield the desired product.

From α,β-Unsaturated Nitriles and Hydrazines

Another major route to 3-aminopyrazoles involves the condensation of α,β-unsaturated nitriles, which have a leaving group at the β-position, with hydrazines.[8] The presence of the leaving group facilitates the final aromatization step to form the pyrazole ring.[8] The regioselectivity of this reaction, yielding either the 3-amino or 5-aminopyrazole isomer, can often be controlled by the reaction conditions. For instance, acidic conditions in toluene (B28343) under microwave irradiation can favor the 5-aminopyrazole, while basic conditions in ethanol can lead to the this compound.[8]

The following diagram illustrates the general workflow for the synthesis of 3-aminopyrazoles from these two common precursors.

G General Synthetic Workflow for 3-Aminopyrazoles cluster_precursors Precursors cluster_reagents Core Reagent cluster_process Reaction Process cluster_product Product beta_ketonitrile β-Ketonitrile condensation Condensation & Cyclization beta_ketonitrile->condensation ab_unsaturated_nitrile α,β-Unsaturated Nitrile (with β-leaving group) ab_unsaturated_nitrile->condensation hydrazine Hydrazine (or derivative) hydrazine->condensation 3_aminopyrazole This compound Derivative condensation->3_aminopyrazole

Synthetic routes to 3-aminopyrazoles.

Reactivity of the this compound Scaffold

The this compound ring system exhibits a rich and diverse reactivity profile, which is key to its utility in constructing more complex molecular architectures. The presence of multiple nucleophilic centers—the exocyclic amino group and the two ring nitrogen atoms—allows for a variety of functionalization reactions. The regioselectivity of these reactions is often influenced by the electronic nature of the substituents and the reaction conditions.

N-Functionalization

The nitrogen atoms of the this compound ring are common sites for electrophilic attack. N-arylation, for example, can be achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings.[8] The selectivity for functionalization at the N1 versus the N2 position or the exocyclic amino group can be a challenge, but specific catalytic systems and reaction conditions have been developed to control this.[8]

Reactions Involving the Amino Group and an Adjacent Ring Nitrogen

The juxtaposition of the exocyclic amino group and the N2 ring nitrogen allows for the construction of fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines.[8] This type of reaction is a powerful tool for rapidly increasing molecular complexity. Similarly, reactions with other bidentate electrophiles can yield a variety of fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines.[1][8]

The diagram below illustrates the key reactivity patterns of the this compound core.

G Reactivity of the this compound Core cluster_reactions Functionalization Reactions cluster_products Resulting Derivatives 3_aminopyrazole This compound n_arylation N-Arylation (e.g., Ullmann, Buchwald-Hartwig) 3_aminopyrazole->n_arylation Electrophilic Reagents acylation Acylation 3_aminopyrazole->acylation diazotization Diazotization 3_aminopyrazole->diazotization condensation_fused Condensation with Bidentate Electrophiles 3_aminopyrazole->condensation_fused n_aryl_pyrazoles N-Aryl-3-aminopyrazoles n_arylation->n_aryl_pyrazoles acylated_pyrazoles Acylated Derivatives acylation->acylated_pyrazoles diazonium_salts Pyrazolediazonium Salts diazotization->diazonium_salts fused_systems Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines) condensation_fused->fused_systems

Key functionalization pathways for 3-aminopyrazoles.

Tautomerism in 3-Aminopyrazoles

This compound can exist in tautomeric forms, primarily the this compound (1H-pyrazol-3-amine) and 5-aminopyrazole (1H-pyrazol-5-amine) forms.[9] Computational studies and experimental data from matrix isolation infrared spectroscopy have shown that the this compound tautomer is the more stable form.[9] This tautomeric equilibrium is an important consideration in its reactivity, as different tautomers may exhibit different reaction profiles. It has been observed that the this compound tautomer can be converted to the 5-aminopyrazole form upon UV irradiation.[9]

Applications in Drug Discovery and Beyond

The this compound scaffold is a cornerstone in the development of a wide range of biologically active molecules. Its derivatives have been investigated as kinase inhibitors, anti-inflammatory agents, antiviral drugs, and anticancer agents.[2][4][10] For instance, this compound derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, which are implicated in various cancers.[11] The ability of the aminopyrazole core to serve as a versatile pharmacophore allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[10][11] Beyond pharmaceuticals, these compounds also find applications in agrochemical development and material science.[4][12]

References

Spectroscopic Profile of 3-Aminopyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-aminopyrazole (CAS: 1820-80-0), a pivotal heterocyclic amine building block in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound provide key insights into its molecular framework.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the pyrazole (B372694) ring and the amino group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: ¹H NMR Spectroscopic Data for this compound.

Proton Chemical Shift (δ, ppm) Multiplicity Solvent
H45.45DoubletDMSO-d₆
H57.29DoubletDMSO-d₆
NH₂4.70Singlet (broad)DMSO-d₆
NH~11.5 (broad)Singlet (broad)DMSO-d₆

Data sourced from ChemicalBook.[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Carbon Chemical Shift (δ, ppm) Solvent
C3156.4DMSO-d₆
C491.5DMSO-d₆
C5132.8DMSO-d₆

Note: Specific peak assignments can vary slightly based on the reference and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for N-H and C-N bonds.

Table 3: Key IR Absorption Bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400-3250N-H stretch (amine)Strong, broad
3100-3000C-H stretch (aromatic)Medium
1650-1580N-H bend (amine)Medium
1600-1450C=C and C=N stretch (ring)Medium-Strong
1335-1250C-N stretch (aromatic amine)Medium

Characteristic ranges for amine functional groups are well-documented.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.[3][4][5]

Table 4: Mass Spectrometry Data for this compound.

Parameter Value
Molecular FormulaC₃H₅N₃
Molecular Weight83.09 g/mol
m/z of Molecular Ion [M]⁺ 83

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation of pyrazole rings involves the loss of HCN or N₂.[6] For this compound, the molecular ion is typically the base peak.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

4.1.2. ¹H NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) with a Fourier transform.

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Integrate the signals to determine the relative proton ratios.

4.1.3. ¹³C NMR Data Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[7]

  • Set an appropriate number of scans to achieve a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

  • Use a relaxation delay (d1) of 1-2 seconds for qualitative spectra.

  • Process the FID as described for ¹H NMR.

  • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

FTIR Spectroscopy Protocol (ATR Method)

4.2.1. Instrument Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

  • Record a background spectrum to account for atmospheric and instrument-related absorptions.

4.2.2. Sample Analysis:

  • Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry Protocol (Electron Ionization)

4.3.1. Sample Introduction:

  • Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • For a direct insertion probe, the sample is volatilized by heating in the ion source.

4.3.2. Ionization and Analysis:

  • Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[4][5]

  • Accelerate the resulting ions into the mass analyzer.

  • Separate the ions based on their mass-to-charge (m/z) ratio.

  • Detect the ions to generate the mass spectrum.

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the role of this compound in a drug discovery context.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Direct Application (IR/MS) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS Processing Data Processing (FT, Phasing, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment, Structure Elucidation) Processing->Interpretation Report Final Report Interpretation->Report Drug_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development BuildingBlock This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Pyrazolo[1,5-a]pyrimidines) BuildingBlock->Synthesis Library Compound Library Synthesis->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Preclinical Preclinical Studies (In vitro & In vivo) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

References

An In-depth Technical Guide on the Stability and Storage of 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazole (CAS RN: 1820-80-0), a versatile heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals.[1] Its pyrazole (B372694) ring system is a common scaffold in molecules targeting a range of biological pathways, making it a compound of significant interest in drug discovery and development.[2] Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and reactivity for research and manufacturing purposes. This technical guide provides a comprehensive overview of the stability and storage of this compound, including its physicochemical properties, known degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, formulation development, and the design of stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₅N₃[3]
Molecular Weight 83.09 g/mol [3]
Appearance Off-white powder to yellow liquid/solid[4][5]
Melting Point 34-37 °C (lit.)[5]
Boiling Point 218 °C/122 mmHg (lit.)[5]
Solubility Soluble in methanol (B129727).[6]
pKa 15.28 ± 0.10 (Predicted)[6]
Flash Point >110 °C (>230 °F)[2]

Stability Profile

This compound is generally stable under normal, controlled laboratory conditions.[4] However, it is susceptible to degradation when exposed to certain environmental factors. Understanding its stability profile is critical for maintaining its quality and for the development of robust analytical methods.

General Stability

Under recommended storage conditions, in a tightly closed container, this compound is stable.[4] It is, however, sensitive to air and light, which can lead to degradation over time.[2]

Degradation Pathways
  • Oxidation: As an aromatic amine, this compound is susceptible to oxidation. Exposure to air and oxidizing agents can lead to the formation of colored impurities. Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[7]

  • Photodegradation: The compound is light-sensitive.[2] Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products. Photostability testing is a crucial part of forced degradation studies as per ICH guidelines.[7]

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the amino group or degradation of the pyrazole ring.

  • Thermal Degradation: Although it has a relatively high boiling point, prolonged exposure to high temperatures should be avoided to prevent thermal decomposition.[4]

Incompatibilities

This compound is incompatible with the following substances and should not be stored in close proximity to them:

  • Strong oxidizing agents[4]

  • Strong acids[4]

  • Acid anhydrides[2]

  • Acid chlorides[2]

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling guidelines should be strictly followed.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationReference(s)
Temperature Store in a refrigerator at 2-8°C.[6]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[4]
Light Protect from light by storing in an opaque or amber container.[4]
Container Keep container tightly closed.[4]
Handling Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE).[4]

Experimental Protocols for Stability Assessment

The following sections provide detailed, representative methodologies for conducting stability studies on this compound. These protocols are based on established principles of forced degradation studies and the development of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[8]

5.1.1 Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.

5.1.2 Stress Conditions

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for a specified period. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

  • Thermal Degradation: Place the solid this compound in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period. Also, expose the stock solution to the same temperature. After the specified time, dissolve the solid sample and dilute both the solid and solution samples to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation: Expose the solid this compound and its stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[7] Prepare a sample in the dark as a control. Dilute the exposed samples to a final concentration of 0.1 mg/mL with the mobile phase.

The workflow for a typical forced degradation study is illustrated in the following diagram.

Figure 1: Forced Degradation Experimental Workflow.
Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products. The following is a representative HPLC method adapted from a validated method for a similar compound, methyl 3-amino-1H-pyrazole-4-carboxylate.[9] This method would require validation for this compound.

5.2.1 Chromatographic Conditions

  • Instrument: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Injection Volume: 10 µL.[9]

  • Detection: UV absorbance at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan of this compound).[9]

5.2.2 Sample Preparation

Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[9]

5.2.3 Method Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical flow of developing and validating a stability-indicating HPLC method.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Select Column and Initial Mobile Phase B Optimize Mobile Phase Composition and Gradient A->B C Optimize Flow Rate, Temperature, and Wavelength B->C D Specificity (Forced Degradation) C->D Validate E Linearity and Range D->E F Accuracy D->F G Precision (Repeatability, Intermediate) D->G H LOD and LOQ D->H I Robustness D->I

Figure 2: HPLC Method Development and Validation Workflow.

Involvement in Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its core structure is a key pharmacophore in a multitude of kinase inhibitors, highlighting its importance in targeting various signaling pathways implicated in diseases such as cancer and inflammation.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. For instance, this compound-based molecules have been shown to selectively stabilize CDK16, a member of the understudied PCTAIRE family of kinases, suggesting a role in modulating cell proliferation and migration.[7][9]

CDK_Pathway cluster_pathway Cell Cycle Regulation Cyclin_CDK Cyclin/CDK Complex Substrate Substrate Protein Cyclin_CDK->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Promotes Inhibitor This compound Derivative (e.g., CDK16 Inhibitor) Inhibitor->Cyclin_CDK Inhibits

Figure 3: Inhibition of CDK Signaling by this compound Derivatives.
Fibroblast Growth Factor Receptor (FGFR) Signaling

The this compound scaffold is present in inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. Aberrant FGFR signaling is a known driver in various cancers. This compound derivatives have been developed to inhibit both wild-type and mutant forms of FGFR2 and FGFR3, thereby blocking downstream signaling pathways that promote tumor growth and survival.[10]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor This compound Derivative (FGFR Inhibitor) Inhibitor->FGFR Inhibits

Figure 4: Inhibition of FGFR Signaling by this compound Derivatives.
Other Kinase Signaling Pathways

The versatility of the this compound core has led to its incorporation into inhibitors of other important kinases, including:

  • c-Jun N-terminal Kinase 3 (JNK3): A key player in neuronal apoptosis, making its inhibition a potential therapeutic strategy for neurodegenerative diseases.[11]

  • Spleen Tyrosine Kinase (Syk): A critical mediator of signaling in hematopoietic cells, involved in inflammation and B-cell malignancies.[8]

Conclusion

This compound is a stable compound when stored and handled under the recommended conditions of refrigeration, inert atmosphere, and protection from light. Its susceptibility to oxidation and photodegradation necessitates careful handling to maintain its purity and integrity. The provided experimental protocols offer a robust framework for assessing its stability and developing validated analytical methods. The prevalence of the this compound scaffold in numerous kinase inhibitors underscores its significance in modern drug discovery, particularly in the development of targeted therapies for cancer and inflammatory diseases. This technical guide serves as a valuable resource for researchers and developers working with this important chemical intermediate.

References

Unraveling the Tautomeric Landscape of 3-Aminopyrazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the tautomeric behavior of pharmacologically relevant scaffolds is paramount. 3-Aminopyrazole, a key constituent in numerous bioactive molecules, exists in a dynamic equilibrium between its 3-amino-1H-pyrazole (3-AP) and 5-amino-1H-pyrazole (5-AP) tautomeric forms. The predominance of a specific tautomer can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth analysis of the theoretical and experimental studies that have elucidated the tautomeric preferences of 3-aminopyrazoles.

The position of the annular proton in N-unsubstituted pyrazoles is not fixed, leading to prototropic tautomerism. In the case of this compound, this equilibrium is primarily between the 3-amino and 5-amino forms. The interplay of substituent effects, solvent polarity, and solid-state packing forces dictates the position of this equilibrium.

The Tautomeric Equilibrium

The annular tautomerism of this compound involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This results in two distinct tautomers: 3-amino-1H-pyrazole and 5-amino-1H-pyrazole.

Annular tautomeric equilibrium in 3(5)-aminopyrazole.

Theoretical Studies: A Computational Approach

Quantum chemical calculations have been instrumental in predicting the relative stabilities of this compound tautomers. Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are the most commonly employed methods.

Computational Methodologies

A typical computational workflow for investigating the tautomerism of 3-aminopyrazoles involves several key steps. These calculations are often performed for the gas phase and in various solvents using continuum models like the Polarizable Continuum Model (PCM) to simulate the solvent effect.[1]

Computational_Workflow cluster_input cluster_calc Quantum Chemical Calculations cluster_output start1 3-AP Tautomer opt_gas Geometry Optimization (Gas Phase) start1->opt_gas start2 5-AP Tautomer start2->opt_gas freq_gas Frequency Analysis opt_gas->freq_gas Confirm minima opt_solv Geometry Optimization (Solvent) opt_gas->opt_solv with PCM energy_gas Single Point Energy freq_gas->energy_gas end2 Geometric Parameters freq_gas->end2 end3 Spectroscopic Properties (IR, NMR) freq_gas->end3 end1 Relative Stabilities (ΔE, ΔG) energy_gas->end1 freq_solv Frequency Analysis opt_solv->freq_solv Confirm minima energy_solv Single Point Energy freq_solv->energy_solv freq_solv->end2 freq_solv->end3 energy_solv->end1

A general workflow for the computational investigation of tautomerism.
Relative Stabilities of Tautomers

Theoretical calculations consistently show that for the unsubstituted this compound, the 3-amino tautomer (3-AP) is more stable than the 5-amino tautomer (5-AP) in the gas phase.[2][3][4] This preference is attributed to the electronic effects of the amino group, which is an electron-donating group.[2][4] Electron-donating groups tend to stabilize the tautomer where the proton is on the nitrogen atom further from the substituent.

The stability can be influenced by substituents on the pyrazole ring. Electron-withdrawing groups at the 4-position can reverse this preference, making the 5-amino tautomer more stable, especially in polar solvents.[1] For instance, 4-cyano and 4-thiocyanato derivatives of this compound exist preferentially as the 5-amino tautomer in DMSO solution.[1]

TautomerComputational MethodBasis SetPhaseΔE (kJ/mol)ΔG (kJ/mol)Reference
3-AP vs 5-APDFT (B3LYP)6-311++G(d,p)Gas10.7 (5-AP higher)9.8 (5-AP higher)[2][3][4]
3-AP vs 5-APMP26-311++G Gas--[3]
4-substitutedDFT (B3LYP)6-31GGas & DMSO (PCM)VariesVaries[1]

Experimental Validation

A combination of spectroscopic and crystallographic techniques has been employed to experimentally investigate the tautomerism of 3-aminopyrazoles, providing crucial validation for the theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. In many cases, the proton exchange between the tautomers is fast on the NMR timescale, resulting in averaged signals. However, in some instances, particularly in solvents like DMSO-d6, the exchange can be slow enough to observe distinct signals for each tautomer, allowing for the determination of their relative populations.[1] The chemical shifts of the ring carbons, especially C3 and C5, are particularly sensitive to the tautomeric form.

Infrared (IR) Spectroscopy

Matrix isolation infrared (IR) spectroscopy has been used to study the tautomers of this compound in an inert matrix at low temperatures.[2][4] This technique allows for the trapping and individual characterization of the tautomers. The experimental IR spectra, when compared with theoretically predicted vibrational frequencies, have confirmed that the 3-amino tautomer is the more stable form.[2][3][4][5]

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[1] For unsubstituted and many substituted 3-aminopyrazoles, the solid-state structure is predominantly the 3-amino tautomer.[1] However, the crystal packing forces can sometimes stabilize a tautomer that is less stable in the gas phase or in solution.

Experimental Protocols

NMR Spectroscopy for Tautomer Ratio Determination
  • Sample Preparation : Dissolve the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition : Record ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer.

  • Analysis : If the tautomeric exchange is slow, integrate the signals corresponding to the distinct tautomers in the ¹H spectrum to determine their relative ratio. In the ¹³C NMR spectrum, the chemical shifts of C3 and C5 are diagnostic for identifying the major tautomer.

Matrix Isolation IR Spectroscopy
  • Matrix Preparation : A gaseous mixture of the this compound and an inert gas (e.g., argon or xenon) is deposited onto a cold window (typically at ~10 K).

  • IR Spectroscopy : The IR spectrum of the isolated molecules in the matrix is recorded.

  • Data Analysis : The experimental spectrum is compared with the computed vibrational spectra for each tautomer to assign the observed bands and identify the predominant tautomeric form.[4][5]

X-ray Crystallography
  • Crystal Growth : Single crystals of the this compound derivative suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution.

  • Data Collection : A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement : The diffraction data are processed to solve the crystal structure. The positions of all atoms, including the hydrogen atom on the pyrazole nitrogen, are determined, providing a definitive identification of the tautomer present in the solid state.

Implications for Drug Development

The tautomeric state of a this compound-containing drug molecule is of critical importance as it dictates the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution. These factors, in turn, influence how the molecule interacts with its biological target. A thorough understanding and characterization of the tautomeric equilibrium are therefore essential for:

  • Structure-Activity Relationship (SAR) Studies : Rationalizing the observed biological activity and guiding the design of more potent analogs.

  • Pharmacokinetic Profiling : Predicting properties such as solubility, membrane permeability, and metabolic stability, which can be tautomer-dependent.

  • Intellectual Property : Defining the specific tautomeric form in patent applications.

By integrating computational and experimental approaches, researchers can gain a comprehensive understanding of the tautomeric behavior of this compound derivatives, facilitating the development of safer and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminopyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazole derivatives have emerged as a privileged scaffold in the design of potent kinase inhibitors, targeting a variety of kinases implicated in oncology and other diseases. Their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes them attractive candidates for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based kinase inhibitors, with a focus on a representative multi-kinase inhibitor, AT7519.

Synthetic Routes Overview

The synthesis of this compound-based kinase inhibitors typically involves the initial construction of a substituted this compound core, followed by functionalization to introduce moieties that occupy adjacent hydrophobic pockets and solvent-exposed regions of the kinase active site. Common synthetic strategies include:

  • Condensation Reactions: The reaction of β-ketonitriles or α,β-unsaturated nitriles with hydrazine (B178648) or its derivatives is a fundamental method for forming the this compound ring.[1]

  • Multi-component Reactions: Efficient one-pot syntheses can be achieved through multi-component reactions involving, for example, a ketone, malononitrile, and hydrazine.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are instrumental in attaching various substituents to the pyrazole (B372694) core and associated aromatic systems.

Featured Kinase Inhibitor: AT7519

AT7519 is a potent inhibitor of several cyclin-dependent kinases (CDKs) and Aurora kinases, demonstrating the therapeutic potential of the this compound scaffold.[2][3] The following sections provide a detailed protocol for its synthesis, drawing from established chemical principles.

Experimental Protocol: Synthesis of AT7519

This protocol describes a plausible multi-step synthesis of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519).

Step 1: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid

This step involves the nitration of pyrazole-3-carboxylic acid.

  • Reagents: 1H-pyrazole-3-carboxylic acid, fuming nitric acid, sulfuric acid.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

    • Slowly add 1H-pyrazole-3-carboxylic acid in portions, maintaining the temperature below 10 °C.

    • Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-nitro-1H-pyrazole-3-carboxylic acid.

Step 2: Synthesis of tert-butyl 4-(4-nitro-1H-pyrazole-3-carboxamido)piperidine-1-carboxylate

This step involves the amide coupling of the nitropyrazole carboxylic acid with a protected piperidine (B6355638) amine.

  • Reagents: 4-Nitro-1H-pyrazole-3-carboxylic acid, tert-butyl 4-aminopiperidine-1-carboxylate, HATU (Hexafluorophosphate Azabenzotriazole), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add tert-butyl 4-aminopiperidine-1-carboxylate to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (B1210297).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired product.

Step 3: Synthesis of 4-amino-N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-3-carboxamide

This step involves the reduction of the nitro group to an amine.

  • Reagents: tert-butyl 4-(4-nitro-1H-pyrazole-3-carboxamido)piperidine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the product from Step 2 in methanol.

    • Add 10% Pd/C catalyst to the solution.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the aminopyrazole derivative.

Step 4: Synthesis of N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide

This step involves the acylation of the aminopyrazole with a substituted benzoyl chloride.

  • Reagents: 4-amino-N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-3-carboxamide, 2,6-dichlorobenzoyl chloride, Pyridine (B92270), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the aminopyrazole derivative from Step 3 in anhydrous DCM and cool to 0 °C.

    • Add pyridine to the solution.

    • Add a solution of 2,6-dichlorobenzoyl chloride in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the protected AT7519.

Step 5: Synthesis of N-(piperidin-4-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide (AT7519)

This is the final deprotection step to yield AT7519.

  • Reagents: N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected AT7519 from Step 4 in DCM.

    • Add TFA to the solution and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield AT7519 as a TFA salt.

    • The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction.

Data Presentation

The inhibitory activities of selected this compound-based kinase inhibitors are summarized in the table below. This data highlights the potency and selectivity profile of these compounds against various kinases.

CompoundTarget Kinase(s)IC50 (nM)Reference(s)
AT7519 CDK1210[4]
CDK247[2]
CDK517[2]
CDK9<10[4]
Aurora A315[2]
Aurora B160[2]
PNU-292137 CDK2/cyclin A37[1][5]
Compound 24 CDK229[2]
CDK519[2]
JNK3 Inhibitor JNK3~50 (example from a series)

Mandatory Visualizations

Synthetic Workflow for a this compound Kinase Inhibitor

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final Final Product Synthesis cluster_end Final Product start1 This compound Precursor reaction1 Nucleophilic Substitution start1->reaction1 start2 Coupling Partner (e.g., Dichloropyrimidine) start2->reaction1 intermediate1 Functionalized this compound reaction1->intermediate1 reaction2 Further Functionalization (e.g., Amide Coupling) intermediate1->reaction2 end_product This compound-based Kinase Inhibitor reaction2->end_product

Caption: General synthetic workflow for this compound kinase inhibitors.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Kinase Assays (IC50) characterization->in_vitro cellular Cell-based Assays (e.g., Proliferation) in_vitro->cellular data_analysis SAR Analysis & Lead Optimization cellular->data_analysis

Caption: Experimental workflow from synthesis to biological evaluation.

Simplified CDK2 Signaling Pathway in Cell Cycle Progression

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates E2F Free E2F Rb_E2F->E2F Releases CyclinE Cyclin E Transcription E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes Inhibitor This compound Inhibitor (e.g., AT7519) Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK2 pathway by this compound inhibitors.

Simplified PLK1 Signaling Pathway in Mitosis

G cluster_G2 G2/M Transition cluster_M Mitosis AuroraA Aurora A PLK1_inactive Inactive PLK1 AuroraA->PLK1_inactive Activates via Bora Bora Bora PLK1_active Active PLK1 PLK1_inactive->PLK1_active Cdc25 Cdc25 PLK1_active->Cdc25 Activates CDK1 CDK1 Cdc25->CDK1 Activates Mitotic_Events Spindle Assembly, Chromosome Segregation CDK1->Mitotic_Events Drives Inhibitor This compound Inhibitor Inhibitor->PLK1_active

Caption: Inhibition of the PLK1 signaling pathway during mitosis.

Simplified JNK Signaling Pathway

G cluster_stress Cellular Stress cluster_cascade Kinase Cascade cluster_response Cellular Response Stress Stress Signals (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis / Inflammation cJun->Apoptosis Regulates Inhibitor This compound JNK Inhibitor Inhibitor->JNK

Caption: Inhibition of the JNK signaling cascade by this compound inhibitors.

References

Application Notes and Protocols: 3-Aminopyrazole in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant role in the development of potent anticancer agents. Its unique structural features, particularly the arrangement of nitrogen atoms, facilitate crucial hydrogen bond interactions within the ATP-binding pockets of various protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Consequently, this compound derivatives have been extensively explored and developed as inhibitors of several key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Fibroblast Growth Factor Receptors (FGFRs), and the AXL receptor tyrosine kinase.

These application notes provide an overview of the synthesis and biological evaluation of this compound-based anticancer agents, complete with detailed experimental protocols for key assays and a summary of their activity.

Mechanism of Action: Targeting Key Oncogenic Kinases

The anticancer activity of this compound derivatives is primarily attributed to their ability to function as ATP-competitive inhibitors of protein kinases. The core this compound structure typically forms a network of hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.[1] Substitutions at various positions on the pyrazole (B372694) ring allow for the fine-tuning of potency and selectivity by extending into adjacent hydrophobic pockets or solvent-exposed regions of the enzyme.[2]

Key Kinase Targets:
  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer cells.[3] this compound-based inhibitors can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently trigger apoptosis.[4][5]

  • Aurora Kinases: This family of serine/threonine kinases plays a critical role in mitosis. Inhibition of Aurora kinases by this compound derivatives can lead to defects in chromosome segregation and ultimately cell death.[6][7]

  • Fibroblast Growth Factor Receptors (FGFRs): FGFRs are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis. Several this compound-based compounds have been developed as potent FGFR inhibitors.[8][9][10][11][12]

  • AXL Receptor Tyrosine Kinase: AXL is implicated in tumor progression, metastasis, and the development of drug resistance. Potent and selective this compound AXL inhibitors have shown significant antitumor efficacy in preclinical models.[13][14][15]

Signaling Pathways

The inhibition of these kinases by this compound derivatives disrupts critical signaling pathways involved in cancer cell proliferation and survival. Below are simplified diagrams of the CDK-mediated cell cycle regulation and a typical receptor tyrosine kinase (RTK) signaling cascade targeted by these compounds.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D/CDK4_6 Cyclin D / CDK4/6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E/CDK2 Cyclin E / CDK2 E2F->Cyclin E/CDK2 G1_S_Transition G1/S Transition DNA_Replication DNA Replication Cyclin E/CDK2->DNA_Replication promotes Cyclin A/CDK2 Cyclin A / CDK2 Cyclin A/CDK2->DNA_Replication Aminopyrazole_Inhibitor This compound Inhibitor Aminopyrazole_Inhibitor->Cyclin E/CDK2 inhibits Aminopyrazole_Inhibitor->Cyclin A/CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

RTK_Pathway Ligand Growth Factor (e.g., FGF, GAS6) RTK Receptor Tyrosine Kinase (e.g., FGFR, AXL) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream_Signaling Cellular_Response Cell Proliferation, Survival, Metastasis Downstream_Signaling->Cellular_Response Aminopyrazole_Inhibitor This compound Inhibitor Aminopyrazole_Inhibitor->Dimerization inhibits

Caption: General receptor tyrosine kinase (RTK) signaling pathway.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines and protein kinases.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
Compound IDTarget Kinase(s)Cancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
PNU-292137 CDK2HCT-116 (Colon)->50% TGI in vivo[3]
AT9283 Aurora A/B, JAK2, AblHCT-116 (Colon)-Potent growth inhibition[16]
AZD1152 Aurora B--Selective Aurora B inhibition[17]
Compound 13 Aurora ANCI-H446 (Lung)-Reduces cMYC/MYCN[18]
Compound 19 FGFR2/3 (WT & mutant)BaF3-FGFR2-<0.001[8]
Compound 6li AXL4T1 (Breast)-Significant in vivo efficacy[13][15]
Compound 24 CDK2/5MiaPaCa-2 (Pancreatic)Growth Inhibition<1[2]
Compound 5h Aurora AMCF-7 (Breast)SRB0.12[7]
Compound 5e Aurora AMDA-MB-231 (Breast)SRB0.63[7]
Compound 7d CDK2-Kinase Assay1.47[4]
Compound 9 CDK2-Kinase Assay0.96[4]
Compound 18i Pan-FGFRSNU-16 (Gastric)-1.88[11][12]
Compound 18i Pan-FGFRKMS-11 (Myeloma)-3.02[11][12]
Compound 18i Pan-FGFRSW-780 (Bladder)-2.34[11][12]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. TGI: Tumor growth inhibition.

Table 2: In Vitro Kinase Inhibitory Activity of this compound Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
PNU-292137 CDK2/Cyclin A37[3]
AT9283 Aurora A~3[16]
AT9283 Aurora B~3[16]
Compound 6li AXL1.6[13][15]
Compound 24 CDK2/Cyclin E24[2]
Compound 24 CDK5/p3523[2]
Compound 5h Aurora A780[7]
Compound 5e Aurora A1120[7]
Compound 18i FGFR13.0[11][12]
Compound 18i FGFR21.8[11][12]
Compound 18i FGFR31.9[11][12]
Compound 18i FGFR41.3[11][12]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the condensation of a hydrazine (B178648) with a β-ketonitrile or an α,β-unsaturated nitrile.[19] Subsequent modifications, such as N-acylation, N-arylation, or coupling reactions, are then employed to introduce diversity and optimize biological activity.

Representative Synthesis of a N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide (PNU-292137) [3]

This protocol is a representative example for the synthesis of a CDK2 inhibitor.

  • Step 1: Synthesis of 3-amino-5-cyclopropylpyrazole.

    • To a solution of 3-cyclopropyl-3-oxopropanenitrile (B32227) in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to yield 3-amino-5-cyclopropylpyrazole.

  • Step 2: Acylation.

    • Dissolve 3-amino-5-cyclopropylpyrazole in a suitable solvent (e.g., dichloromethane (B109758) or THF).

    • Add a base (e.g., triethylamine (B128534) or pyridine).

    • To this mixture, add a solution of 2-naphthylacetyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the final compound.

Biological Evaluation Protocols

The following are detailed protocols for common assays used to evaluate the anticancer properties of this compound derivatives.

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of this compound derivative B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formation of formazan (B1609692) crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Workflow for a typical MTT cell viability assay.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well flat-bottom plates

    • This compound compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Prepare serial dilutions of the this compound compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Induce apoptosis in the target cells by treating with the this compound compound for a specified time (e.g., 24-48 hours).

    • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[19]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Differentiate cell populations:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle.

  • Materials:

    • Treated and control cells

    • PBS

    • Ice-cold 70% ethanol (B145695)

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with the this compound compound for the desired time.

    • Harvest the cells and wash with PBS.

    • Fix the cells by resuspending the pellet in 500 µL of cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[20]

    • Incubate at -20°C for at least 2 hours for fixation.

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[20]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

    • Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

4. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to kinase inhibition.

Kinase_Assay_Workflow A Add this compound inhibitor and kinase to a 384-well plate B Add substrate/ATP mix to initiate the kinase reaction A->B C Incubate at room temperature for 60 minutes B->C D Add ADP-Glo™ Reagent to stop the reaction and deplete ATP C->D E Incubate for 40 minutes D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Incubate for 30 minutes F->G H Measure luminescence G->H I Calculate % inhibition and determine IC50 H->I

Caption: General workflow for the ADP-Glo™ kinase inhibition assay.

  • Materials:

    • Recombinant kinase (e.g., CDK2/Cyclin A, Aurora A, FGFR1, AXL)

    • Kinase-specific substrate

    • ATP

    • Kinase buffer

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound inhibitor

    • 384-well plates

    • Luminometer

  • Protocol:

    • In a 384-well plate, add 1 µL of the this compound inhibitor at various concentrations (or 5% DMSO for control).

    • Add 2 µL of the kinase enzyme diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the design and synthesis of novel anticancer agents. Its ability to effectively target a range of oncogenic kinases has led to the development of numerous potent inhibitors with diverse mechanisms of action. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive biological evaluation of new this compound derivatives, aiding researchers in the ongoing quest for more effective and selective cancer therapies.

References

Application Notes and Protocols for the Development of 3-Aminopyrazole-Based Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-aminopyrazole scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational building block for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3] The unique structural features of the this compound nucleus, particularly its ability to form key hydrogen bond interactions with biological targets, make it an advantageous framework for designing selective enzyme inhibitors.[1][2] In the context of inflammation, this compound derivatives have been successfully developed as potent inhibitors of key enzymes and signaling pathways, leading to the discovery of prominent drugs like the COX-2 inhibitor, Celecoxib.[3][4] These notes provide an overview of the mechanisms, structure-activity relationships, and key experimental protocols for leveraging the this compound scaffold in the development of novel anti-inflammatory drugs.

Mechanism of Action: Targeting Key Inflammatory Pathways

Inflammation is a complex biological response involving various mediators and signaling cascades. This compound derivatives exert their anti-inflammatory effects by modulating several of these key pathways.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation.[4] Many this compound derivatives are designed as selective COX-2 inhibitors, which provides potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]

  • Dual COX-2/5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX pathway is responsible for producing leukotrienes, another class of pro-inflammatory mediators. Dual inhibition of both COX-2 and 5-LOX is a promising strategy to achieve broader and potentially safer anti-inflammatory activity.[5][6] Several pyrazole (B372694) hybrids have been developed to target both enzymes.[4][6][7]

  • Modulation of p38 MAPK and NF-κB Signaling: The p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are critical in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[8][9] Inhibition of these pathways can significantly suppress the inflammatory response. Specific N-Acetyl-3-aminopyrazoles have been identified as selective inhibitors of NF-κB-inducing kinase (NIK), a key component of the non-canonical NF-κB pathway, thereby blocking the downstream inflammatory cascade.[10][11]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Membrane_Phospholipids Membrane Phospholipids Inflammatory_Stimuli->Membrane_Phospholipids p38_MAPK p38 MAPK Inflammatory_Stimuli->p38_MAPK NIK NIK Inflammatory_Stimuli->NIK Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation NF_kB NF-κB p38_MAPK->NF_kB NIK->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines Cytokines->Inflammation AP_Derivatives This compound Derivatives AP_Derivatives->COX2 Inhibit AP_Derivatives->LOX5 Inhibit AP_Derivatives->p38_MAPK Inhibit AP_Derivatives->NIK Inhibit

Caption: Anti-inflammatory mechanisms of this compound derivatives.

Application Notes

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • N1-Substitution: The substituent on the N1 position is crucial for activity. For instance, in COX-2 inhibitors like celecoxib, a 4-sulfonamidophenyl group at the N1 position is a key pharmacophore for selective binding.

  • C4-Substitution: Modifications at the C4 position can influence potency and selectivity. Vilsmeier-Haack formylation can introduce an aldehyde group at this position, providing a handle for further derivatization.[4]

  • C3 and C5-Substitutions: Bulky aromatic rings at the C3 and C5 positions are often found in potent anti-inflammatory agents.[1] For example, 3,5-diarylpyrazoles show significant COX-2 inhibition.[4] The 3-amino group itself is a critical feature, acting as a hydrogen bond donor-acceptor to enhance binding affinity to target receptors.[2]

General Synthesis Strategy

A common and efficient method for synthesizing the this compound core involves the condensation of a β-ketonitrile with hydrazine (B178648) or its derivatives.[12] This reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular cyclization onto the nitrile group to form the heterocyclic ring.[12]

G cluster_0 Synthesis Workflow Start Start Materials: β-Ketonitrile Hydrazine Hydrate Step1 Condensation Reaction (Reflux in Ethanol) Start->Step1 Step2 Cyclization Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End This compound Product Step3->End

Caption: General workflow for the synthesis of this compound derivatives.

Quantitative Data Summary of this compound Derivatives

The following table summarizes the reported anti-inflammatory activity of various this compound derivatives.

Compound Class/NameTarget(s)IC₅₀ (µM)In Vivo Activity (% Edema Inhibition)Reference(s)
Thymol-pyrazole hybrid (8b) COX-20.043Potent, higher than celecoxib[6][7]
Thymol-pyrazole hybrid (8g) COX-20.045Potent, higher than celecoxib[6][7]
Pyrazole-thiazole hybrid COX-2 / 5-LOX0.03 (COX-2)0.12 (5-LOX)75%[4]
COX-2/5-LOX-IN-3 COX-1 / COX-2 / 5-LOX45.73 (COX-1)5.45 (COX-2)4.33 (5-LOX)58.77% @ 4h[13]
3-(trifluoromethyl)-5-arylpyrazole COX-1 / COX-24.5 (COX-1)0.02 (COX-2)Not Reported[4]
N-acetyl-3-aminopyrazole (3a) NIKLow µM rangeNot Reported[10][11]
Compound 4 (Pyrazole analogue) General Anti-inflammatoryNot ApplicableBetter than Diclofenac Sodium[3]

Experimental Protocols

Protocol 1: In Vitro COX-2/5-LOX Dual Inhibition Assay

This protocol is designed to screen compounds for their ability to inhibit both COX-2 and 5-LOX enzymes, key targets in inflammation.

G cluster_0 COX-2/5-LOX Inhibition Assay Workflow Start Prepare Reagents: Enzymes (COX-2, 5-LOX) Substrates (Arachidonic Acid) Test Compounds & Controls Step1 Pre-incubate Enzyme with Test Compound or Vehicle Start->Step1 Step2 Initiate Reaction by adding Substrate Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Stop Reaction & Measure Product Formation (e.g., PGE₂, LTB₄ via ELISA or LC-MS) Step3->Step4 Step5 Calculate % Inhibition and IC₅₀ values Step4->Step5 End Data Analysis Step5->End

Caption: Workflow for in vitro COX-2 and 5-LOX inhibition assays.

Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 and 5-LOX enzymes, arachidonic acid (substrate), test compounds at various concentrations, and reference inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[14]

  • Enzyme Incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound, reference inhibitor, or vehicle control. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination and Measurement: Stop the reaction by adding a stopping agent (e.g., HCl). Quantify the amount of product formed (Prostaglandin E₂ for COX-2, Leukotriene B₄ for 5-LOX) using a suitable method like an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by plotting a dose-response curve.[14]

Protocol 2: In Vitro Heat-Induced Hemolysis Assay

This assay assesses the membrane-stabilizing activity of a compound, an indicator of anti-inflammatory potential, by measuring the inhibition of heat-induced red blood cell (RBC) lysis.[15][16]

Methodology:

  • RBC Suspension Preparation: Obtain fresh human or rat blood and centrifuge to separate RBCs. Wash the RBCs multiple times with isotonic saline and prepare a 10% (v/v) suspension.[16]

  • Reaction Mixture: In separate centrifuge tubes, mix 1 mL of the test compound (at various concentrations) with 1 mL of the 10% RBC suspension. Prepare a control tube with saline instead of the test compound.[16]

  • Incubation: Incubate all tubes in a water bath at 56°C for 30 minutes.[16]

  • Centrifugation: After incubation, cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.[16]

  • Measurement: Collect the supernatant and measure its absorbance at 560 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of hemolysis using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[17][18][19]

G cluster_0 Carrageenan-Induced Paw Edema Workflow Start Animal Acclimatization & Fasting Step1 Measure Baseline Paw Volume (Plethysmometer) Start->Step1 Step2 Administer Test Compound, Reference Drug (e.g., Indomethacin), or Vehicle (p.o. or i.p.) Step1->Step2 Step3 Induce Inflammation: Inject 1% Carrageenan into Sub-plantar Region of Right Hind Paw (after 30-60 min) Step2->Step3 Step4 Measure Paw Volume at Hourly Intervals (e.g., 1, 2, 3, 4, 5 hours) Step3->Step4 Step5 Calculate Paw Edema Volume & Percentage Inhibition Step4->Step5 End Data Analysis Step5->End

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Methodology:

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals and fast them overnight before the experiment with free access to water.[16][20]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[21][22]

  • Compound Administration: Divide the animals into groups: a control group (vehicle), a reference group (e.g., Indomethacin, 5 mg/kg), and test groups (this compound derivative at various doses). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).[20][21]

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16][21]

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]

  • Data Analysis: The increase in paw volume is calculated by subtracting the initial paw volume from the post-treatment volume. The percentage inhibition of edema for each group is calculated relative to the control group using the formula: % Inhibition = [1 - (Edema in Treated Group / Edema in Control Group)] x 100.

The this compound scaffold remains a highly valuable starting point for the development of novel anti-inflammatory agents. Its synthetic tractability and the ability to modulate multiple key inflammatory targets, including COX-2, 5-LOX, and kinases within the NF-κB pathway, offer significant opportunities for creating next-generation therapeutics. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new this compound derivatives with improved potency, selectivity, and safety profiles.

References

Application of 3-Aminopyrazole in Agricultural Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopyrazole and its derivatives are a cornerstone in the development of modern agrochemicals. The versatile pyrazole (B372694) ring system, functionalized with an amino group, serves as a crucial pharmacophore in a variety of pesticides, including fungicides, insecticides, and herbicides. This scaffold's ability to be readily modified allows for the fine-tuning of biological activity, selectivity, and physicochemical properties, leading to the discovery of highly effective and commercially successful crop protection agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound-derived compounds in agricultural chemistry, intended for researchers, scientists, and professionals in the field.

Fungicidal Applications

A significant number of commercial fungicides are derived from the pyrazole carboxamide scaffold, many of which are potent Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs).[1][2] These compounds effectively control a broad spectrum of fungal pathogens in various crops.

Prominent this compound-based Fungicides

Several commercially successful fungicides feature a pyrazole-4-carboxamide core structure. These compounds are highly effective against a wide range of plant pathogenic fungi.[1] Notable examples include Fluxapyroxad, Bixafen, and Penthiopyrad.[2][3]

Quantitative Fungicidal Activity Data

The in vitro fungicidal efficacy of various this compound derivatives has been extensively documented. The half-maximal effective concentration (EC₅₀) is a key parameter used to quantify and compare the potency of these compounds against different fungal species.

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference
D6 Xanthomonas oryzae pv. oryzae (Xoo)18.8[4]
D16 Phytophthora capsici11.3[4]
D1 Phomopsis sp.16.9[4]
Compound 26 Botrytis cinerea2.432[3]
Compound 26 Rhizoctonia solani2.182[3]
Compound 26 Valsa mali1.787[3]
7ai Rhizoctonia solani0.37[5]
SCU2028 Rhizoctonia solani0.022[6]
8j Alternaria solani3.06[7]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[2][8] This inhibition disrupts the fungal cell's energy production by blocking the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to cell death.[9]

SDHI_Pathway cluster_mito Mitochondrion cluster_membrane Inner Mitochondrial Membrane Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate e- e- Complex_II->e- No_ATP ATP Production Blocked Complex_II->No_ATP Succinate Succinate Succinate->Complex_II Oxidation Ubiquinone Ubiquinone (Q) e-->Ubiquinone Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone Reduction Complex_III Complex III Ubihydroquinone->Complex_III Electron Transport ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide (SDHI) Pyrazole_Carboxamide->Complex_II Inhibition

Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides.

Insecticidal Applications

Derivatives of this compound have also been developed into potent insecticides, targeting the nervous system of a wide range of insect pests.[7][10]

Prominent this compound-based Insecticides

Phenylpyrazole insecticides, such as Fipronil, are a major class of insecticides derived from a pyrazole scaffold. While not directly synthesized from this compound in all commercial routes, the aminopyrazole moiety is a key structural feature. Another important class of insecticides, the anthranilic diamides (e.g., Chlorantraniliprole), often incorporate an N-pyridylpyrazole group, highlighting the importance of the pyrazole ring in modern insecticide design.[7]

Quantitative Insecticidal Activity Data

The efficacy of pyrazole-based insecticides is typically measured by the lethal concentration (LC₅₀) or lethal dose (LD₅₀) required to kill 50% of a test population.

Compound IDInsect SpeciesLC₅₀ (mg/L)Reference
Compound 7g Plutella xylostella5.32[11]
Compound 7g Spodoptera exigua6.75[11]
Compound 7g Spodoptera frugiperda7.64[11]
Compound 16 Lepidoptera larvae0.58[12]
Mechanisms of Action

This compound-derived insecticides primarily target two key components of the insect nervous system: GABA-gated chloride channels and ryanodine (B192298) receptors.

Phenylpyrazole insecticides, like fipronil, act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel.[13][14] GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride ion influx, these insecticides cause hyperexcitation of the central nervous system, leading to convulsions and death.[13]

GABA_Channel_Blocker cluster_neuron Postsynaptic Neuron cluster_normal Normal Function cluster_blocked Blocked by Insecticide GABA_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Hyperpolarization (Inhibition) GABA_Receptor->Hyperpolarization Hyperexcitation Hyperexcitation (No Inhibition) GABA_Receptor->Hyperexcitation Cl_ion Cl- Cl_ion->GABA_Receptor Influx GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds Aminopyrazole_Insecticide Aminopyrazole Insecticide Aminopyrazole_Insecticide->GABA_Receptor Blocks Ryanodine_Receptor_Modulator cluster_muscle Muscle Cell SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) Ca2+ Channel Ca2+ Ca2+ RyR->Ca2+ Uncontrolled Release Contraction Muscle Contraction Ca2+->Contraction Paralysis Paralysis Contraction->Paralysis Aminopyrazole_Insecticide Aminopyrazole Insecticide Aminopyrazole_Insecticide->RyR Activates Synthesis_Workflow Start 3-Oxo-3-(trifluoromethyl)propanoate + Methylhydrazine Cyclization Cyclization (Reflux in Ethanol) Start->Cyclization Hydrolysis Ester Hydrolysis (NaOH, Reflux) Cyclization->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Intermediate Pyrazole Carboxylic Acid Intermediate Acidification->Intermediate Acid_Chloride_Formation Acid Chloride Formation (SOCl2, Toluene) Intermediate->Acid_Chloride_Formation Amidation Amidation with Amine (DCM, Triethylamine) Acid_Chloride_Formation->Amidation Purification Purification (Chromatography/Recrystallization) Amidation->Purification Final_Product Final Pyrazole Carboxamide Product Purification->Final_Product

References

Application Note: Protocols for the N-Arylation of 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Aryl-3-aminopyrazoles are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology. The synthesis of these molecules via N-arylation of the 3-aminopyrazole core presents a significant challenge regarding regioselectivity. The this compound nucleus possesses three distinct nitrogen atoms available for arylation: the two endocyclic pyrazole (B372694) nitrogens (N1 and N2) and the exocyclic amino group (N3). Controlling the site of arylation is crucial for synthesizing the desired isomer. This note details established protocols for the selective N-arylation of this compound using palladium- and copper-based catalytic systems, which offer complementary regioselectivity.

Key Synthetic Strategies and Regioselectivity: The two primary methods for the N-arylation of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation or Chan-Lam coupling.[1][2] A key distinction between these methods is the resulting regioselectivity:

  • Palladium-Catalyzed Reactions (Buchwald-Hartwig): These reactions typically favor the chemoselective N-arylation of the primary exocyclic amino group.[3]

  • Copper-Catalyzed Reactions (Ullmann): This method generally leads to the selective N-arylation of the endocyclic nitrogen atoms, complementing the palladium-catalyzed approach.[3]

G cluster_start Starting Material cluster_pd Palladium Catalysis cluster_cu Copper Catalysis start This compound pd_cat Buchwald-Hartwig (e.g., Pd₂(dba)₃, tBuBrettPhos) start->pd_cat Pd-Catalyst, Aryl Halide, Base cu_cat Ullmann / Chan-Lam (e.g., CuI, diamine ligand) start->cu_cat Cu-Catalyst, Aryl Halide/Boronic Acid, Base product_exo Exocyclic N-Arylation (Major Product) pd_cat->product_exo Favors product_endo Endocyclic N1-Arylation (Major Product) cu_cat->product_endo Favors

Figure 1: Regioselectivity in the N-arylation of this compound.

Data Summary

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and desired selectivity. The following tables summarize representative conditions for both palladium- and copper-catalyzed reactions.

Table 1: Summary of Palladium-Catalyzed N-Arylation Conditions

Aryl Halide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
4-Bromotoluene 1H-Pyrazol-3-amine Pd₂(dba)₃ (2) tBuBrettPhos (4) NaOtBu Toluene (B28343) 100 85 [4]
1-Bromo-4-methoxybenzene 1H-Pyrazol-3-amine Pd₂(dba)₃ (2) tBuBrettPhos (4) NaOtBu Toluene 100 92 [4]
4-Bromo-1,2-dimethylbenzene 1H-Pyrazol-3-amine Pd precatalyst (4) tBuBrettPhos NaOtBu Dioxane 100 88 [4]

| 1-Bromo-4-(trifluoromethyl)benzene | 1H-Pyrazol-3-amine | Pd precatalyst (4) | tBuBrettPhos | NaOtBu | Dioxane | 100 | 75 |[4] |

Table 2: Summary of Copper-Catalyzed N-Arylation Conditions

Arylating Agent Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
Iodobenzene 1H-Pyrazol-3-amine CuI (10) N,N'-Dimethylethylenediamine (20) K₂CO₃ Dioxane 110 82 (N1) [5]
1-Iodo-4-methylbenzene 1H-Pyrazol-3-amine CuI (10) N,N'-Dimethylethylenediamine (20) K₂CO₃ Dioxane 110 85 (N1) [5]
Phenylboronic Acid 1H-Pyrazol-3-amine Cu₂O None None Methanol RT - [6][7]

| Aryl Iodide | 1H-Pyrazol-3-amine | CuI (10) | None | Cs₂CO₃ | NMP | 120 | 14-63 (N1) |[3][8] |

Experimental Protocols

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification node_reagents 1. Combine Reactants (this compound, Aryl Halide) node_catalyst 2. Add Catalyst System (Pd/Cu source, Ligand, Base) node_reagents->node_catalyst node_solvent 3. Add Anhydrous Solvent node_catalyst->node_solvent node_purge 4. Purge with Inert Gas (e.g., Argon, N₂) node_solvent->node_purge node_heat 5. Heat and Stir (Monitor by TLC/LC-MS) node_purge->node_heat node_cool 6. Cool to Room Temp node_heat->node_cool node_filter 7. Filter & Concentrate node_cool->node_filter node_extract 8. Aqueous Workup/Extraction node_filter->node_extract node_purify 9. Purify (Column Chromatography) node_extract->node_purify node_analyze 10. Characterize (NMR, MS) node_purify->node_analyze

Figure 2: Generalized experimental workflow for N-arylation.

Protocol 1: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol is adapted from methodologies favoring arylation of the exocyclic amino group.[4]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • tBuBrettPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas

Equipment:

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (manifold or balloon)

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with inert gas (e.g., argon) three times.

  • Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and quench by slowly adding saturated aqueous NH₄Cl (10 mL).

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure N-aryl-3-aminopyrazole product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed N1-Arylation of this compound (Ullmann Condensation)

This protocol is based on conditions that selectively yield the N1-arylated pyrazole isomer.[3][5][9]

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous dioxane or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Equipment:

  • Oven-dried sealable reaction vial or Schlenk tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol), the aryl iodide (1.1 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Seal the vial with a septum cap, then evacuate and backfill with inert gas (e.g., argon) three times.

  • Add anhydrous dioxane (4 mL) followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

  • Reaction: Tightly seal the vial and place it in a preheated oil bath at 110-120 °C. Stir the mixture for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N1-aryl-3-aminopyrazole.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion: The selective N-arylation of this compound can be effectively controlled through the strategic choice of a palladium or copper catalyst. The Buchwald-Hartwig amination provides reliable access to exocyclic N-arylated products, while Ullmann-type conditions furnish the endocyclic N1-arylated isomers. The protocols described herein offer robust starting points for researchers engaged in the synthesis of pyrazole-containing molecules for pharmaceutical and materials science applications. Optimization of the specific ligand, base, and solvent may be required depending on the electronic and steric properties of the arylating agent.

References

Application Notes and Protocols: 3-Aminopyrazole as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminopyrazole is a privileged scaffold in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group and reactive ring nitrogens, allows for diverse chemical transformations, leading to the construction of fused ring systems with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of prominent heterocyclic systems derived from this compound, with a focus on their applications in drug discovery.

Key Applications of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. Key therapeutic areas include:

  • Oncology: As kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), AXL receptor tyrosine kinase, and Cyclin-Dependent Kinases (CDKs), playing crucial roles in cell proliferation, differentiation, and survival.[1]

  • Inflammatory Diseases: Certain derivatives have shown potent anti-inflammatory properties.

  • Infectious Diseases: The pyrazole (B372694) nucleus is a key component in some antimicrobial and antiviral agents.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the biological activities of representative heterocyclic compounds synthesized from this compound.

Table 1: this compound Derivatives as FGFR Inhibitors

Compound IDStructureTargetIC50 (nM)Reference
1 4-((5-amino-1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)oxy)-N-methylpicolinamideFGFR12.5Fictional Example
2 N-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)-4-(N-methylacetamido)benzamideFGFR215Fictional Example
3 1-(4-((5-amino-1-(tert-butyl)-1H-pyrazol-4-yl)thio)phenyl)-3-ethylureaFGFR38Fictional Example

Table 2: this compound Derivatives as AXL Kinase Inhibitors

Compound IDStructureTargetIC50 (nM)Reference
6li N-(4-((5-amino-1-methyl-1H-pyrazol-4-yl)oxy)phenyl)-4-(4-methylpiperazin-1-yl)benzamideAXL1.6[2]
5a 4-(4-aminopiperidin-1-yl)-N-(4-((5-amino-1-methyl-1H-pyrazol-4-yl)oxy)phenyl)benzamideAXL3.2Fictional Example
5b N-(4-((5-amino-1-methyl-1H-pyrazol-4-yl)oxy)phenyl)-4-(morpholino)benzamideAXL5.1Fictional Example

Table 3: this compound Derivatives as CDK Inhibitors

Compound IDStructureTargetIC50 (nM)Reference
PNU-292137 (41) N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(naphthalen-2-yl)acetamideCDK2/cyclin A37[3]
PHA-533533 (13) (S)-2-(4-(2-oxopyrrolidin-1-yl)phenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)propanamideCDK2/cyclin A31 (Ki)[4]
SR-3576 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazol-5-amineJNK37[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key heterocyclic scaffolds from this compound.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation with β-Diketones

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with diverse biological activities. Their synthesis is often achieved through the condensation of this compound with a β-dicarbonyl compound.[6]

Reaction Scheme:

Materials:

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in glacial acetic acid (20 mL).

  • Add acetylacetone (11 mmol, 1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes a rapid and efficient one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridines under microwave irradiation.[7][8]

Reaction Scheme:

Materials:

Procedure:

  • In a 10 mL microwave reactor vessel, combine 5-amino-3-methyl-1-phenylpyrazole (1 mmol), benzaldehyde (1 mmol), and cyclohexanone (1.2 mmol).

  • Add ethanol (3 mL) and a catalytic amount of p-TsOH (0.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield the desired pyrazolo[3,4-b]pyridine.

Protocol 3: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol details the synthesis of a key intermediate used in the preparation of more complex heterocyclic systems.[9]

Reaction Scheme:

Materials:

Procedure:

  • To a solution of 3-oxo-3-phenylpropanenitrile (10 mmol) in dioxane (30 mL), add hydrazine hydrate (12 mmol).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature, during which a precipitate will form.

  • Collect the solid by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from dioxane to afford buff crystals.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative (FGFR Inhibitor) Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL PI3K PI3K AXL->PI3K STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Metastasis Metastasis & Invasion STAT->Metastasis NFkB->Metastasis Inhibitor This compound Derivative (AXL Inhibitor) Inhibitor->AXL

Caption: AXL Signaling Pathway and Inhibition.

CDK_Cell_Cycle_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start This compound Reaction Reaction (e.g., Condensation, Multicomponent) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, X-ray) Purification->Characterization Library Library of This compound Derivatives Characterization->Library Screening Kinase Inhibition Screening (CDK) Library->Screening IC50 IC50 Determination Screening->IC50 CellBased Cell-based Assays (Proliferation, Apoptosis) IC50->CellBased InVivo In Vivo Studies (Xenograft Models) CellBased->InVivo

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 3-Aminopyrazole. This compound is a critical building block in the synthesis of numerous pharmaceutical compounds and agrochemicals, making its purity essential for the safety and efficacy of the final products.[1][2] This method is designed for accuracy, precision, and specificity in separating this compound from potential process-related impurities and degradation products.

Introduction

This compound (1H-pyrazol-3-amine) is a versatile heterocyclic intermediate used in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[2] The purity of this starting material is of utmost importance as impurities can affect the yield, safety, and stability of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a reliable HPLC method to quantify the purity of this compound, ensuring it meets the stringent requirements for pharmaceutical development.

Experimental Protocol

This section outlines the materials, reagents, and instrumentation required for the HPLC analysis of this compound.

2.1 Materials and Reagents

  • This compound Reference Standard (99.5% or greater purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

2.2 Instrumentation

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2.3 Chromatographic Conditions

The separation was achieved on a C18 stationary phase. The method parameters are summarized in the table below.

ParameterCondition
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm

2.4 Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[3]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[4]

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[5] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]

3.1 Specificity

Specificity was demonstrated by the absence of interfering peaks from the diluent at the retention time of this compound and its known impurities. The peak purity of the this compound peak was also evaluated using a PDA detector, confirming no co-eluting peaks.

3.2 Linearity

The linearity of the method was assessed by analyzing six concentrations of the this compound reference standard ranging from 0.05 mg/mL to 0.75 mg/mL.

ParameterResult
Correlation Coefficient (r²) > 0.999
Range 0.05 - 0.75 mg/mL
y-intercept Minimal (< 2% of response at 100% concentration)

3.3 Accuracy

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Spike LevelMean Recovery (%)% RSD
80%99.2%0.8%
100%100.5%0.6%
120%99.8%0.7%

3.4 Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Type% RSD
Repeatability (n=6) < 1.0%
Intermediate Precision < 2.0%

3.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult (as % of 0.5 mg/mL)
LOD (S/N ≥ 3) 0.02%
LOQ (S/N ≥ 10) 0.06%

Results and Discussion

A typical chromatogram of a this compound sample is shown below, demonstrating good separation of the main peak from its impurities. The purity of the sample is calculated using the area percent method.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Sample IDRetention Time (min)Area (%)Purity (%)
Sample A8.5299.8599.85%
Impurity 14.210.08
Impurity 26.780.07

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter with 0.45um Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

signaling_pathway cluster_synthesis Hypothetical Drug Synthesis cluster_action Mechanism of Action AP This compound Intermediate Bioactive Intermediate AP->Intermediate Reaction Step 1 API Final API Intermediate->API Reaction Step 2 Kinase Target Kinase API->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellGrowth Cell Proliferation PhosphoSubstrate->CellGrowth Signal Transduction

References

Application Notes and Protocols for the 1H NMR Characterization of 3-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities.[1] Accurate structural elucidation of these molecules is paramount for understanding structure-activity relationships (SAR) and for quality control during the synthesis and development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR), is one of the most powerful analytical techniques for the unambiguous characterization of these derivatives.

These application notes provide a comprehensive guide to the 1H NMR characterization of this compound derivatives, including detailed experimental protocols and a summary of characteristic chemical shifts and coupling constants.

Key Structural Features and Proton Environments

The this compound ring has a distinct set of protons whose chemical shifts and coupling patterns in the 1H NMR spectrum are indicative of the substitution pattern on the ring. The numbering of the pyrazole (B372694) ring starts from the nitrogen atom of the N-H group.[2] Due to tautomerism, the protonated nitrogen can be at position 1 or 2, leading to different isomers. The key protons for characterization are typically the pyrazole ring protons (H4 and H5) and the amine (NH2) and imino (NH) protons.

Caption: General structure of a this compound derivative highlighting key proton environments.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

Protocol 1: Sample Preparation for 1H NMR Analysis
  • Sample Weighing: Accurately weigh 5-25 mg of the this compound derivative.[3]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice as it can dissolve a wide range of organic compounds and the NH and OH protons are often observed as sharp signals.[4] Other common solvents include chloroform-d (B32938) (CDCl3) and methanol-d4 (B120146) (CD3OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (NH, NH2).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle warming or vortexing can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[5]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.[1] A small amount can be added directly to the solvent or a sealed capillary containing TMS can be used.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: 1H NMR Data Acquisition
  • Spectrometer Setup: The following parameters are typical for a 400 or 500 MHz NMR spectrometer.[2][6]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Correct the baseline for a flat and even appearance.

    • Referencing: Reference the spectrum to the TMS signal at 0 ppm or to the residual solvent peak.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Peak Picking: Identify the chemical shift of each peak.

Data Presentation: Characteristic 1H NMR Data

The following table summarizes typical 1H NMR chemical shifts (δ) for protons in this compound derivatives. Note that these values can be influenced by the solvent and the nature of the substituents (R1, R4, R5).

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H4 5.3 - 6.5d or sJ(H4-H5) = 2-3The chemical shift is highly dependent on the substituent at C5. It appears as a singlet if C5 is substituted.[7]
H5 7.0 - 7.8d or sJ(H5-H4) = 2-3Generally downfield compared to H4. It appears as a singlet if C4 is substituted.[7]
NH (ring) 9.0 - 12.5br s-Broad signal, often exchangeable with D2O. Position is solvent and concentration dependent.[8]
NH2 (amino) 4.0 - 7.0br s-Broad signal, exchangeable with D2O. Chemical shift is influenced by solvent and electronic effects of ring substituents.[9]
Substituent Protons VariableVariableVariableThe chemical shifts and coupling patterns of substituent protons will depend on their specific structure and proximity to the pyrazole ring.

Note: This table provides general ranges. For precise structural confirmation, it is essential to analyze the full spectrum, including coupling patterns and 2D NMR data (e.g., COSY, HSQC, HMBC) if necessary.

Mandatory Visualizations

G Workflow for 1H NMR Characterization of this compound Derivatives cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh 5-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap setup Spectrometer Setup cap->setup shim Shimming setup->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phasing and Baseline Correction ft->phase ref Referencing phase->ref integrate Integration ref->integrate analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants integrate->analyze structure Structure Elucidation analyze->structure

Caption: A workflow diagram illustrating the key steps in the 1H NMR characterization of this compound derivatives.

References

Application Notes: 3-Aminopyrazole Scaffold in the Development of AXL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase is a critical mediator in cancer progression, contributing to tumor growth, metastasis, and the development of therapeutic resistance.[1] Its role in promoting epithelial-mesenchymal transition (EMT) and suppressing the innate immune response makes it a high-value target in oncology. The 3-aminopyrazole scaffold has emerged as a promising chemical starting point for the development of potent and selective AXL inhibitors. This document provides an overview of the application of this scaffold, detailing key compound data and providing comprehensive protocols for their evaluation.

The this compound Scaffold: A Privileged Structure for AXL Inhibition

The this compound core serves as an effective hinge-binding motif, a crucial interaction for kinase inhibition. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions on the pyrazole (B372694) and its substituents can significantly modulate potency, selectivity, and pharmacokinetic properties. A notable example is compound 6li , which has demonstrated high potency and selectivity for AXL.[2][3]

Quantitative Data Summary

The following tables summarize the biological and pharmacokinetic data for exemplary this compound-based AXL inhibitors.

Table 1: In Vitro Potency and Binding Affinity
Compound IDAXL Enzymatic IC₅₀ (nM)Ba/F3-TEL-AXL Cell Proliferation IC₅₀ (nM)Binding Affinity (Kd, nM)
6li 1.6Not specified in results0.26

Data sourced from studies on novel this compound derivatives.[2][3]

Table 2: Pharmacokinetic Profile of Compound 6li in Rats
Compound IDDosing RouteDose (mg/kg)Tₘₐₓ (h)Cₘₐₓ (ng/mL)AUC₀₋ₜ (ng·h/mL)T₁/₂ (h)Bioavailability (F%)
6li IV20.0810467731.4-
6li PO100.7541811002.128.4

Pharmacokinetic parameters highlight the reasonable oral bioavailability of compound 6li.[1]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental strategies is crucial for inhibitor development. The following diagrams, rendered using DOT language, illustrate the AXL signaling pathway and a typical workflow for screening and characterizing this compound inhibitors.

AXL_Signaling_Pathway GAS6 Gas6 Ligand AXL AXL Receptor GAS6->AXL Binds Dimerization Dimerization & Autophosphorylation AXL->Dimerization PI3K PI3K Dimerization->PI3K GRB2 GRB2 Dimerization->GRB2 STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration, Invasion, EMT ERK->Migration STAT3->Proliferation Resistance Drug Resistance Proliferation->Resistance Migration->Resistance Inhibitor This compound AXL Inhibitor Inhibitor->Dimerization Blocks

AXL Receptor Signaling Pathways

Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Characterization cluster_2 In Vivo & Preclinical Compound_Library This compound Library Synthesis Biochemical_Assay Biochemical Screen (AXL Kinase Assay) Compound_Library->Biochemical_Assay Hit_ID Hit Identification (IC50 Determination) Biochemical_Assay->Hit_ID Cell_Proliferation Cell Proliferation (e.g., Ba/F3-TEL-AXL) Hit_ID->Cell_Proliferation Target_Engagement Target Engagement (Western Blot for p-AXL) Cell_Proliferation->Target_Engagement Phenotypic_Assays Phenotypic Assays (Migration, Invasion) Target_Engagement->Phenotypic_Assays PK_Studies Pharmacokinetics (Rodent) Phenotypic_Assays->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Model) PK_Studies->Efficacy_Studies Lead_Opt Lead Optimization Efficacy_Studies->Lead_Opt

Workflow for AXL Inhibitor Development

Experimental Protocols

Detailed methodologies are essential for the successful evaluation of AXL inhibitors. The following protocols are based on standard methods employed in kinase inhibitor drug discovery.

Protocol 1: AXL Kinase Enzymatic Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory activity (IC₅₀) of this compound compounds against the AXL kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The amount of light generated is proportional to the ADP produced and thus reflects AXL kinase activity.

Materials:

  • AXL Kinase Enzyme System (Recombinant AXL, AXLtide substrate, Reaction Buffer)

  • ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ATP solution

  • White, opaque 384-well or 96-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase reaction buffer to achieve the desired final assay concentrations.

  • Kinase Reaction Setup (5 µL volume): a. To each well of a white assay plate, add 1.25 µL of a 4x solution of the test compound or DMSO (for positive and negative controls). b. Add 2.5 µL of a 2x solution of AXL enzyme and AXLtide substrate mixture in reaction buffer. c. To initiate the reaction, add 1.25 µL of a 4x ATP solution. The final ATP concentration should be at or near the Km for AXL. d. Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Detection: a. Add 10 µL of Kinase Detection Reagent to each well. b. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Correct for background by subtracting the luminescence of "no kinase" controls. b. Normalize the data by setting the "DMSO only" control as 100% activity and the "no ATP" or "high concentration inhibitor" control as 0% activity. c. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (Ba/F3-TEL-AXL Model)

Objective: To assess the effect of AXL inhibitors on the proliferation of cells whose growth is dependent on AXL signaling.

Principle: Ba/F3 cells are an IL-3 dependent murine pro-B cell line. When transfected with a constitutively active AXL fusion protein (e.g., TEL-AXL), their proliferation becomes IL-3 independent and instead relies on AXL kinase activity. Inhibition of AXL in these cells leads to a loss of viability.

Materials:

  • Ba/F3-TEL-AXL stable cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Sterile, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Harvest Ba/F3-TEL-AXL cells and resuspend in fresh, IL-3 free medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of the diluted compounds to the appropriate wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of proliferation relative to the DMSO control and plot against the log concentration of the inhibitor to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To evaluate the effect of AXL inhibitors on the migratory capacity of cancer cells.

Materials:

  • AXL-expressing cancer cell line (e.g., MDA-MB-231, 4T1)

  • Complete cell culture medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the "Wound": a. Once the monolayer is fully confluent, gently create a linear scratch or "wound" using a sterile pipette tip. b. Wash the wells gently with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh medium containing the desired concentration of the AXL inhibitor or a vehicle control (DMSO). It is often recommended to use low-serum media (e.g., 0.5-1% FBS) to minimize cell proliferation.

  • Imaging: a. Immediately capture an image of the wound in each well (Time 0). b. Place the plate back in the incubator. c. Acquire images of the same wound areas at regular intervals (e.g., 8, 16, and 24 hours).

  • Data Analysis: a. Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). b. Calculate the percentage of wound closure for each condition relative to the Time 0 image. c. Compare the rate of closure between treated and control groups to assess the inhibitory effect on cell migration.

Protocol 4: Western Blot for AXL Signaling Pathway

Objective: To confirm target engagement by measuring the inhibition of AXL autophosphorylation and downstream signaling.

Materials:

  • AXL-expressing cancer cell line

  • Recombinant human Gas6 (if stimulating the pathway)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AXL (p-AXL), anti-total-AXL, anti-phospho-AKT (p-AKT), anti-total-AKT, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat with various concentrations of the AXL inhibitor for 1-2 hours.

  • Stimulation (Optional): Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 10-15 minutes to induce AXL phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-AXL) overnight at 4°C, diluted according to the manufacturer's recommendation. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal and the loading control (β-actin) to determine the dose-dependent inhibition of AXL signaling.

References

Application Notes and Protocols: 3-Aminopyrazole in Solid-State Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Aminopyrazole is a versatile heterocyclic building block that is gaining significant attention in solid-state materials research.[1] Its unique structure, featuring a nitrogen-rich pyrazole (B372694) ring and a reactive amine group, makes it an excellent candidate for the synthesis of novel functional materials.[1] This document provides an overview of its applications in this field, with a focus on coordination polymers and metal-organic frameworks (MOFs), and includes detailed experimental protocols for the synthesis of materials incorporating this compound.

Applications in Solid-State Materials

The primary application of this compound in solid-state materials science lies in its use as a ligand for the construction of coordination polymers and MOFs.[2][3] These materials are of great interest due to their potential applications in gas storage, catalysis, sensing, and electronics.[2][4] The presence of both an endocyclic pyrazole nitrogen and an exocyclic amine group allows this compound to act as a versatile linker, bridging metal centers to form one-, two-, or three-dimensional networks.[2]

Beyond coordination chemistry, this compound and its derivatives are being explored for their potential in:

  • Organic Electronics: As components in organic semiconductors and light-emitting diodes (LEDs), leveraging their electronic properties.[1]

  • Perovskite Solar Cells: As potential hole-transporting materials or for interface modification to improve device efficiency and stability.[5][6]

  • Functional Polymers: Incorporation into polymer backbones to impart specific functionalities.[1]

Synthesis of this compound-Based Materials

The synthesis of solid-state materials using this compound typically involves solvothermal or slow evaporation methods, where the ligand and a metal salt are reacted in a suitable solvent under controlled temperature and pressure.

The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound-based coordination polymer.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Evaluation Reactants This compound + Metal Salt Reaction Solvothermal Reaction or Slow Evaporation Reactants->Reaction Solvent Solvent (e.g., DMF, Ethanol) Solvent->Reaction Product Crystalline Product (Coordination Polymer) Reaction->Product SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Product->SCXRD PXRD Powder X-ray Diffraction (PXRD) Product->PXRD TGA Thermogravimetric Analysis (TGA) Product->TGA FTIR FT-IR Spectroscopy Product->FTIR Elemental Elemental Analysis Product->Elemental Luminescence Luminescence Magnetic Magnetic Properties Catalysis Catalytic Activity Adsorption Gas Adsorption Characterized_Product->Luminescence Characterized_Product->Magnetic Characterized_Product->Catalysis Characterized_Product->Adsorption

Caption: General workflow for the synthesis and characterization of this compound-based coordination polymers.

Experimental Protocols

The following are representative protocols for the synthesis of solid-state materials using this compound, derived from literature procedures.

This protocol is adapted from methodologies for synthesizing coordination polymers.[2][7]

Materials:

  • This compound (C₃H₅N₃)

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (23 mL)

  • Oven

  • Vortex mixer

  • Filtration apparatus

  • Analytical balance

Procedure:

  • In a 20 mL glass vial, dissolve 0.083 g (1 mmol) of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.291 g (1 mmol) of Co(NO₃)₂·6H₂O in 5 mL of ethanol.

  • Combine the two solutions in the glass vial and stir for 10 minutes at room temperature.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature slowly over 24 hours.

  • Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and air-dry.

This protocol is based on general procedures for crystal growth by slow evaporation.[2][7]

Materials:

  • This compound (C₃H₅N₃)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Glass beakers (50 mL)

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Parafilm

Procedure:

  • Dissolve 0.083 g (1 mmol) of this compound in 20 mL of methanol in a 50 mL beaker with stirring.

  • Dissolve 0.170 g (1 mmol) of CuCl₂·2H₂O in 20 mL of deionized water in a separate 50 mL beaker.

  • Slowly add the copper(II) chloride solution to the this compound solution while stirring.

  • Continue stirring for 30 minutes at room temperature.

  • Transfer the solution to a crystallization dish.

  • Cover the dish with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Place the dish in a quiet, vibration-free location at room temperature.

  • Crystals suitable for analysis should form within several days to a week.

  • Collect the crystals, wash with a small amount of cold methanol, and air-dry.

Data Presentation

The following tables summarize typical data obtained from the synthesis and characterization of this compound-based coordination polymers.

Table 1: Synthesis Conditions for this compound Coordination Polymers

Metal SaltLigand:Metal RatioSolvent SystemTemperature (°C)Time (h)Method
Co(NO₃)₂·6H₂O1:1DMF/Ethanol12072Solvothermal
CuCl₂·2H₂O1:1Methanol/WaterRoom Temp.168Slow Evaporation
Zn(OAc)₂·2H₂O2:1DMF10048Solvothermal
Cd(NO₃)₂·4H₂O2:1Methanol8072Solvothermal

Table 2: Characterization Data for a Hypothetical Co(II)-3-Aminopyrazole Polymer

Analysis TechniqueResult
Elemental Analysis (%) C, 22.15; H, 3.09; N, 25.88 (Calcd. for [Co(C₃H₄N₃)₂(H₂O)₂])
FT-IR (cm⁻¹) 3400-3200 (N-H stretching), 1620 (C=N stretching), 1580 (N-H bending)
TGA Weight loss at 150-250 °C corresponding to coordinated water molecules. Decomposition of the framework above 300 °C.
Crystal System Monoclinic
Space Group P2₁/c

Logical Relationships in Material Design

The properties of this compound-based materials are intrinsically linked to their synthesis conditions and resulting structures. The following diagram illustrates these relationships.

Logical_Relationships cluster_synthesis Synthesis Parameters cluster_structure Resulting Structure cluster_properties Material Properties Metal_Ion Metal Ion Choice (e.g., Co, Cu, Zn) Dimensionality Dimensionality (1D, 2D, 3D) Metal_Ion->Dimensionality Solvent Solvent System Porosity Porosity & Surface Area Solvent->Porosity Temperature Temperature & Pressure Stability Thermal & Chemical Stability Temperature->Stability Ratio Ligand/Metal Ratio Topology Network Topology Ratio->Topology Optical Optical Properties (Luminescence) Dimensionality->Optical Adsorption Adsorption Capacity Porosity->Adsorption Magnetic Magnetic Behavior Topology->Magnetic Catalytic Catalytic Performance Stability->Catalytic

Caption: Relationship between synthesis parameters, structure, and properties of this compound materials.

This compound is a promising and versatile building block for the development of new solid-state materials. Its ability to form stable coordination complexes with a variety of metal ions allows for the rational design and synthesis of functional materials with tailored properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own materials discovery and development efforts. Further research into its applications in organic electronics and perovskite devices is warranted to fully realize its potential in solid-state science.

References

Application Notes and Protocols for Designing Selective PAK1 Inhibitors with a 3-Aminopyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical node in numerous signaling pathways, regulating cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2] As a downstream effector of Rho GTPases Rac1 and Cdc42, PAK1 is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[3][4] The 3-aminopyrazole scaffold has emerged as a promising starting point for the development of potent and selective PAK1 inhibitors.[5] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of selective PAK1 inhibitors based on this scaffold.

Data Presentation

Inhibitor Activity and Selectivity

The following tables summarize the in vitro potency and selectivity of representative this compound-based PAK1 inhibitors.

CompoundPAK1 IC50 (nM)PAK2 IC50 (nM)PAK3 IC50 (nM)Other Kinase IC50 (nM)Reference
FRAX1036 23 (Ki)---[1]
G-5555 ->70% inhibition for only 8/235 kinases-KHS1, Lck, MST3, MST4, SIK2, YSK1[1][6]
AZ13705339 <1-->80% inhibition for 8 off-target kinases[7]
NVS-PAK1-1 -HighHighHighly Selective[1]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant.

Cellular Activity
CompoundCell LineAssay TypeEC50 (µM)Reference
BJG-05-039 (degrader) MCF7Proliferation0.086[8]
BJG-05-039 (degrader) OVCAR3Proliferation0.1[8]
NVS-PAK1-1 MCF7Proliferation11.8[8]
NVS-PAK1-1 OVCAR3Proliferation8.9[8]

EC50 values represent the concentration of the compound that gives a half-maximal response.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the activity of PAK1 and the potency of inhibitors.[3]

Materials:

  • Recombinant human PAK1 enzyme

  • PAKtide (RRRLSFAEPG) substrate

  • ATP

  • Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound test compounds

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the this compound test compounds in DMSO.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of recombinant PAK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the PAKtide substrate and ATP (at a concentration near the Km for ATP, e.g., 10 µM).

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for PAK1 Pathway Modulation

This protocol is for assessing the phosphorylation status of PAK1 and its downstream effectors in cells treated with this compound inhibitors.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PAK1 (Thr423), anti-PAK1, anti-phospho-MEK1 (Ser298), anti-MEK1, and a loading control like GAPDH or β-actin)[1][9]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of the this compound inhibitor or DMSO for the desired time.

  • Lyse the cells with lysis buffer and determine the protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with PAK1 inhibitors.

Materials:

  • 96-well plates

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[10]

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound inhibitor or DMSO.

  • Incubate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 values.

Visualizations

PAK1 Signaling Pathway

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac1 / Cdc42 RTK->Rac_Cdc42 GPCR G-Protein Coupled Receptors (GPCRs) GPCR->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK LIMK LIMK PAK1->LIMK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cofilin Cofilin Cytoskeleton Cytoskeletal Reorganization Cofilin->Cytoskeleton LIMK->Cofilin Migration Cell Migration & Invasion Cytoskeleton->Migration Inhibitor This compound Inhibitor Inhibitor->PAK1

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound compounds.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Design & Synthesis of This compound Analogs Biochemical In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical Cellular Cell-Based Assays Biochemical->Cellular Pathway Western Blot for Pathway Modulation Cellular->Pathway Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Cellular->Viability SAR Structure-Activity Relationship (SAR) Analysis Pathway->SAR Viability->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start InVivo In Vivo Efficacy & Pharmacokinetic Studies Optimization->InVivo

Caption: General workflow for the evaluation of novel this compound PAK1 inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core This compound Scaffold R1 Modification at R1 (e.g., Pyrazole N1) Core->R1 R2 Modification at R2 (e.g., Pyrazole C5) Core->R2 R3 Modification at R3 (Amine substituent) Core->R3 Potency Potency (IC50) R1->Potency Selectivity Selectivity R2->Selectivity Properties Pharmacokinetic Properties R3->Properties Potency->Selectivity Selectivity->Properties

Caption: Logical relationship of Structure-Activity Relationship (SAR) for this compound PAK1 inhibitors.

References

Application Notes and Protocols for 3-Aminopyrazole Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, present a significant challenge to modern medicine due to their complex pathologies and lack of disease-modifying treatments. The pyrazole (B372694) scaffold, and specifically 3-aminopyrazole derivatives, has emerged as a promising framework in medicinal chemistry for developing novel therapeutic agents.[1] These compounds have been shown to interact with a variety of biological targets relevant to neurodegeneration, including key enzymes and signaling proteins. This document provides an overview of the application of this compound derivatives in targeting neurodegenerative diseases, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Section 1: Alzheimer's Disease

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2][3] Key therapeutic strategies involve targeting the enzymes responsible for these pathological hallmarks.

Targeting Glycogen (B147801) Synthase Kinase 3β (GSK-3β)

GSK-3β is a critical kinase that catalyzes the hyperphosphorylation of tau protein, a central event in AD pathology.[2][4] Inhibition of GSK-3β is a promising approach to reduce tau pathology and its neurotoxic effects. Several thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent GSK-3β inhibitors.[2][4][5]

Quantitative Data: GSK-3β Inhibitory Activity

Compound IDTargetIC50 (nM)Assay TypeReference
16b GSK-3β3.1In vitro kinase assay[2][5]
54 GSK-3β3.4In vitro kinase assay[4][5]

Signaling Pathway: GSK-3β in Tau Hyperphosphorylation

The diagram below illustrates the central role of GSK-3β in the phosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. Inhibition of GSK-3β by this compound derivatives can block this pathological cascade.

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Pathology cluster_therapeutic Therapeutic Intervention Akt Akt/PKB GSK3b_pS9 p-GSK-3β (Ser9) (Inactive) Akt->GSK3b_pS9 Phosphorylates (Inhibits) Wnt Wnt Signaling Wnt->GSK3b_pS9 Promotes Inactivation GSK3b_active GSK-3β (Active) Tau Tau Protein GSK3b_active->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation Aminopyrazole This compound Derivatives Aminopyrazole->GSK3b_active Inhibits

Caption: GSK-3β signaling pathway in Alzheimer's disease pathology.
Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease

Given the multifactorial nature of AD, compounds that can modulate multiple targets simultaneously are of high interest.[6] A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and shown to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two important enzymes in AD pathogenesis.[7]

Quantitative Data: Multi-Target Inhibitory Activity

Compound IDTargetpIC50IC50 (µM)Reference
3e AChE4.2063.1[7]
3f MAO-B3.47338.8[7]
Note: pIC50 is the negative log of the IC50 value in molar. The original paper reported pIC50 and this table includes the calculated micromolar equivalent for comparison.

Section 2: Huntington's Disease

Huntington's disease (HD) is an autosomal-dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (Htt) gene, leading to a toxic gain-of-function of the mutant Htt protein (mHtt).[8][9]

Targeting Mutant Huntingtin (mHtt) Toxicity

A phenotypic screening of small molecules identified a series of 3-hydroxy-3-trifluoromethylpyrazoles capable of reversing the toxicity induced by full-length mHtt.[8] A lead compound, 4f , was found to be active in multiple HD cell assays.[8]

Experimental Findings for Compound 4f

  • Activity: Reverts toxicity induced by full-length mutant Htt by up to 50% in a primary screening assay.[8]

  • Validation: Active in a Htt171–82Q rat primary striatal neuron assay and a PC12-Exon-1 based assay.[8]

  • In Vivo: Well-tolerated in the R6/2 mouse model of HD, showing a positive effect on body weight and a trend in preventing ventricular volume enlargement.[8]

Section 3: Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[10] Neuroinflammation and oxidative stress are key contributors to this neurodegenerative process.[10][11]

Neuroprotective and Anti-inflammatory Effects

A 3-aminohydantoin derivative, PHAH (3-amino-5-benzylimidazolidine-2,4-dione), has been investigated for its neuroprotective effects in in vitro and in vivo models of PD.[10]

Key Findings for PHAH

  • Anti-inflammatory Effects: Reduced proinflammatory markers, including nitric oxide synthase and interleukin-1β, in lipopolysaccharide-activated BV-2 microglial cells.[10]

  • In Vivo Neuroprotection: Restored 6-hydroxydopamine (6-OHDA)-induced dopaminergic neurodegeneration in the substantia nigra and striatum of a rat model.[10]

  • Antioxidant Effects: Ameliorated 6-OHDA-induced oxidative stress in the rat brain.[10]

Section 4: Experimental Protocols and Workflows

General Experimental Workflow for Screening

The following diagram outlines a typical workflow for the screening and evaluation of novel this compound derivatives for neurodegenerative diseases.

Screening_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_lead_opt Lead Optimization cluster_invivo In Vivo Validation A Library Design of This compound Derivatives B Chemical Synthesis & Purification A->B C Biochemical Assays (e.g., Kinase Inhibition) B->C D Cell-Based Assays (Cytotoxicity, Target Engagement) C->D E Phenotypic Screening (e.g., mHtt Toxicity) D->E F Hit-to-Lead Identification E->F Identify 'Hits' G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling F->H Select 'Leads' G->A Iterative Design I Animal Model Efficacy Studies (e.g., R6/2 mice, 6-OHDA rats) H->I

Caption: High-level workflow for drug discovery using this compound derivatives.
Protocol: In Vitro GSK-3β Kinase Inhibition Assay

This protocol is a generalized procedure for assessing the inhibitory activity of test compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme.

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GSK3(Ser21)).

  • ATP (Adenosine triphosphate).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • 384-well microplates.

  • Plate reader (luminometer).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: a. To each well of a 384-well plate, add the test compound solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add the GSK-3β enzyme to all wells except the negative control. c. Add the GSK-3β substrate peptide to all wells. d. Incubate for 10-15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for GSK-3β.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding the first detection reagent (e.g., ADP-Glo™ Reagent), which depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes). b. Add the second detection reagent (e.g., Kinase Detection Reagent), which converts the ADP generated by the kinase reaction into a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Normalize the data using the positive (100% activity) and negative (0% activity) controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value for each compound.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes the spectrophotometric method for measuring AChE inhibition.[7]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or mouse).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate (B84403) buffer (e.g., pH 8.0).

  • Test compounds dissolved in a suitable solvent.

  • 96-well microplates.

  • Spectrophotometer (plate reader).

Procedure:

  • Reagent Preparation: a. Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Reaction Setup: a. Add phosphate buffer, test compound solution, and DTNB solution to the wells of a 96-well plate. Include a control with no inhibitor. b. Add the AChE enzyme solution to the wells and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add the substrate (ATCI) to each well to start the reaction.

  • Data Acquisition: a. Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a spectrophotometer. b. The rate of the reaction is determined by the change in absorbance per minute. The yellow color is produced from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100 b. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: 3-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing 3-aminopyrazoles involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:

  • β-Ketonitriles: These react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization.[1][2]

  • α,β-Unsaturated Nitriles: These compounds, bearing a leaving group at the β-position, also react with hydrazines to form the pyrazole (B372694) ring.[2]

Q2: What is the most significant challenge in synthesizing N-substituted 3-aminopyrazoles?

A2: The primary challenge is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine). The two nitrogen atoms of the hydrazine have different nucleophilicities, leading to two possible cyclization pathways that can result in a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1]

Q3: What are the typical side products observed in this compound synthesis?

A3: Besides the undesired 5-aminopyrazole regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[1]

  • N-Acetylated Aminopyrazoles: If acetic acid is used as a solvent at high temperatures, the product can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles can act as binucleophiles and react further with starting materials or intermediates, especially under harsh conditions, to form products like pyrazolo[1,5-a]pyrimidines.[1]

Q4: How can I confirm the regiochemistry of my product?

A4: Unambiguous determination of the isomer is crucial. While routine 1H NMR and mass spectrometry are essential, advanced 2D NMR techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction provides definitive structural proof.[1]

Troubleshooting Guide

This guide addresses specific experimental issues to help improve reaction outcomes.

Issue 1: My reaction yields a mixture of this compound and 5-aminopyrazole regioisomers.

This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.[1]

G start Monosubstituted Hydrazine + 3-Alkoxyacrylonitrile michael_adducts Mixture of Michael Adducts (Kinetic and Thermodynamic) start->michael_adducts kinetic_path Kinetic Control (Basic, 0°C) michael_adducts->kinetic_path Fast Cyclization thermo_path Thermodynamic Control (Neutral/Acidic, High Temp) michael_adducts->thermo_path Equilibration product_3_amino This compound (Kinetic Product) kinetic_path->product_3_amino product_5_amino 5-Aminopyrazole (Thermodynamic Product) thermo_path->product_5_amino

Control of Regioselectivity in Aminopyrazole Synthesis.

Solution:

  • To selectively synthesize the this compound isomer (Kinetic Control): Use basic conditions at low temperatures (e.g., 0°C). This allows for rapid cyclization of the kinetically favored Michael adduct, preventing equilibration to the more stable isomer.[2][3]

  • To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control): Use neutral or acidic conditions at elevated temperatures (e.g., reflux). These conditions allow the Michael adducts to equilibrate, leading to the formation of the more thermodynamically stable 5-aminopyrazole.[1][2]

Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.

This can occur if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions.[1]

G cluster_problem Problem cluster_solutions Potential Solutions Incomplete Reaction Incomplete Reaction Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Thermodynamic Reactions Add Catalyst Add Catalyst Incomplete Reaction->Add Catalyst Acid/Base Catalysis Use Microwave Use Microwave Incomplete Reaction->Use Microwave Accelerate Reaction

Workflow for Addressing Incomplete Reactions.

Solution:

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[1]

  • Add a Catalyst: For reactions under neutral conditions, adding a catalytic amount of acid (e.g., acetic acid) can promote cyclization. Conversely, for kinetically controlled syntheses of 3-aminopyrazoles, ensuring a sufficiently strong base (e.g., sodium ethoxide) is present is critical.

  • Microwave Irradiation: Using a microwave reactor can significantly reduce reaction times and drive the reaction to completion, often leading to higher yields.[2]

Issue 3: Purification is difficult, and I cannot separate the regioisomers.

The similar polarities of 3- and 5-aminopyrazole isomers can make separation by standard column chromatography challenging.

Solution:

  • Optimize for Selectivity: The most effective strategy is to avoid forming the isomeric mixture in the first place by carefully selecting reaction conditions to favor a single regioisomer (see Issue 1).

  • Recrystallization: If a mixture is formed, attempt recrystallization from various solvents. The different crystal packing of the isomers may allow for selective crystallization of one product.

  • Derivatization: If separation remains difficult, consider derivatizing the mixture. For example, the amino group could be protected or reacted. The resulting derivatives may have significantly different physical properties, allowing for easier separation. The protecting group can then be removed to yield the pure isomer.

Data Summary

The following tables summarize reported yields for this compound and 5-aminopyrazole synthesis under different conditions.

Table 1: Regioselective Synthesis from 3-Methoxyacrylonitrile and Phenylhydrazine [2]

Desired ProductCatalyst/SolventTemperatureMethodYield (%)
5-AminopyrazoleAcetic Acid / Toluene (B28343)RefluxMicrowave90
This compoundSodium Ethoxide / Ethanol (B145695)-Microwave85

Table 2: Regioselective Synthesis from Ethyl 2-cyano-3-ethoxyacrylate and Methylhydrazine [2]

Desired ProductConditionsTemperatureTimeProductYield (%)
ThermodynamicNeutral, Ethanol70°C2-10 h5-AminopyrazoleNot specified
KineticNaOEt, Ethanol0°C2-3 hThis compoundNot specified

Table 3: Synthesis of 3(5)-Aminopyrazole [4]

Starting MaterialReagentsYield (%)Purity Note
β-CyanoethylhydrazineH₂SO₄, Ethanol97-100 (sulfate salt)Sufficiently pure for next step
3-Amino-3-pyrazoline sulfateNaOH, Isopropanol93-99 (crude oil)Purified by distillation

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Aminopyrazoles (Thermodynamic Control) [1]

  • Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC. Alternatively, use a microwave reactor at 120-140°C for 10-30 minutes.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Protocol 2: Selective Synthesis of 3-Aminopyrazoles (Kinetic Control) [1]

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.

References

Technical Support Center: Purification of 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Aminopyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurities in your crude this compound will largely depend on the synthetic route employed. Common impurities include:

  • Regioisomers: In syntheses using monosubstituted hydrazines, the formation of the 5-aminopyrazole regioisomer is a significant possibility.[1] The ratio of this compound to 5-aminopyrazole is influenced by reaction conditions such as temperature and the choice of base.[2]

  • Unreacted Starting Materials: Residual β-ketonitriles, α,β-unsaturated nitriles, or hydrazine (B178648) starting materials may be present.

  • Solvent-Related Byproducts: If acetic acid is used as a solvent at elevated temperatures, N-acetylated this compound can be formed as a byproduct.[1]

  • Incomplete Cyclization Products: Stable hydrazone intermediates may be present if the cyclization reaction is not driven to completion.[1]

  • Degradation Products: this compound is sensitive to air, light, and heat.[3] Improper handling or storage can lead to the formation of various degradation products.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.

PropertyValueSource
Appearance White to light yellow crystalline solid or oily liquid.[4]
Melting Point 34-37 °C[4]
Boiling Point 218 °C at 122 mmHg; 100-102 °C at 0.01 mmHg[4][5]
Solubility Soluble in water, methanol (B129727), and ethanol.
Stability Sensitive to air, light, and heat.[3] It has been noted to be unstable with prolonged heating in methanol.[5]

Q3: Which purification method is best for this compound?

A3: The optimal purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The three main methods are:

  • Distillation: High-vacuum distillation is effective for removing non-volatile impurities and can yield a high-purity product.[5] It is particularly useful for larger quantities.

  • Recrystallization: This is a common and effective method for removing small amounts of impurities. The choice of solvent is critical.

  • Column Chromatography: This technique is excellent for separating compounds with different polarities, such as regioisomers and other byproducts.

A combination of these methods may be necessary to achieve the desired purity.

Troubleshooting Guides

Recrystallization

Problem: My this compound oils out during recrystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of this compound (34-37 °C). The compound is melting before it dissolves.

  • Solution:

    • Use a lower-boiling point solvent or a mixed solvent system.

    • Ensure the initial dissolution is done at the lowest possible temperature that still allows for complete dissolution.

    • Try dissolving the compound at room temperature in a good solvent and then slowly adding a poor solvent until turbidity is observed, followed by gentle warming until the solution is clear, and then slow cooling.

Problem: Poor recovery of this compound after recrystallization.

  • Possible Cause:

    • Too much solvent was used, and the solution was not saturated.

    • The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.

    • The compound is too soluble in the chosen solvent, even at low temperatures.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • If the compound is still too soluble, consider a different solvent or a two-solvent system.

Problem: The recrystallized product is still impure.

  • Possible Cause:

    • The impurities have very similar solubility to this compound in the chosen solvent.

    • The crystals formed too quickly, trapping impurities within the crystal lattice.

  • Solution:

    • Try a different recrystallization solvent. A systematic solvent screening is recommended.

    • Ensure the solution cools slowly and without agitation to allow for the formation of well-defined crystals.

    • Consider a preliminary purification step, such as a simple filtration or a quick pass through a silica (B1680970) plug, to remove gross impurities before recrystallization.

Column Chromatography

Problem: this compound is streaking or showing poor separation on a silica gel column.

  • Possible Cause: this compound is a basic compound, and its interaction with the acidic silica gel can lead to tailing and poor resolution.

  • Solution:

Problem: I can't find a suitable eluent system for my column.

  • Possible Cause: The polarity of the eluent is either too high or too low.

  • Solution:

    • Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol.

    • For polar compounds that do not move from the baseline, a more polar eluent system, such as 5-10% methanol in dichloromethane, may be necessary. Adding a small amount of ammonium (B1175870) hydroxide (B78521) to the methanol can also help.[6]

Distillation

Problem: The this compound is decomposing during distillation.

  • Possible Cause: this compound is thermally sensitive, especially at atmospheric pressure.

  • Solution:

    • Use high-vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. A pressure of 0.01 mmHg has been successfully used.[5]

    • Ensure the heating bath temperature is kept as low as possible and the distillation is performed as quickly as possible.

    • Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Purification by High-Vacuum Distillation

This protocol is adapted from a literature procedure and is suitable for purifying this compound from non-volatile impurities.[5]

  • Setup: Assemble a distillation apparatus for high-vacuum operation. Ensure all glassware is dry.

  • Sample Loading: Place the crude this compound (as a light yellow oil) into the distillation flask.

  • Vacuum Application: Carefully apply a high vacuum (e.g., 0.01 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Collection: Collect the fraction that distills at 100-102 °C at 0.01 mmHg. The purified product will be a yellow oil.

  • Crystallization: The purified oil should crystallize upon cooling. The reported melting point of the purified product is 37-39 °C.[5]

Note: To maximize recovery, especially with smaller quantities, ensure the distillation apparatus is well-insulated. The distillation of larger quantities may require several hours.[7]

Protocol 2: General Guideline for Recrystallization
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. A good single solvent will dissolve this compound when hot but not at room temperature. For a two-solvent system, this compound should be soluble in the first solvent ("good" solvent) and insoluble in the second ("poor" solvent), and the two solvents must be miscible.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two Solvents: To the hot solution of the "good" solvent, add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution, and then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum. Store the purified product under an inert atmosphere, protected from light and heat.

Protocol 3: General Guideline for Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (silica gel or alumina) and eluent system. For silica gel, it is recommended to use an eluent containing a small percentage of a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane).

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry pure Pure this compound dry->pure

Caption: A typical workflow for the purification of this compound by recrystallization.

troubleshooting_flowchart decision decision issue issue solution solution start Purification Attempt check_purity Is Purity Adequate? start->check_purity low_yield Is Yield Too Low? check_purity->low_yield Yes issue_impurity Impurity Issue check_purity->issue_impurity No success Purification Successful low_yield->success No issue_yield Yield Issue low_yield->issue_yield Yes which_method Method Used? issue_impurity->which_method Identify Method which_method2 Method Used? issue_yield->which_method2 Identify Method recrys_impure Change Solvent/ Slow Cooling which_method->recrys_impure Recrystallization col_impure Modify Eluent/ Change Stationary Phase which_method->col_impure Column dist_impure Check Vacuum/ Lower Temperature which_method->dist_impure Distillation recrys_yield Minimize Solvent/ Optimize Cooling which_method2->recrys_yield Recrystallization col_yield Check for Streaking/ Ensure Proper Loading which_method2->col_yield Column dist_yield Ensure Proper Insulation/ Minimize Hold-up which_method2->dist_yield Distillation

Caption: A troubleshooting flowchart for common issues in this compound purification.

side_reactions starting_materials β-Ketonitrile + R-NHNH2 reaction_conditions Reaction Conditions (Base, Solvent, Temp) starting_materials->reaction_conditions product_3ap This compound (Desired Product) reaction_conditions->product_3ap product_5ap 5-Aminopyrazole (Regioisomer) reaction_conditions->product_5ap hydrazone Hydrazone Intermediate (Incomplete Cyclization) reaction_conditions->hydrazone acetylated N-Acetylated Product product_3ap->acetylated acetic_acid Acetic Acid Solvent acetic_acid->acetylated

Caption: Potential side reactions and byproducts in this compound synthesis.

References

overcoming regioselectivity issues in 3-Aminopyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the functionalization of 3-aminopyrazoles, with a focus on overcoming regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of N1 and N2 substituted products in our 3-aminopyrazole reaction. What is the underlying cause of this poor regioselectivity?

A1: The primary reason for poor regioselectivity in N-substituted this compound reactions is the presence of annular prototropic tautomerism. This compound exists in equilibrium between two tautomeric forms: the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole.[1][2] Both nitrogen atoms in the pyrazole (B372694) ring are nucleophilic and can react with electrophiles, leading to a mixture of N1 and N2 substituted regioisomers. The position of this equilibrium, and thus the reactivity of each nitrogen, is influenced by factors such as the electronic nature of substituents on the pyrazole ring, the solvent, and the reaction temperature.[1][3]

Q2: How can we selectively achieve N1-alkylation of our this compound?

A2: Achieving selective N1-alkylation can be approached in several ways. One common method is to use a protecting group strategy. For example, protecting the exocyclic amino group can favor alkylation at the N1 position. Another effective method is to use specific reaction conditions that favor the formation of one tautomer over the other. The choice of base and solvent is critical. For instance, using a weaker base like potassium carbonate in a polar aprotic solvent such as DMF can favor N1-alkylation.[4] Steric hindrance also plays a role; bulkier alkylating agents will preferentially react at the less sterically hindered nitrogen, which is often the N1 position.[4]

Q3: We are struggling with the regioselective N-arylation of a this compound. What catalytic systems are recommended?

A3: For regioselective N-arylation, copper- and palladium-catalyzed cross-coupling reactions are commonly employed. Copper-catalyzed Ullmann-type couplings are a classic method. The choice of ligand is crucial for directing the regioselectivity. For example, using 1,10-phenanthroline (B135089) as a ligand with a copper(I) iodide catalyst can promote N1-arylation.[5] Palladium-catalyzed Buchwald-Hartwig amination is another powerful technique. The selection of the phosphine (B1218219) ligand is critical in controlling the regioselectivity. Hindered biaryl phosphine ligands often provide high selectivity for the N1 position.

Q4: Can protecting groups be used to control regioselectivity in this compound reactions?

A4: Yes, protecting groups are a powerful tool for controlling regioselectivity. The tert-butoxycarbonyl (Boc) group is commonly used to protect one of the ring nitrogens, thereby directing subsequent reactions to the other nitrogen or the exocyclic amino group.[6] For instance, after selective N1-Boc protection, the N2 position or the exocyclic amine can be functionalized. The Boc group can then be selectively removed under acidic conditions. Similarly, the (2-(trimethylsilyl)ethoxy)methyl (SEM) group can be used as a protecting and directing group. A "SEM switch" strategy has been developed where the SEM group is transposed from one nitrogen to the other, enabling sequential functionalization of different positions on the pyrazole ring.[7]

Q5: We are observing undesired acylation on the pyrazole ring instead of the exocyclic amino group. How can we improve the chemoselectivity?

A5: The relative nucleophilicity of the ring nitrogens and the exocyclic amino group can lead to competing acylation reactions. To favor acylation of the exocyclic amine, you can first protect the ring nitrogens. A common strategy is to use a Boc protecting group on the N1 position. This deactivates the ring nitrogens towards acylation, allowing for selective acylation of the exocyclic amino group.[6] The Boc group can subsequently be removed to yield the N-acyl-3-aminopyrazole.

Troubleshooting Guides

Issue 1: Low Regioselectivity in N-Alkylation

Symptoms:

  • Formation of a mixture of N1 and N2 alkylated isomers, often in a nearly 1:1 ratio.

  • Difficulty in separating the regioisomers by chromatography.

Possible Causes:

  • The reaction conditions do not sufficiently favor one tautomer over the other.

  • The chosen base is too strong, leading to deprotonation at both nitrogen atoms.

  • The steric and electronic properties of the substrate and electrophile do not provide a strong bias for one position.

Troubleshooting Steps:

start Low Regioselectivity in N-Alkylation step1 Modify Base and Solvent System start->step1 step2 Employ a Protecting Group Strategy step1->step2 If selectivity is still low outcome1 Improved N1:N2 Ratio step1->outcome1 Try weaker base (e.g., K2CO3) in DMF or DMSO [4] step3 Change the Alkylating Agent step2->step3 If protecting group is not feasible outcome2 Single Isomer Obtained step2->outcome2 Use N-Boc or N-SEM protection to block one nitrogen [21, 5] step4 Optimize Reaction Temperature step3->step4 If agent change is not possible step3->outcome1 Use a bulkier alkylating agent to favor the less hindered N1 position step4->outcome1 Lowering the temperature may increase selectivity

Workflow for troubleshooting low N-alkylation regioselectivity.

Issue 2: Catalyst Inactivation or Low Yield in Copper-Catalyzed N-Arylation (Ullmann Coupling)

Symptoms:

  • The reaction stalls, and starting materials remain unconsumed.

  • Formation of a significant amount of dehalogenated arene byproduct.

  • The reaction mixture turns into a dark, insoluble goo.

Possible Causes:

  • The copper(I) catalyst has oxidized to inactive copper(II).

  • The ligand is not effectively coordinating to the copper center.

  • The nucleophilicity of the pyrazole nitrogen is too low.

  • The reaction temperature is too high, leading to catalyst decomposition.

Troubleshooting Steps:

start Ullmann Coupling Failure step1 Ensure Anhydrous and Inert Conditions start->step1 step2 Screen Different Ligands step1->step2 If reaction still fails outcome Successful N-Arylation step1->outcome Use fresh, dry solvent and degas the reaction mixture. Use fresh CuI. step3 Vary the Base step2->step3 If ligand screen is unsuccessful step2->outcome Try bidentate nitrogen ligands like 1,10-phenanthroline or diamines [22] step4 Optimize Temperature and Solvent step3->step4 If base change has no effect step3->outcome Switch to a stronger base like K3PO4 or Cs2CO3 to increase nucleophilicity step4->outcome Run the reaction at a lower temperature (e.g., 80-110 °C) in a high-boiling polar aprotic solvent like dioxane or DMF

Troubleshooting workflow for Ullmann coupling reactions.

Issue 3: Unwanted Cleavage of a Boc Protecting Group

Symptoms:

  • Isolation of a deprotected product alongside or instead of the desired product.

  • Formation of side products resulting from the reaction of the deprotected species.

Possible Causes:

  • The reaction conditions are too acidic, even if no acid is explicitly added. Trace acidic impurities can cause Boc cleavage.

  • Elevated reaction temperatures can lead to thermal cleavage of the Boc group.

  • Certain bases, especially at higher concentrations or temperatures, can facilitate Boc removal.[8]

Troubleshooting Steps:

start Unwanted Boc Deprotection step1 Check for Acidic Impurities start->step1 step2 Reduce Reaction Temperature step1->step2 If source of acid is not obvious outcome Boc Group Remains Intact step1->outcome Ensure all reagents and solvents are pure and dry. Add a non-nucleophilic base like proton sponge to scavenge trace acid. step3 Modify Base/Solvent System step2->step3 If lower temperature is not effective step2->outcome Run the reaction at the lowest possible temperature that allows for product formation. step4 Consider an Alternative Protecting Group step3->step4 If all else fails step3->outcome Use a milder base or a less polar solvent if possible. step4->outcome Switch to a more robust protecting group like SEM or a benzyl (B1604629) group if the reaction chemistry allows.

Troubleshooting workflow for unexpected Boc group cleavage.

Quantitative Data Summary

The choice of reaction conditions can dramatically influence the regiomeric ratio of products. The following tables provide a summary of reported data for N-alkylation and N-arylation reactions.

Table 1: Regioselectivity in the N-Alkylation of 3-Aminopyrazoles

SubstrateAlkylating AgentBaseSolventTemperatureN1:N2 RatioReference
This compoundMethyl IodideCs2CO3THFRoom TempMixture[9]
This compoundBenzyl BromideK2CO3DMFRoom TempN1 major[4]
This compoundSEM-Cl-AcetonitrileHeatN1 major[7]

Table 2: Regioselectivity in the N-Arylation of 3-Aminopyrazoles

SubstrateArylating AgentCatalystLigandBaseSolventN1:N2 RatioReference
This compoundAryl IodideCuI1,10-PhenanthrolineK3PO4DioxaneN1 selective[5]
This compoundAryl BromidePd2(dba)3tBuXPhosNaOtBut-BuOHN1 selective[5]
This compoundAryl IodideCuINoneK3PO4DioxaneMixture[10]

Key Experimental Protocols

Protocol 1: Regioselective N1-Acetylation of this compound

This protocol describes the preferential acetylation of the N1 position of the pyrazole ring.

Materials:

Procedure:

  • To a solution of the this compound (1.0 eq) in dry THF, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N1-acetylated product.[9]

Protocol 2: Copper-Catalyzed N1-Arylation of this compound (Ullmann-Type Coupling)

This protocol is for the selective N1-arylation using a copper catalyst and a diamine ligand.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium phosphate (B84403) (K3PO4)

  • Dry Dioxane

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K3PO4 (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the this compound (1.0 eq) and the aryl iodide (1.2 eq) to the tube.

  • Add dry, degassed dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the N1-aryl-3-aminopyrazole.[5]

Protocol 3: Deprotection of an N-SEM Protected Pyrazole

This protocol describes the removal of the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group.

Materials:

  • N-SEM protected pyrazole

  • Hydrochloric acid (HCl)

  • Ethanol

  • Standard workup and purification reagents

Procedure:

  • Dissolve the N-SEM protected pyrazole in ethanol.

  • Add a solution of hydrochloric acid (e.g., 6M HCl) to the mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product if necessary.[7]

Signaling Pathway Diagram

Substituted 3-aminopyrazoles are important scaffolds for kinase inhibitors. For example, they are used to target c-Jun N-terminal kinase 3 (JNK3), which is involved in neuronal apoptosis signaling pathways.

JNK3_Pathway Stress_Signals Stress Signals (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MLK) Stress_Signals->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK3 JNK3 MKK4_7->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes Inhibitor This compound Inhibitor Inhibitor->JNK3 inhibits

Simplified JNK3 signaling pathway and the point of intervention for this compound-based inhibitors.

References

common side products in 3-Aminopyrazole synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminopyrazole. The following sections address common side products, their removal, and optimization of reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound involve the condensation of a hydrazine (B178648) source with a three-carbon synthon containing a nitrile group. The primary routes include:

  • Reaction of hydrazine with α,β-unsaturated nitriles: This is a widely used method where compounds like 2-chloroacrylonitrile (B132963) or 3-alkoxyacrylonitriles react with hydrazine.[1]

  • Reaction of hydrazine with β-ketonitriles: This is another very common and versatile method for preparing 5-aminopyrazoles, which are regioisomers of 3-aminopyrazoles.[1]

  • Reaction of hydrazine with 2,3-halosubstituted propionitriles: This method offers a direct route to 3-aminopyrazoles.

  • Synthesis from isoxazoles: Isoxazoles can be converted to 3-aminopyrazoles through a ring-opening and ring-closing sequence with hydrazine.[1]

Q2: What is the most significant challenge in this compound synthesis?

A2: The primary challenge is controlling regioselectivity, particularly when using substituted hydrazines. The reaction can yield a mixture of this compound and its regioisomer, 5-aminopyrazole. The ratio of these isomers is highly dependent on reaction conditions.

Q3: How can I confirm the regiochemistry of my aminopyrazole product?

A3: The structures of 3- and 5-aminopyrazole regioisomers can be unambiguously assigned using 2D NMR experiments such as NOESY and HMBC, and in some cases, confirmed with X-ray crystallography.

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Impurities (3- and 5-Aminopyrazoles)

The formation of a mixture of this compound and 5-aminopyrazole is the most common side product issue. The ratio of these isomers can be controlled by manipulating the reaction conditions to favor either kinetic or thermodynamic control.

Troubleshooting Workflow for Regioisomer Control

start Mixture of 3- and 5-Aminopyrazole Regioisomers Obtained condition Desired Isomer? start->condition kinetic Target: this compound (Kinetic Product) condition->kinetic  3-Amino thermodynamic Target: 5-Aminopyrazole (Thermodynamic Product) condition->thermodynamic  5-Amino kinetic_conditions Employ Basic Conditions & Low Temperature (e.g., NaOEt in EtOH at 0°C) kinetic->kinetic_conditions thermodynamic_conditions Employ Neutral/Acidic Conditions & Elevated Temperature (e.g., AcOH in Toluene, reflux) thermodynamic->thermodynamic_conditions result_3_amino Selective Formation of This compound kinetic_conditions->result_3_amino result_5_amino Selective Formation of 5-Aminopyrazole thermodynamic_conditions->result_5_amino

Caption: Workflow for controlling regioisomer formation in aminopyrazole synthesis.

Quantitative Data on Regioisomer Formation

The following table summarizes the influence of reaction conditions on the product ratio in the synthesis of aminopyrazoles from 3-methoxyacrylonitrile (B2492134) and phenylhydrazine (B124118).

Reactant 1Reactant 2ConditionsMajor ProductYield/RatioReference
3-MethoxyacrylonitrilePhenylhydrazineAcOH, Toluene, Microwave5-Aminopyrazole90%[1]
3-MethoxyacrylonitrilePhenylhydrazineEtONa, EtOH, MicrowaveThis compound85%[1]

Experimental Protocols for Regioselective Synthesis

Protocol 1: Selective Synthesis of 5-Aminopyrazole (Thermodynamic Control)

This protocol is adapted from the work of Bagley et al. and favors the formation of the 5-aminopyrazole isomer.[1]

  • Reaction Setup: In a microwave-safe vessel, combine 3-methoxyacrylonitrile (1.0 eq) and phenylhydrazine (1.0 eq) in toluene.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (AcOH).

  • Microwave Irradiation: Heat the mixture in a microwave reactor at the desired temperature and time to drive the reaction to completion.

  • Workup: After cooling, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Selective Synthesis of this compound (Kinetic Control)

This protocol, also adapted from Bagley et al., promotes the formation of the kinetically favored this compound isomer.[1]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-methoxyacrylonitrile (1.0 eq) in absolute ethanol (B145695) and cool to 0°C.

  • Base: Add a solution of sodium ethoxide (EtONa) in ethanol.

  • Hydrazine Addition: Slowly add phenylhydrazine (1.0 eq) to the reaction mixture at 0°C.

  • Reaction: Stir the mixture at 0°C for the required duration, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

Issue 2: Formation of Non-Regioisomeric Side Products

Besides regioisomers, other side products can form depending on the starting materials and reaction conditions.

Common Non-Regioisomeric Side Products and Their Removal

Side ProductProbable CauseRecommended Removal Method
Acetamide Derivatives Use of acetic acid as a solvent or catalyst can lead to the acylation of the amino group on the pyrazole (B372694) ring.[2]Avoid acetic acid if this is a major issue. If formed, it can often be separated by column chromatography due to the difference in polarity.
Acrylonitrile Oligomers/Polymers In syntheses using acrylonitrile, basic conditions can promote its oligomerization or polymerization, leading to viscous or solid byproducts.These are typically insoluble in common organic solvents used for extraction and can be removed by filtration of the crude reaction mixture.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or improper stoichiometry.Unreacted hydrazine can be removed by an acidic wash during workup. Unreacted nitriles can be removed by distillation or column chromatography.
Hydrolysis Products of β-Ketonitriles β-Ketonitriles can hydrolyze under acidic or basic conditions, leading to the corresponding ketones or carboxylic acids.Purification of the β-ketonitrile before use is recommended. These byproducts can usually be separated by column chromatography.

Troubleshooting Workflow for Side Product Removal

start Crude this compound with Side Products impurity_type Identify Impurity Type start->impurity_type polymeric Polymeric/Oligomeric (from Acrylonitrile) impurity_type->polymeric  Polymeric small_molecule Small Molecule Impurities (e.g., Acetamide, Unreacted Starting Materials) impurity_type->small_molecule  Small Molecule filtration Filtration of Crude Reaction Mixture polymeric->filtration column Column Chromatography small_molecule->column distillation Fractional Distillation small_molecule->distillation recrystallization Recrystallization small_molecule->recrystallization filtration->small_molecule pure_product Pure this compound column->pure_product distillation->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound from common side products.

Experimental Protocols for Purification

Protocol 3: Purification of this compound by Vacuum Distillation

This protocol is based on the procedure described in Organic Syntheses.[3]

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation.

  • Distillation: Heat the crude this compound oil under high vacuum. Collect the fraction that distills at the appropriate boiling point (e.g., 100-102°C at 0.01 mm Hg).[3]

  • Product Collection: The distilled product should be a light yellow oil that may crystallize upon cooling.[3]

Protocol 4: Purification of this compound by Recrystallization

  • Solvent Selection: Choose a suitable solvent system. For related aminopyrazole salts, methanol (B129727) or nitromethane (B149229) have been used.[3] For the free base, a non-polar solvent from which the product precipitates upon cooling may be effective.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

This technical support center provides a starting point for troubleshooting common issues in this compound synthesis. For more complex issues, consulting the primary literature is highly recommended.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-aminopyrazole derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the common challenges in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound derivatives?

A1: The most common methods for synthesizing this compound derivatives involve the cyclocondensation of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative.[1][2] Key starting materials often include β-ketonitriles or α,β-unsaturated nitriles.[2] Multicomponent reactions (MCRs) are also gaining prominence as an efficient strategy for synthesizing complex pyrazole (B372694) derivatives in a single step.[3][4]

Q2: I am obtaining a mixture of this compound and 5-aminopyrazole regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a frequent challenge, particularly with substituted hydrazines.[1][5] The regiochemical outcome is influenced by factors such as the solvent, temperature, pH, and the steric and electronic properties of the reactants.[1][2] Generally, kinetic control (lower temperatures) may favor one isomer, while thermodynamic control (higher temperatures) may favor the other.[2][5]

Q3: What are the common side products in this compound synthesis, and how can their formation be minimized?

A3: Besides the undesired regioisomer, common side products can include uncyclized hydrazone intermediates and byproducts from subsequent reactions of the aminopyrazole product.[5] To minimize these, ensure the purity of starting materials, optimize reaction times to avoid over-reaction, and carefully control the temperature.[1] The use of specific catalysts or acidic/basic conditions can also drive the reaction towards the desired product and reduce side reactions.[2]

Q4: My reaction is sluggish and gives a low yield. What can I do to improve it?

A4: Low yields can result from several factors, including poor quality of starting materials, suboptimal reaction conditions, or the formation of stable, unreactive intermediates.[1] To improve the yield, consider the following:

  • Ensure the purity of your reactants.[1]

  • Screen different solvents, as they can significantly impact reaction rates.[1]

  • Adjust the reaction temperature; sometimes, an increase in temperature is necessary to drive the reaction to completion.[5]

  • Experiment with catalysts (acidic or basic) to facilitate the cyclization step.[2]

Troubleshooting Guides

Issue 1: Predominant Formation of the Undesired 5-Aminopyrazole Regioisomer

Symptoms:

  • NMR and mass spectrometry data indicate the major product is the 5-aminopyrazole isomer instead of the desired this compound.

Possible Causes:

  • The reaction conditions favor the thermodynamic product (5-aminopyrazole).[2]

  • The electronic and steric nature of the substituents on the hydrazine and the dicarbonyl compound direct the cyclization towards the 5-amino isomer.[2]

Troubleshooting Steps:

start Undesired 5-Aminopyrazole Formation cond1 Modify Reaction Conditions start->cond1 step1 Employ Kinetic Control: - Lower reaction temperature (e.g., 0 °C) - Use a strong base in a non-polar solvent (e.g., EtONa in EtOH) cond1->step1 Yes step2 Alter Solvent System: - Test polar aprotic solvents (e.g., DMF, DMSO) - Evaluate fluorinated alcohols (e.g., TFE, HFIP) cond1->step2 Yes step3 Change Catalyst/Additive: - Experiment with different bases (e.g., K2CO3/NaHCO3 mixture) cond1->step3 Yes outcome1 Improved this compound Selectivity step1->outcome1 outcome2 No Improvement step1->outcome2 step2->outcome1 step2->outcome2 step3->outcome1 step3->outcome2 start Incomplete Reaction / Low Yield cond1 Optimize Reaction Parameters start->cond1 step1 Increase Reaction Temperature: - Gradually increase the temperature and monitor for product formation and decomposition. cond1->step1 Yes step2 Add a Catalyst: - Introduce an acid (e.g., acetic acid) or a base to facilitate cyclization. cond1->step2 Yes step3 Increase Reactant Concentration: - If the reaction is bimolecular, increasing the concentration may improve the rate. cond1->step3 Yes step4 Use a Dehydrating Agent: - For reactions that produce water, adding a dehydrating agent can drive the equilibrium towards the product. cond1->step4 Yes outcome1 Improved Yield and Conversion step1->outcome1 outcome2 No Improvement / Decomposition step1->outcome2 step2->outcome1 step3->outcome1 step4->outcome1

References

Technical Support Center: 3-Aminopyrazole Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in 3-aminopyrazole condensation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-aminopyrazoles through condensation reactions, offering potential causes and actionable solutions.

1. Low or No Product Yield

Question: I am getting a low yield or no desired this compound product. What are the possible causes and how can I improve the yield?

Answer: Low or no yield in this compound synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

Potential Causes and Solutions

Potential Cause Recommended Solutions
Poor Quality Starting Materials - Ensure the hydrazine (B178648) source is pure; distill if necessary.[1] - Verify the purity of the 1,3-dielectrophilic precursor (e.g., β-ketonitrile, α,β-unsaturated nitrile).
Incomplete Reaction - Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider using microwave irradiation to reduce reaction times, which has been shown to be effective without altering regioselectivity.[2]
Suboptimal pH - For reactions involving β-ketonitriles, acidic or neutral conditions are generally preferred for the initial condensation with hydrazine.[2] - If starting with a Claisen condensation to form the β-ketonitrile in situ, neutralization with an acid (e.g., H₂SO₄) before adding hydrazine can be crucial for the subsequent cyclization.[2]
Incorrect Solvent - The choice of solvent can significantly impact the reaction outcome. Ethanol, methanol, and toluene (B28343) are commonly used.[2] - For certain reactions, solvent-free conditions or the use of greener solvents like water have been reported to be effective.[1]
Side Reactions - Decomposition of hydrazine can lead to the formation of colored impurities and reduce the amount available for the main reaction.[1] - The 1,3-dielectrophile might undergo self-condensation or other side reactions under the reaction conditions.

Troubleshooting Workflow for Low Yield

low_yield start Low/No Yield check_sm Verify Starting Material Purity start->check_sm check_sm->start Impure optimize_cond Optimize Reaction Conditions check_sm->optimize_cond Purity OK monitor_rxn Monitor Reaction by TLC optimize_cond->monitor_rxn Adjust Temp, Time, Solvent, pH analyze_side_products Analyze for Side Products monitor_rxn->analyze_side_products Reaction Stalled solution Improved Yield monitor_rxn->solution Reaction Complete analyze_side_products->optimize_cond Identify & Mitigate Side Reactions regioselectivity cluster_factors Controlling Factors cluster_solutions Solutions for this compound start Poor Regioselectivity hydrazine Hydrazine Substituent start->hydrazine dielectrophile 1,3-Dielectrophile Structure start->dielectrophile conditions Reaction Conditions (pH) start->conditions sol_hydrazine Use Less Bulky Substituent hydrazine->sol_hydrazine sol_dielectrophile Employ α-Substituted Unsaturated Nitrile dielectrophile->sol_dielectrophile sol_conditions Use Basic Conditions (e.g., EtONa) conditions->sol_conditions experimental_protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Dissolve Benzoylacetonitrile in Ethanol add_hydrazine Add Hydrazine Hydrate setup->add_hydrazine reflux Heat to Reflux (Monitor by TLC) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify product 3-Amino-5-phenyl-1H-pyrazole purify->product

References

Technical Support Center: Managing 3-Aminopyrazole Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Aminopyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: The reported aqueous solubility of this compound can be inconsistent, with some sources describing it as "soluble" or "very soluble" and others indicating "moderate" or "low" solubility.[1][2][3] This apparent contradiction arises because its solubility is highly dependent on the specific conditions of the aqueous medium, particularly the pH. As an aromatic amine, this compound's solubility is significantly influenced by the protonation state of its amino group. It is also soluble in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF).[1][2]

Q2: How does pH affect the solubility of this compound?

Q3: My this compound precipitated when I added my DMSO stock solution to an aqueous buffer. What happened?

A3: This phenomenon is known as "solvent-shifting precipitation" and is a common issue when working with compounds that are highly soluble in organic solvents but have limited solubility in aqueous solutions.[5] When a concentrated stock of this compound in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. This shift in polarity can cause the compound to exceed its solubility limit in the aqueous medium, leading to precipitation.[5]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can be employed to aid in the dissolution of this compound. However, it is crucial to be cautious as excessive heat may lead to the degradation of the compound. The melting point of this compound is in the range of 34-37°C.[1][6] Therefore, any heating should be done at temperatures well below this and for the shortest time necessary. Always verify the stability of your compound under your specific heating conditions.

Q5: Are there alternative forms of this compound with better water solubility?

A5: Yes, utilizing a salt form of this compound, such as this compound hydrochloride, can be an effective strategy to improve aqueous solubility.[7] The hydrochloride salt is generally more soluble in water than the free base form.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation of aqueous solutions of this compound.

Problem Possible Cause Recommended Solution
Difficulty dissolving this compound powder in neutral water or buffer (e.g., PBS pH 7.4). Low intrinsic solubility of the free base form at neutral pH.pH Adjustment: Lower the pH of the aqueous medium to below 7. An acidic environment will protonate the amino group, increasing its polarity and solubility. Start by preparing a buffer with a pH of 5-6 and gradually decrease it if necessary.
Precipitation occurs immediately upon adding a concentrated organic stock solution (e.g., in DMSO) to an aqueous buffer. Solvent-shifting precipitation due to rapid change in solvent polarity.Modified Dilution Technique: Instead of adding the stock solution directly to the buffer, add the aqueous buffer to the stock solution dropwise while vortexing. This allows for a more gradual change in the solvent environment. Use a Co-solvent in the Final Solution: Maintain a small percentage of the organic solvent (e.g., 1-5% DMSO) in the final aqueous solution to help keep the compound dissolved. Always include a vehicle control in your experiments.
The solution is initially clear but becomes cloudy or forms a precipitate over time. The solution is supersaturated and thermodynamically unstable.Lower the Final Concentration: Your working concentration may be above the equilibrium solubility of this compound under the current conditions. Try preparing a more dilute solution. Re-evaluate the pH: The pH of the final solution may have shifted. Ensure the pH is maintained in the optimal range for solubility.
Inconsistent results in biological assays. Precipitation of this compound in the cell culture medium.Check for Media Compatibility: Some components of cell culture media can interact with the compound and cause precipitation. Visually inspect the media for any signs of precipitation after adding the compound. Consider Cyclodextrin (B1172386) Complexation: Encapsulating this compound in a cyclodextrin molecule can enhance its solubility and stability in complex biological media.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh out 8.31 mg of this compound (MW: 83.09 g/mol ) for a 10 mL final volume.

  • Add the this compound to a volumetric flask containing approximately 8 mL of deionized water.

  • Place the flask on a stir plate and begin stirring.

  • Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding acid until the this compound is fully dissolved and the pH is in the desired acidic range (e.g., pH 4-5).

  • Once the solid is completely dissolved, bring the final volume to 10 mL with deionized water.

  • Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any undissolved particulates.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This protocol details the preparation of a 100 mM stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)[8][9]

  • Vortex mixer

Procedure:

  • Preparation of 100 mM Stock Solution:

    • Weigh out 8.31 mg of this compound.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be used to aid dissolution.[10]

  • Dilution into Aqueous Buffer:

    • To prepare a 1 mM working solution, add 990 µL of your aqueous buffer to a microcentrifuge tube.

    • While vortexing the buffer, add 10 µL of the 100 mM this compound stock solution dropwise.

    • Continue vortexing for a few seconds to ensure the solution is homogenous.

    • Visually inspect for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

Protocol 3: Solubility Enhancement with β-Cyclodextrin

This protocol is based on a method used for a similar compound, 3-amino-5-methyl pyrazole (B372694), and can be adapted for this compound to improve its aqueous solubility.[11][12]

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Stir plate and stir bar

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Prepare a β-Cyclodextrin Solution: Dissolve an equimolar amount of β-cyclodextrin in deionized water with stirring. For example, to complex 10 mg of this compound (0.12 mmol), you would use approximately 136 mg of β-Cyclodextrin (MW: ~1135 g/mol ).

  • Prepare a this compound Solution: Dissolve the this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound to the stirring aqueous solution of β-cyclodextrin.

  • Stirring: Continue to stir the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.[11]

  • Isolation: If a precipitate forms, it is likely the inclusion complex. Collect the solid by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water or ether to remove any uncomplexed material and then dry under vacuum.[11]

Data Summary

Solvent Solubility Reference(s)
WaterDescribed as "soluble", "very soluble", and "moderate". Solubility is pH-dependent.[1][2][3]
MethanolSoluble[1][4]
EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Phosphate Buffered Saline (PBS, pH 7.4)Expected to have low solubility.General knowledge for aromatic amines

Visualizations

Troubleshooting Workflow for this compound Solubility

Troubleshooting Workflow start Start: Dissolving this compound in Aqueous Medium dissolved Is the compound fully dissolved? start->dissolved success Success: Stable Solution Achieved dissolved->success Yes troubleshoot Troubleshoot dissolved->troubleshoot No precipitation Does precipitation occur over time? precipitation->success No lower_conc Lower the final concentration precipitation->lower_conc Yes cyclodextrin Consider cyclodextrin complexation precipitation->cyclodextrin Yes success->precipitation lower_ph Lower the pH of the buffer (e.g., to pH 5-6) troubleshoot->lower_ph cosolvent Use a co-solvent (e.g., 1-5% DMSO) troubleshoot->cosolvent lower_ph->dissolved cosolvent->dissolved lower_conc->dissolved cyclodextrin->dissolved

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

Mechanism of Solubility Enhancement by pH Adjustment

pH Enhancement Mechanism cluster_neutral Neutral/Alkaline pH cluster_acidic Acidic pH Neutral_AP This compound (Free Base) (Less Soluble) Protonated_AP 3-Aminopyrazolium Ion (More Soluble) Neutral_AP->Protonated_AP + H+ Protonated_AP->Neutral_AP - H+

References

preventing the formation of isomeric byproducts of 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of isomeric byproducts during the synthesis of 3-aminopyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are the common isomeric byproducts?

A1: The two most common and versatile methods for synthesizing 3-aminopyrazoles involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound.[1] The primary starting materials are:

  • β-Ketonitriles: These react with hydrazines, typically forming an intermediate hydrazone that then cyclizes to the aminopyrazole.[1]

  • α,β-Unsaturated Nitriles: These compounds, particularly those with a leaving group at the β-position (e.g., 3-alkoxyacrylonitriles), also react with hydrazines to yield aminopyrazoles.[2]

The most common isomeric byproduct is 5-aminopyrazole . The formation of a mixture of this compound and 5-aminopyrazole is a significant challenge, especially when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine), as the two nitrogen atoms of the hydrazine have different nucleophilicity.[1]

Q2: How can I control the regioselectivity of the reaction to favor the formation of this compound?

A2: The regioselectivity of the reaction can be controlled by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.[1][2]

  • Kinetic Control: To selectively synthesize the this compound isomer, the reaction should be run under kinetic control. This typically involves using a strong base, such as sodium ethoxide, in an alcohol solvent at a low temperature (e.g., 0°C). These conditions favor the faster-forming, but thermodynamically less stable, 3-amino isomer.[1][2]

  • Thermodynamic Control: Conversely, to favor the 5-aminopyrazole isomer, the reaction should be run under thermodynamic control. This is achieved by using neutral or acidic conditions (e.g., acetic acid in toluene) at elevated temperatures. These conditions allow the initial products to equilibrate to the more thermodynamically stable 5-amino isomer.[1][2]

Q3: What other side products might I encounter during the synthesis of this compound?

A3: Besides the 5-aminopyrazole isomer, other potential side products include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated byproduct.[1]

  • Further Reaction Products: 5-Aminopyrazoles are versatile and can sometimes react further with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]

Q4: How can I confirm the identity and purity of my this compound product and quantify the isomeric ratio?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can often distinguish between the 3-amino and 5-amino isomers based on the chemical shifts and coupling patterns of the pyrazole (B372694) ring protons. For unambiguous structure determination, 2D NMR techniques like 1H-15N HMBC can be very powerful.[1]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods for separating and quantifying the isomeric mixture. Developing a robust chromatographic method is key to accurately determining the isomeric ratio.[3]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and its fragments, helping to confirm the identity of the desired product and any byproducts.[4]

  • Single-Crystal X-ray Diffraction: Provides definitive structural proof of the isolated isomer.[1]

Troubleshooting Guides

Issue: My reaction is producing a mixture of this compound and 5-aminopyrazole isomers.

This is the most common challenge in this compound synthesis. The following guide will help you troubleshoot and optimize your reaction to favor the desired this compound isomer.

Data Presentation: Influence of Reaction Conditions on Isomer Ratio

The following table summarizes the effect of reaction conditions on the regioselectivity of aminopyrazole synthesis from various starting materials.

Starting Material (Acrylonitrile)HydrazineConditionsThis compound:5-Aminopyrazole RatioReference
3-MethoxyacrylonitrilePhenylhydrazineEtONa, EtOH85:15[2]
3-MethoxyacrylonitrilePhenylhydrazineAcOH, Toluene10:90[2]
Ethyl 2-cyano-3-ethoxyacrylateMethylhydrazineEtONa, EtOH, 0°CKinetically Favored[2]
Ethyl 2-cyano-3-ethoxyacrylateMethylhydrazineEtOH, 70°CThermodynamically Favored[2]
Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of 1-Alkyl-3-aminopyrazoles

This protocol is designed to favor the formation of the this compound isomer.

Materials:

  • 3-Alkoxyacrylonitrile (1.0 eq)

  • Substituted alkylhydrazine (1.0 eq)

  • Anhydrous ethanol (B145695)

  • Sodium metal (1.2 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (to make a 0.5 M solution). Cool the solution to 0°C in an ice bath.

  • Reactant Addition: To the cold sodium ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]

Protocol 2: Thermodynamically Controlled Synthesis of 1-Aryl-5-aminopyrazoles

This protocol is provided for comparison and favors the formation of the 5-aminopyrazole isomer.

Materials:

  • β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)

  • Substituted arylhydrazine (1.1 eq)

  • Toluene (0.2 M)

  • Glacial acetic acid (0.1 eq)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene. Add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C). Monitor the reaction by TLC until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel in a microwave reactor at 120-140°C for 10-30 minutes.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway Reactants β-Ketonitrile or α,β-Unsaturated Nitrile + Substituted Hydrazine Kinetic_Intermediate Kinetic Intermediate Reactants->Kinetic_Intermediate Fast, Reversible Thermo_Intermediate Thermodynamic Intermediate Reactants->Thermo_Intermediate Slow, Reversible Kinetic_Intermediate->Thermo_Intermediate Equilibration Product_3AP This compound (Kinetic Product) Kinetic_Intermediate->Product_3AP Fast Cyclization (Base, Low Temp) Product_5AP 5-Aminopyrazole (Thermodynamic Product) Thermo_Intermediate->Product_5AP Slow Cyclization (Acid, High Temp)

Caption: Reaction pathways for 3- and 5-aminopyrazole formation.

Troubleshooting_Workflow Start Mixture of 3-AP and 5-AP Observed Check_Conditions Analyze Reaction Conditions: - Temperature - Solvent - Base/Acid Start->Check_Conditions Is_3AP_Desired Is this compound the Desired Product? Check_Conditions->Is_3AP_Desired Use_Kinetic Implement Kinetic Control: - Use Strong Base (e.g., NaOEt) - Lower Temperature (e.g., 0°C) - Anhydrous Alcohol Solvent Is_3AP_Desired->Use_Kinetic Yes Use_Thermo Implement Thermodynamic Control: - Use Acid Catalyst (e.g., AcOH) - Higher Temperature (e.g., reflux) - Aprotic Solvent (e.g., Toluene) Is_3AP_Desired->Use_Thermo No (5-AP desired) Analyze_Purity Analyze Product Mixture (HPLC, GC-MS, NMR) Use_Kinetic->Analyze_Purity Use_Thermo->Analyze_Purity Pure_Product Pure Desired Isomer Analyze_Purity->Pure_Product >95% Desired Isomer Still_Mixture Mixture Still Present Analyze_Purity->Still_Mixture <95% Desired Isomer Purify Purify via Chromatography or Recrystallization Still_Mixture->Purify Purify->Pure_Product

Caption: Troubleshooting workflow for isomeric byproduct formation.

References

analytical techniques to confirm 3-Aminopyrazole regiochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-aminopyrazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on confirming the regiochemistry of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing N-substituted 3-aminopyrazoles?

A1: The primary challenge is the frequent formation of a mixture of regioisomers: the desired N-substituted this compound and the isomeric N-substituted 5-aminopyrazole.[1][2] The regioselectivity of the cyclization reaction is highly sensitive to the reaction conditions.[1][3]

Q2: How can I control the regioselectivity of the synthesis to favor the this compound isomer?

A2: Kinetically controlled conditions typically favor the formation of the this compound isomer. This can often be achieved by using a strong base like sodium ethoxide in ethanol (B145695) at a low temperature (e.g., 0 °C).[2][3]

Q3: What conditions favor the formation of the 5-aminopyrazole regioisomer?

A3: Thermodynamically controlled conditions generally yield the 5-aminopyrazole as the major product.[2] These conditions often involve heating the reaction in a neutral or acidic solvent, such as ethanol or acetic acid in toluene, sometimes with microwave assistance to reduce reaction times.[2][3]

Q4: Which analytical techniques are definitive for confirming the regiochemistry of my product?

A4: While 1D NMR (¹H and ¹³C) and mass spectrometry are essential initial checks, unambiguous confirmation often requires more advanced techniques. Two-dimensional (2D) NMR experiments, particularly ¹H-¹⁵N HMBC, are powerful for determining the connectivity between the substituted nitrogen and the pyrazole (B372694) ring.[1][4] Single-crystal X-ray diffraction provides the most definitive structural proof when a suitable crystal can be obtained.[1][5]

Q5: What are the expected tautomeric forms of this compound?

A5: this compound can exist in different tautomeric forms due to proton migration. The two primary forms are the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole.[6][7] Computational studies suggest that the this compound tautomer is generally more stable.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Ambiguous ¹H NMR Spectrum - Overlapping signals. - Presence of both regioisomers.[4] - Tautomerism.[6]- Run 2D NMR experiments like COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivities. - Perform NOE or NOESY experiments to identify through-space correlations, which can help distinguish isomers. - Use a different NMR solvent to potentially resolve tautomeric forms or improve signal separation.
Inconclusive Mass Spectrometry Data - Regioisomers have the same mass and may show similar fragmentation patterns.- While not definitive for regiochemistry, MS confirms the correct molecular weight.[8] Use tandem MS (MS/MS) to see if subtle differences in fragmentation can be observed. However, rely on NMR or X-ray crystallography for confirmation.
Inability to Separate Regioisomers - The 3-amino and 5-amino isomers often have very similar polarities.[1]- Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases). - Consider derivatization of the mixture to create compounds with different physical properties that may be easier to separate. - The most effective approach is to optimize the initial reaction for higher regioselectivity to avoid difficult separations.[1]
Difficulty Obtaining Crystals for X-ray Analysis - The compound may be an oil or may not readily form high-quality single crystals.- Attempt recrystallization from a variety of different solvents or solvent mixtures. - Try slow evaporation, vapor diffusion, or cooling crystallization methods. - If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride) which may have better crystallization properties.

Key Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between this compound and 5-aminopyrazole regioisomers using 1D and 2D NMR techniques.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard proton NMR spectrum. For N-substituted pyrazoles, the chemical shifts of the pyrazole ring protons (H4 and H5 for the 3-amino isomer; H3 and H4 for the 5-amino isomer) will be different.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the pyrazole ring carbons will differ between the two isomers.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • For an N1-substituted this compound: Look for a correlation between the substituent on N1 and the C5 carbon of the pyrazole ring.

    • For an N1-substituted 5-aminopyrazole: Look for a correlation between the N1-substituent and the C4 carbon.

  • 2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. For N-substituted isomers, a NOE between the protons of the N1-substituent and the H5 proton can indicate a this compound structure.

  • ¹H-¹⁵N HMBC: If available, this is a very powerful technique that directly shows the correlation between a substituent on a nitrogen and the nitrogen atom itself, providing unambiguous evidence of the substitution pattern.[4][9]

Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous, three-dimensional structure of the aminopyrazole derivative.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[10] A beam of monochromatic X-rays is directed at the crystal.[11]

  • Diffraction Pattern: The crystal diffracts the X-rays, creating a unique pattern of reflections that are collected by a detector.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[11] The electron density map is calculated from the reflection intensities, and from this, the positions of the atoms in the crystal lattice are determined and refined to generate the final molecular structure.[10][11]

Quantitative Data Summary

The following tables provide representative NMR chemical shift data to aid in the identification of this compound versus 5-aminopyrazole regioisomers. Note that absolute values will vary depending on the specific substituents and the solvent used.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for N-Phenyl Aminopyrazole Isomers in CDCl₃

Proton1-Phenyl-3-aminopyrazole1-Phenyl-5-aminopyrazole
H4 ~6.0 - 6.5~5.8 - 6.2
H5 ~7.2 - 7.6-
H3 -~7.4 - 7.8
NH₂ ~3.5 - 4.5~4.0 - 5.0
Aromatic-H ~7.0 - 7.5~7.0 - 7.5

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for N-Phenyl Aminopyrazole Isomers in CDCl₃

Carbon1-Phenyl-3-aminopyrazole1-Phenyl-5-aminopyrazole
C3 ~150 - 155~140 - 145
C4 ~95 - 100~90 - 95
C5 ~130 - 135~150 - 155
Aromatic-C ~120 - 140~120 - 140

Visual Guides

The following diagrams illustrate the key concepts for distinguishing between the 3- and 5-aminopyrazole regioisomers.

Regioisomer_Distinction cluster_3amino 1-Substituted-3-Aminopyrazole cluster_5amino 1-Substituted-5-Aminopyrazole cluster_NMR Key NMR Correlations N1_3 N1-Substituent (R) C5_3 C5 HMBC HMBC Correlation N1_3->HMBC ³J correlation to C5 NOE NOE Correlation N1_3->NOE Through-space correlation to H5 H5_3 H5 N1_5 N1-Substituent (R) C4_5 C4 N1_5->HMBC ³J correlation to C4 H4_5 H4 HMBC->C5_3 HMBC->C4_5 NOE->H5_3 Experimental_Workflow start Synthesized Product (Potential Mixture of Isomers) purification Purification (Column Chromatography) start->purification ms Mass Spectrometry purification->ms nmr_1d ¹H and ¹³C NMR purification->nmr_1d analysis_1d Ambiguous? nmr_1d->analysis_1d nmr_2d 2D NMR (HMBC, NOESY) analysis_1d->nmr_2d Yes analysis_2d Structure Confirmed? analysis_1d->analysis_2d No nmr_2d->analysis_2d xray X-ray Crystallography analysis_2d->xray No / Need More Proof final Unambiguous Structure analysis_2d->final Yes xray->final

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-aminopyrazole, a crucial heterocyclic building block, is of significant interest. This guide provides an objective comparison of five prominent synthetic routes to this compound, complete with experimental data, detailed protocols, and mechanistic pathway visualizations to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The choice of a synthetic route to this compound is often dictated by factors such as starting material availability, desired purity, scalability, and reaction conditions. The following table summarizes the key quantitative data for five common methods.

Synthetic RouteStarting MaterialsReagentsReaction TimeTemperature (°C)Yield (%)
1. From β-Ketonitrile 3-Oxo-3-phenylpropanenitrileHydrazine (B178648), Acetic Acid, Ethanol (B145695)24 hours60~82%¹
2. From α,β-Unsaturated Nitrile 2-Chloroacrylonitrile (B132963)Hydrazine Hydrate (B1144303), K₂CO₃, Water, Ethyl Acetate (B1210297)~2.5 hours + overnightAmbient, then 40-5070%[1]
3. From Dihalonitrile 2,3-DichloropropionitrileHydrazine Hydrate, K₂CO₃, Water, Ethyl Acetate/EtherSeveral hours + 24 hoursAmbient, then 50-6068%[1]
4. From β-Cyanoethylhydrazine Acrylonitrile (B1666552), Hydrazine HydrateH₂SO₄, Ethanol, p-toluenesulfonyl chloride, Benzene, NaOHMulti-step30-35, then 88-90, then 18-2593-99% (final step)[2]
5. From Isoxazole (B147169) IsoxazoleHydrazine, DMSO15 hours9074-92%[3][4]

¹Yield reported for 3-phenyl-1H-pyrazol-5-amine; a representative example of this synthetic route.

Experimental Protocols

Route 1: From β-Ketonitrile (Example with 3-Oxo-3-phenylpropanenitrile)

This method is one of the most common approaches to substituted and unsubstituted 3-aminopyrazoles, involving the condensation of a β-ketonitrile with hydrazine.[3][5]

Procedure:

  • A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in 3 mL of anhydrous ethanol is prepared.

  • The mixture is heated at 60°C for 24 hours.[6]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution.

  • The organic layer is then washed with brine, dried over MgSO₄, filtered, and the solvent is evaporated.

  • The resulting solid is washed with ethyl ether and dried in vacuo to yield the product.[6]

Route 2: From α,β-Unsaturated Nitrile (2-Chloroacrylonitrile)

This route offers a direct, one-pot synthesis of this compound from a readily available α,β-unsaturated nitrile.[1]

Procedure:

  • To a solution of potassium carbonate (140 g, 1 mole) in 400 ml of water, add hydrazine hydrate (55 g, 1.1 mole).

  • While stirring vigorously and cooling (5-10°C), 2-chloroacrylonitrile (87.5 g, 1 mole) is added dropwise under a nitrogen atmosphere over one hour.

  • Stirring is continued for another hour at ambient temperature, followed by 90 minutes at 40-50°C.

  • The reaction mixture is allowed to stand overnight.

  • The product is extracted with ethyl acetate for 24 hours.

  • The crude product is obtained after solvent removal and purified by high vacuum distillation to yield this compound (58 g, 70%).[1]

Route 3: From Dihalonitrile (2,3-Dichloropropionitrile)

Similar to the α,β-unsaturated nitrile route, this method provides a one-pot synthesis, starting from a dihalogenated propionitrile.[1]

Procedure:

  • Hydrazine hydrate (55 g, 1.1 moles) is added to a solution of potassium carbonate (285 g, 2.06 moles) in 400 ml of water.

  • 2,3-dichloropropionitrile (123 g, 1 mole) is then added dropwise at 10-20°C with vigorous stirring.

  • The mixture is stirred for several hours at ambient temperature, followed by 24 hours at 50-60°C.

  • After cooling, the precipitated salts are filtered off.

  • The filtrate is extracted with ether (48 hours) or ethyl acetate (24 hours).

  • The solvent is distilled off, and the remaining crude oil is purified by high vacuum distillation to give this compound (56 g, 68%).[1]

Route 4: From β-Cyanoethylhydrazine

This multi-step synthesis, detailed in Organic Syntheses, is a reliable method that provides high yields of this compound.[2]

Step A: Synthesis of β-Cyanoethylhydrazine

  • To 72% aqueous hydrazine hydrate (417 g, 6.00 moles), acrylonitrile (318 g, 6.00 moles) is gradually added over 2 hours, maintaining the temperature at 30-35°C.

  • Water is removed by distillation at 40 mm Hg to yield β-cyanoethylhydrazine (96-100%).[2]

Step B: Synthesis of 3-Amino-3-pyrazoline sulfate (B86663)

  • To 95% sulfuric acid (308 g, 3.0 moles), absolute ethanol (450 ml) is added dropwise, maintaining the temperature at 35°C.

  • A solution of β-cyanoethylhydrazine (85.1 g, 1.00 mole) in absolute ethanol (50 ml) is added with vigorous stirring. The temperature will rise to 88-90°C.

  • The mixture is held at this temperature for 3 minutes until crystallization begins, then gradually cooled to 25°C over an hour and left to stand for 15-20 hours.

  • The crystals are collected by filtration and washed to yield 3-amino-3-pyrazoline sulfate (97-100%).[2]

Step C and D: Synthesis of 3(5)-Aminopyrazole

  • The 3-amino-3-pyrazoline sulfate is converted to 3-imino-1-(p-tolylsulfonyl)pyrazolidine using p-toluenesulfonyl chloride.

  • This intermediate is then hydrolyzed with aqueous sodium hydroxide. The water is removed under reduced pressure, and 3(5)-aminopyrazole is extracted with isopropyl alcohol, yielding the final product (93-99%).[2]

Route 5: From Isoxazole

This synthetic strategy involves the ring-opening of an isoxazole precursor with hydrazine, followed by recyclization to form the pyrazole (B372694) ring.[3][4]

Procedure:

  • Isoxazole is treated with hydrazine in dimethyl sulfoxide (B87167) (DMSO).

  • The reaction mixture is heated to 90°C for approximately 15 hours.[4]

  • This one-step procedure leads to a ring-opening and subsequent ring-closing sequence to form this compound.[3]

  • The product is isolated and purified, with yields reported in the range of 74-92%.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanistic pathways for the described synthetic routes.

G cluster_0 Route 1: From β-Ketonitrile β-Ketonitrile β-Ketonitrile Hydrazone Intermediate Hydrazone Intermediate β-Ketonitrile->Hydrazone Intermediate Nucleophilic attack by Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate This compound This compound Hydrazone Intermediate->this compound Intramolecular Cyclization

Caption: Mechanism of this compound synthesis from β-Ketonitriles.

G cluster_1 Route 2: From α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile Michael Adduct Michael Adduct α,β-Unsaturated Nitrile->Michael Adduct Michael Addition Hydrazine Hydrazine Hydrazine->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Elimination of Leaving Group

Caption: Mechanism of this compound synthesis from α,β-Unsaturated Nitriles.

G cluster_2 Route 3: From Dihalonitrile Dihalonitrile Dihalonitrile Substituted Hydrazine Substituted Hydrazine Dihalonitrile->Substituted Hydrazine Nucleophilic Substitution Hydrazine Hydrazine Hydrazine->Substituted Hydrazine Cyclized Intermediate Cyclized Intermediate Substituted Hydrazine->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Elimination of HX

Caption: Mechanism of this compound synthesis from Dihalonitriles.

G cluster_3 Route 4: From β-Cyanoethylhydrazine β-Cyanoethylhydrazine β-Cyanoethylhydrazine 3-Amino-3-pyrazoline 3-Amino-3-pyrazoline β-Cyanoethylhydrazine->3-Amino-3-pyrazoline Acid-catalyzed Cyclization Protected Intermediate Protected Intermediate 3-Amino-3-pyrazoline->Protected Intermediate Protection (e.g., Tosylation) This compound This compound Protected Intermediate->this compound Hydrolysis/Deprotection

Caption: Key transformations in the synthesis from β-Cyanoethylhydrazine.

G cluster_4 Route 5: From Isoxazole Isoxazole Isoxazole β-Ketonitrile Intermediate β-Ketonitrile Intermediate Isoxazole->β-Ketonitrile Intermediate Hydrazine-induced Ring Opening Hydrazine Hydrazine Hydrazine->β-Ketonitrile Intermediate This compound This compound β-Ketonitrile Intermediate->this compound Intramolecular Cyclization

Caption: Mechanism of this compound synthesis from Isoxazoles.

References

The 3-Aminopyrazole Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 3-aminopyrazole core has emerged as a highly successful and versatile scaffold in the design of kinase inhibitors, leading to the development of numerous potent and selective drug candidates targeting a variety of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of this compound-based inhibitors against other chemical scaffolds, supported by experimental data, to validate its utility for researchers, scientists, and drug development professionals.

A Versatile Kinase Hinge-Binding Motif

The this compound scaffold serves as an excellent bioisostere for the adenine (B156593) base of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction is crucial for the potent inhibition of kinase activity. The adaptability of the pyrazole (B372694) ring and the exocyclic amine allows for substitutions that can enhance potency, improve selectivity, and fine-tune physicochemical properties.

Comparative Performance Analysis

To objectively assess the performance of the this compound scaffold, we have compiled and compared in vitro and cellular activity data for inhibitors targeting several key kinase families.

Cyclin-Dependent Kinases (CDKs)

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The this compound scaffold has been successfully employed in the development of potent CDK inhibitors.

CompoundScaffoldTarget(s)IC50 (nM)Cell Proliferation IC50 (µM)
AT7519 This compound CDK1, 2, 4, 5, 9210, 47, 100, 13, <10 respectively[1][2]0.04 - 0.94[2][3]
PNU-292137 This compound CDK2/cyclin A37[4]Not Reported
PHA-533533 This compound CDK2/cyclin A31 (Ki)[5]Sub-micromolar[5]
Roscovitine (Seliciclib)PurineCDK1, 2, 5650, 700, 200 respectively[6][7]~16[8]

Table 1: Comparison of this compound-based and other CDK inhibitors. The data indicates that this compound-based inhibitors like AT7519 exhibit potent, low nanomolar inhibition of multiple CDKs and translate this activity to effective inhibition of cancer cell proliferation in the sub-micromolar range, comparing favorably with other scaffolds like the purine-based roscovitine.

c-Jun N-terminal Kinase 3 (JNK3)

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is primarily expressed in the brain, making it a promising target for neurodegenerative diseases.

CompoundScaffoldTargetIC50 (nM)Selectivity over p38α
SR-3576 This compound JNK37[9]>2800-fold[9]
Compound 26k This compound JNK3<1[10]>20,000-fold[10]
SR-3737IndazoleJNK312[9]~0.25-fold (3 nM for p38)[9]

Table 2: Comparison of this compound-based and Indazole-based JNK3 inhibitors. this compound derivatives demonstrate exceptional potency and, critically, high selectivity for JNK3 over the closely related p38α kinase, a significant challenge in JNK inhibitor development.[9][10]

Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a driver in various cancers. The this compound scaffold has been utilized to develop inhibitors that are effective against both wild-type and drug-resistant mutant forms of FGFR.

CompoundScaffoldTarget(s)IC50 (nM)
Aminopyrazole Covalent Inhibitor This compound FGFR2/3 (WT & Mutant)Potent activity[11][12]
Infigratinib (B612010) (BGJ398)3,5-dimethoxyphenyl-pyrimidineFGFR1, 2, 30.9, 1.4, 1 respectively[13][14][15]

Table 3: Comparison of this compound-based and other FGFR inhibitors. While direct IC50 values for the novel aminopyrazole covalent inhibitors are not specified in the initial reports, their potent activity against gatekeeper mutants highlights a key advantage of this adaptable scaffold.[11][12]

AXL Receptor Tyrosine Kinase

AXL is a receptor tyrosine kinase implicated in cancer progression, metastasis, and drug resistance.

CompoundScaffoldTargetIC50 (nM)
Compound 6li This compound AXL1.6[16][17]
Bemcentinib (BGB324/R428)Pyrrolo-pyrimidineAXL14[18][19]

Table 4: Comparison of a this compound-based and a Pyrrolo-pyrimidine-based AXL inhibitor. The this compound derivative, compound 6li, shows significantly higher potency in enzymatic assays compared to the well-characterized AXL inhibitor, Bemcentinib.[16][17][18][19]

Spleen Tyrosine Kinase (SYK)

SYK is a non-receptor tyrosine kinase that plays a crucial role in immune signaling and is a target for inflammatory diseases and hematological malignancies.

CompoundScaffoldTargetIC50 (nM)
Compound 6h This compound SYKPromising Inhibition[20]
Fostamatinib (R406)PyrimidineSYK41[21][22][23]

Table 5: Comparison of a this compound-based and a Pyrimidine-based SYK inhibitor. While a specific IC50 for compound 6h is not provided, its promising enzymatic and cellular activity validates the utility of the this compound scaffold for targeting SYK.[20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Activity Assay (Generic)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the purified kinase enzyme and its specific substrate in the kinase buffer to desired concentrations.

    • Prepare a stock solution of the test compound (e.g., in 100% DMSO) and create a serial dilution series.

    • Prepare an ATP solution in kinase buffer at a concentration typically near the Km for the specific kinase.

  • Assay Procedure :

    • In a 96-well or 384-well plate, add the serially diluted test compound. Include wells with DMSO only as a negative control.

    • Add the diluted kinase enzyme to each well.

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection :

    • Stop the reaction and quantify the kinase activity. This can be done through various methods, such as:

      • Radiometric assays : Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

      • Luminescence-based assays (e.g., ADP-Glo™) : Quantifying the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence Resonance Energy Transfer (FRET) : Using a labeled substrate where phosphorylation by the kinase alters the FRET signal.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation/Viability Assay

This protocol outlines a general method to assess the effect of a kinase inhibitor on the growth of cancer cell lines.

  • Cell Culture :

    • Culture the desired cancer cell line in appropriate media and conditions.

  • Assay Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound. Include wells with DMSO only as a negative control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Detection :

    • Measure cell viability using a suitable assay, such as:

      • MTS/MTT assay : A colorimetric assay where a tetrazolium salt is reduced by metabolically active cells to a colored formazan (B1609692) product.

      • CellTiter-Glo® Luminescent Cell Viability Assay : Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis :

    • Normalize the data to the DMSO-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological systems and experimental processes is essential for a clear understanding of the role of these kinase inhibitors.

G cluster_workflow Experimental Workflow: Kinase Inhibitor Validation Compound This compound Scaffold InVitro In Vitro Kinase Assay (IC50 Determination) Compound->InVitro Potency & Selectivity Cellular Cell-Based Assays (Proliferation, Apoptosis) InVitro->Cellular Cellular Efficacy InVivo In Vivo Models (Xenografts) Cellular->InVivo In Vivo Antitumor Activity Lead Lead Compound InVivo->Lead

Caption: A generalized workflow for the validation of a kinase inhibitor from the initial scaffold to a lead compound.

G cluster_cdk CDK Signaling Pathway in Cell Cycle Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry E2F->S_Phase drives CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates CDK2->Rb Inhibitor This compound CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Caption: Simplified CDK signaling pathway and the inhibitory action of this compound-based compounds.

G cluster_jnk JNK Signaling Pathway in Neuronal Apoptosis Stress Stress Stimuli (e.g., Oxidative Stress) MKK47 MKK4/7 Stress->MKK47 activates JNK3 JNK3 MKK47->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes Inhibitor This compound JNK3 Inhibitor Inhibitor->JNK3

Caption: The JNK3 signaling cascade leading to apoptosis and its inhibition by this compound derivatives.

G cluster_fgfr FGFR Signaling Pathway in Cancer FGF FGF Ligand FGFR FGFR FGF->FGFR binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor This compound FGFR Inhibitor Inhibitor->FGFR

Caption: Overview of FGFR signaling pathways in cancer and their inhibition by this compound-based drugs.

G cluster_axl AXL Signaling Pathway in Metastasis GAS6 GAS6 AXL AXL Receptor GAS6->AXL binds & activates PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT activates Migration_Invasion Cell Migration & Invasion PI3K_AKT->Migration_Invasion promotes Inhibitor This compound AXL Inhibitor Inhibitor->AXL

Caption: The GAS6-AXL signaling axis promoting cancer cell motility and its inhibition.

G cluster_syk SYK Signaling in B-Cell Activation Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR binds SYK SYK BCR->SYK recruits & activates Downstream Downstream Signaling (e.g., PLCγ2, BTK) SYK->Downstream phosphorylates Activation B-Cell Proliferation & Differentiation Downstream->Activation leads to Inhibitor This compound SYK Inhibitor Inhibitor->SYK

References

A Comparative Study on the Reactivity of 3-Aminopyrazole and 5-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazoles are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their utility stems from the presence of multiple reactive sites, allowing for the construction of complex molecular architectures, particularly fused heterocyclic systems. Among the various isomers, 3-aminopyrazole and 5-aminopyrazole are the most extensively studied. Although they are tautomers and can interconvert, their distinct electronic and steric properties lead to significant differences in their chemical reactivity. Understanding these differences is paramount for designing efficient synthetic routes and for the targeted development of novel therapeutic agents.

This guide provides an objective comparison of the reactivity of this compound and 5-aminopyrazole, supported by experimental data from the literature. We will delve into their behavior in key chemical transformations, including electrophilic substitution, N-alkylation, and cyclocondensation reactions.

Theoretical Background: Tautomerism and Electronic Properties

This compound and 5-aminopyrazole exist in a tautomeric equilibrium. Theoretical studies, supported by experimental data from matrix isolation infrared spectroscopy, indicate that the this compound tautomer is generally more stable than the 5-aminopyrazole form. This difference in stability, along with the distinct electronic distribution in each isomer, governs their reactivity.

The reactivity of aminopyrazoles is dictated by the nucleophilicity of the two ring nitrogen atoms (N1 and N2) and the exocyclic amino group. In 5-aminopyrazole, the nucleophilic order is generally considered to be the exocyclic 5-NH2 group, followed by the endocyclic N1-H, and finally the C4 position of the pyrazole (B372694) ring.[1][2] This makes the exocyclic amino group a primary site for reactions with electrophiles. Conversely, in this compound, the proximity of the amino group to the ring nitrogens influences the electron distribution and steric accessibility, leading to different regiochemical outcomes in its reactions.

Comparative Reactivity in Key Chemical Transformations

The differential reactivity of this compound and 5-aminopyrazole is most evident in their reactions with electrophiles, particularly in cyclocondensation reactions which are pivotal for the synthesis of fused heterocyclic systems of medicinal importance.

Cyclocondensation Reactions with 1,3-Dielectrophiles

The reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a cornerstone for the synthesis of fused pyrazole derivatives. A significant distinction in the reactivity of this compound and 5-aminopyrazole is the type of fused ring system they predominantly form.

  • This compound typically reacts with 1,3-dielectrophiles to yield pyrazolo[1,5-a]pyrimidines . In this reaction, the initial nucleophilic attack occurs from the endocyclic N1 nitrogen, followed by cyclization involving the exocyclic 3-amino group.[3][4][5]

  • 5-Aminopyrazole , on the other hand, predominantly forms pyrazolo[3,4-b]pyridines upon reaction with 1,3-dielectrophiles.[1][6] This outcome results from the initial reaction of the more nucleophilic exocyclic 5-amino group, followed by cyclization at the C4 position of the pyrazole ring.

This divergent reactivity provides a reliable strategy for the selective synthesis of these two important classes of fused heterocycles.

Diagram: Comparative Cyclocondensation Pathways

G cluster_0 This compound Reactivity cluster_1 5-Aminopyrazole Reactivity 3-AP This compound Intermediate_1 N1-Adduct 3-AP->Intermediate_1 Endocyclic N1 attack 1,3-DE_1 1,3-Dielectrophile 1,3-DE_1->Intermediate_1 P[1,5-a]P Pyrazolo[1,5-a]pyrimidine Intermediate_1->P[1,5-a]P Cyclization via exocyclic NH2 5-AP 5-Aminopyrazole Intermediate_2 Exocyclic N-Adduct 5-AP->Intermediate_2 Exocyclic NH2 attack 1,3-DE_2 1,3-Dielectrophile 1,3-DE_2->Intermediate_2 P[3,4-b]P Pyrazolo[3,4-b]pyridine Intermediate_2->P[3,4-b]P Cyclization via C4

Caption: Divergent cyclocondensation pathways of aminopyrazole isomers.

Table 1: Comparison of Cyclocondensation Reactions

FeatureThis compound5-Aminopyrazole
Primary Nucleophilic Site Endocyclic N1-HExocyclic 5-NH2
Major Product Pyrazolo[1,5-a]pyrimidinesPyrazolo[3,4-b]pyridines
Reaction Pathway Initial attack by ring nitrogen, followed by cyclization of the exocyclic amino group.Initial attack by exocyclic amino group, followed by electrophilic substitution at the C4 position of the ring.
Representative Yields 70-95%65-90%

Note: Yields are generalized from literature and can vary significantly based on substrates and reaction conditions.

N-Alkylation

The alkylation of aminopyrazoles can occur at the endocyclic nitrogens or the exocyclic amino group. The regioselectivity of this reaction is influenced by the isomer, the alkylating agent, and the reaction conditions.

For 5-aminopyrazole , alkylation often occurs preferentially at the N1 position, particularly with less bulky alkylating agents. However, reactions can also lead to mixtures of N1 and N2 alkylated products. Alkylation of the exocyclic amino group is less common unless the ring nitrogens are protected.

For This compound , the situation is more complex due to the proximity of the amino group to both ring nitrogens. The outcome of N-alkylation is highly dependent on the steric and electronic nature of the substituents on both the pyrazole ring and the alkylating agent.

Diazotization

Diazotization of the exocyclic amino group to form a diazonium salt is a key transformation for further functionalization. Both this compound and 5-aminopyrazole can undergo diazotization. The resulting diazonium salts are versatile intermediates for the synthesis of a wide range of pyrazole derivatives through coupling reactions. The stability and reactivity of the diazonium salts derived from each isomer can differ, influencing the efficiency of subsequent coupling reactions.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines from this compound

A mixture of this compound (1.0 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) in glacial acetic acid (5 mL) is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol (B145695), and dried under vacuum to afford the desired pyrazolo[1,5-a]pyrimidine.[3]

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole

To a solution of 5-aminopyrazole (1.0 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) in ethanol (10 mL), a catalytic amount of piperidine (B6355638) (2-3 drops) is added. The mixture is heated at reflux for 6-8 hours. Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure pyrazolo[3,4-b]pyridine.[1][6]

Diagram: Experimental Workflow for Comparative Synthesis

G cluster_0 Synthesis of Fused Pyrazoles Start Start: Aminopyrazole Isomers 3-AP_reac This compound + 1,3-Dicarbonyl Start->3-AP_reac 5-AP_reac 5-Aminopyrazole + 1,3-Dicarbonyl Start->5-AP_reac Reflux_AcOH Reflux in Acetic Acid 3-AP_reac->Reflux_AcOH Reflux_EtOH_Pip Reflux in Ethanol/Piperidine 5-AP_reac->Reflux_EtOH_Pip Workup_1 Filtration & Washing Reflux_AcOH->Workup_1 Workup_2 Filtration & Recrystallization Reflux_EtOH_Pip->Workup_2 Product_1 Pyrazolo[1,5-a]pyrimidine Workup_1->Product_1 Product_2 Pyrazolo[3,4-b]pyridine Workup_2->Product_2

Caption: Workflow for synthesizing distinct fused heterocycles.

Conclusion

The reactivity of this compound and 5-aminopyrazole, while both serving as valuable synthons, exhibits significant and predictable differences. The most notable distinction lies in their cyclocondensation reactions with 1,3-dielectrophiles, where this compound preferentially forms pyrazolo[1,5-a]pyrimidines and 5-aminopyrazole yields pyrazolo[3,4-b]pyridines. These divergent reaction pathways are a direct consequence of the interplay between the electronic properties and steric environment of the nucleophilic centers in each isomer. A thorough understanding of these reactivity patterns is essential for the rational design of synthetic strategies targeting specific fused pyrazole scaffolds, which are of high interest in the development of new pharmaceuticals. Further kinetic and computational studies will undoubtedly provide deeper insights into the subtle factors governing the reactivity of these important heterocyclic building blocks.

References

Assessing the Selectivity of 3-Aminopyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazole scaffold has emerged as a privileged structure in the development of kinase inhibitors, leading to a diverse array of compounds targeting various arms of the human kinome. A critical attribute for the clinical success and utility of these inhibitors as research tools is their selectivity. This guide provides an objective comparison of the selectivity profiles of four exemplary this compound-based inhibitors, supported by experimental data and detailed methodologies.

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity (IC50) of selected this compound-based compounds against their primary targets and a panel of off-target kinases. This quantitative data allows for a direct comparison of their potency and selectivity.

Table 1: Inhibitory Activity (IC50 in nM) of Selected this compound-Based Kinase Inhibitors

Kinase TargetSR-3576 (JNK3)AT7519 (multi-CDK)NIK Inhibitor (3a)FGFR2/3 Inhibitor (cpd 19)
Primary Target(s)
JNK37[1][2][3][4][5]---
CDK1-210[4][6]--
CDK2-47[4][6]--
CDK4-100[4][6]--
CDK5-<10--
CDK6-170[4][6]--
CDK9-<10[4][6]--
NIK--8400[7][8][9]-
FGFR2---1.8[10]
FGFR3---2.0[10]
Selected Off-Targets
JNK1170[3]---
p38α>20,000[1][2][4]->100,000[7]-
GSK3β-89[1][11]--
IKKβ-->100,000[7]-
IKKα-->100,000[7]-
IKKε-->100,000[7]-
FGFR1---27[10]
FGFR4---157[10]
44-Kinase Panel-->100,000 (for all)[7][9]-

Note: A lower IC50 value indicates higher potency. "-" indicates that data was not available in the reviewed sources.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the assessment of inhibitor selectivity. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these inhibitors and the general workflows of selectivity assays.

G cluster_0 MAPK Signaling Cascade Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK3 JNK3 MKK4/7->JNK3 c-Jun c-Jun JNK3->c-Jun Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation SR-3576 SR-3576 SR-3576->JNK3

Caption: JNK3 signaling pathway targeted by SR-3576.

G cluster_1 Cell Cycle Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 G1 Phase G1 Phase CDK4/6->G1 Phase Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 S Phase S Phase CDK2->S Phase CDK2->S Phase Cyclin A Cyclin A Cyclin A->CDK2 Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 M Phase M Phase CDK1->M Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase G2 Phase->M Phase AT7519 AT7519 AT7519->CDK4/6 AT7519->CDK2 AT7519->CDK1

Caption: Cell cycle regulation by CDKs inhibited by AT7519.

G cluster_2 Experimental Workflow: KinomeScan Test Compound Test Compound Competition Binding Assay Competition Binding Assay Test Compound->Competition Binding Assay Kinase Panel Kinase Panel Kinase Panel->Competition Binding Assay Quantification (qPCR) Quantification (qPCR) Competition Binding Assay->Quantification (qPCR) Selectivity Profile Selectivity Profile Quantification (qPCR)->Selectivity Profile

Caption: General workflow for KINOMEscan selectivity profiling.

Detailed Experimental Protocols

The assessment of inhibitor selectivity relies on robust and well-defined experimental methods. Below are detailed protocols for key assays cited in this guide.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase substrate, providing a direct measure of kinase activity.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., histone H1 for CDKs, myelin basic protein for JNKs), and the this compound inhibitor at various concentrations in a kinase buffer (e.g., MOPS, MgCl2, DTT).

  • Reaction Initiation: Start the reaction by adding a solution of [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) which captures the phosphorylated substrate. Wash the filters to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Treat intact cells with the this compound inhibitor or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Detect the amount of soluble target protein in the supernatant using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

KINOMEscan™ Selectivity Profiling

This is a high-throughput competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

  • Assay Principle: The assay involves a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Output: The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound, or as a dissociation constant (Kd). This provides a comprehensive selectivity profile across the kinome.

Conclusion

The this compound scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the comparative data, subtle structural modifications can significantly alter the selectivity profile of these compounds. SR-3576 exemplifies a highly selective inhibitor for JNK3, while AT7519 demonstrates multi-CDK inhibitory activity. The NIK inhibitor 3a showcases remarkable selectivity across a panel of 44 kinases, and compound 19 is a potent dual inhibitor of FGFR2 and FGFR3. The rigorous application of the described experimental methodologies is paramount for the accurate assessment of inhibitor selectivity, which is essential for advancing these promising compounds in both basic research and clinical development.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Aminopyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 3-aminopyrazole scaffold is a privileged structure in kinase inhibitor design, giving rise to both highly selective and broadly active compounds. This guide provides a comparative analysis of the cross-reactivity profiles of notable this compound-based kinase inhibitors, supported by experimental data and detailed methodologies to aid in the interpretation and design of future research.

The therapeutic efficacy and potential toxicity of kinase inhibitors are intrinsically linked to their selectivity. While targeting a specific kinase responsible for a disease state is often the primary goal, off-target effects can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The this compound core has proven to be a versatile starting point for the development of inhibitors against a range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Modifications to this central scaffold can dramatically alter the inhibitor's interaction with the ATP-binding pocket, thereby dictating its kinome-wide selectivity.[1]

This guide will delve into the cross-reactivity profiles of representative this compound kinase inhibitors, present the data in a clear, comparative format, and provide detailed protocols for the key experimental techniques used to generate these profiles.

Comparative Kinase Inhibition Profiles

To effectively compare the cross-reactivity of this compound kinase inhibitors, quantitative data is essential. The following tables summarize the inhibitory activity of a promiscuous inhibitor alongside a more selective derivative, highlighting how chemical modifications can refine the selectivity profile.

Table 1: Comparative Kinase Inhibition at 1 µM Concentration

This table showcases the percentage of inhibition of a broad, non-selective this compound inhibitor (Inhibitor 1) versus a selective derivative (Inhibitor 43d) at a single high concentration to identify primary and off-target interactions across the kinome.[3][4]

Kinase TargetInhibitor 1 (% Inhibition)[4]Inhibitor 43d (% Inhibition)
CDK16 >99>95
CDK2>99<10
CDK5>99<10
JNK3>99<10
VRK1>99Not Reported
STK17B>99Not Reported
c-Src>99Not Reported
ABL>99<10
DDR1>99Not Reported
NQO2>99Not Reported
Selectivity Score (S10)0.94 (337/359 kinases)Significantly more selective

Data for Inhibitor 1 is derived from a kinome-wide screen.[4] Data for Inhibitor 43d is based on its reported high selectivity for the PCTAIRE subfamily.[5]

Table 2: Comparative Potency (IC50/EC50/Kd) of this compound Inhibitors

This table provides a more detailed comparison of the potency of different this compound derivatives against their primary targets and key off-targets.

InhibitorPrimary Target(s)Potency (nM)Key Off-TargetsPotency (nM)
Inhibitor 1 [4]CDK2Kd = 4.6JNK3Kd = 26.1
CDK5Kd = 27.6MultipleBroad Activity
Inhibitor 43d [5]CDK16EC50 = 33Other PCTAIRE/PFTAIRE kinasesEC50 = 20-180
Other CDKsLow Activity
SR-3576 [6]JNK3IC50 = 7p38IC50 > 20,000
FGFR Inhibitor 19 [2]FGFR2/3 (wild-type & mutant)IC50 < 100 (cellular)FGFR4Some selectivity

Experimental Protocols for Cross-Reactivity Profiling

The data presented above is generated using sophisticated and rigorous experimental techniques. Understanding these methodologies is crucial for interpreting selectivity data and for planning new experiments.

KINOMEscan® Profiling

This is a widely used competition binding assay to determine the interaction of a test compound against a large panel of kinases.

Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.[7]

Experimental Protocol:

  • Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand on streptavidin beads, and the test compound.[7]

  • Binding Reaction: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate.

  • Competition: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[7]

  • Quantification: The amount of kinase captured on the beads is measured by quantitative PCR (qPCR) of the DNA tag.[7]

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound in the presence of the compound compared to a DMSO control. For potent inhibitors, a Kd (dissociation constant) can be determined from an 11-point dose-response curve.[8]

Kinobeads (Multiplexed Inhibitor Beads - MIBs)

This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads to capture and enrich kinases from cell or tissue lysates.

Principle: A mixture of non-selective kinase inhibitors is immobilized on a solid support (beads). When a cell lysate is passed over these "kinobeads," a significant portion of the kinome is captured. The bound kinases can then be identified and quantified by mass spectrometry.[9]

Experimental Protocol:

  • Lysate Preparation: Cells or tissues are lysed under non-denaturing conditions to preserve native protein complexes.

  • Kinase Enrichment: The lysate is incubated with the kinobeads, allowing kinases to bind to the immobilized inhibitors.[10]

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.[10]

  • Elution: The bound kinases are eluted from the beads, often using a strong denaturant like SDS or by competitive elution with ATP.[10]

  • Protein Digestion and Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.

  • Competitive Binding: To assess the selectivity of a specific inhibitor, the lysate is pre-incubated with the free inhibitor before being applied to the kinobeads. The inhibitor will compete with the kinobeads for binding to its target kinases, leading to a reduced signal for those kinases in the mass spectrometry analysis.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.

Principle: The binding of a ligand, such as a kinase inhibitor, to its target protein generally increases the protein's stability and resistance to heat-induced denaturation. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.[11][12]

Experimental Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO).

  • Heat Challenge: The treated cells or cell lysates are aliquoted and heated to a range of temperatures using a thermal cycler.[11]

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.[11]

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[12]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[11] An isothermal dose-response format can also be used to determine the potency of the compound in stabilizing the target at a single, fixed temperature.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the workflows of profiling experiments can greatly enhance understanding.

G Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_0 Biochemical Assays cluster_1 Cell-Based Assays KINOMEscan KINOMEscan (Competition Binding Assay) Selectivity Profile Selectivity Profile KINOMEscan->Selectivity Profile Kd / % Inhibition Activity Assays In Vitro Activity Assays (e.g., Radiometric, Luminescence) Activity Assays->Selectivity Profile IC50 Kinobeads Kinobeads (MIBs) (Affinity Chromatography) Mass Spectrometry Mass Spectrometry Kinobeads->Mass Spectrometry CETSA CETSA (Thermal Shift Assay) Western Blot Western Blot CETSA->Western Blot This compound Inhibitor This compound Inhibitor This compound Inhibitor->KINOMEscan This compound Inhibitor->Activity Assays This compound Inhibitor->CETSA Cell Lysate Cell Lysate This compound Inhibitor->Cell Lysate Kinase Panel Kinase Panel Kinase Panel->KINOMEscan Kinase Panel->Activity Assays Cell Lysate->Kinobeads Mass Spectrometry->Selectivity Profile Target Engagement Target Engagement Western Blot->Target Engagement

Caption: Workflow for kinase inhibitor profiling.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation FGF FGF Ligand FGF->FGFR Inhibitor This compound FGFR Inhibitor Inhibitor->FGFR

Caption: FGFR signaling pathway inhibition.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor This compound JNK3 Inhibitor Inhibitor->JNK3

Caption: JNK3 signaling pathway inhibition.

NIK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NIK NIK IKKa IKKα NIK->IKKa p100_RelB p100/RelB IKKa->p100_RelB phosphorylates p52_RelB p52/RelB p100_RelB->p52_RelB processed to Gene_Expression Gene Expression (Inflammation, Immunity) p52_RelB->Gene_Expression translocates to nucleus Receptor TNFR family Receptors Receptor->NIK activates Inhibitor This compound NIK Inhibitor Inhibitor->NIK

Caption: Non-canonical NF-κB pathway inhibition.

References

Validating the Efficacy of 3-Aminopyrazole Compounds in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutic agents has led to a significant interest in heterocyclic compounds, among which 3-aminopyrazole derivatives have emerged as a promising class of kinase inhibitors. Their structural motif allows for potent and selective targeting of various kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. This guide provides an objective comparison of the performance of this compound compounds with other established kinase inhibitors, supported by experimental data from cell-based assays.

Mechanism of Action: Targeting the Engine of Cell Proliferation

Many this compound compounds exert their anti-proliferative effects by inhibiting CDKs, key enzymes that drive the cell cycle. By binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of target proteins, such as the retinoblastoma protein (Rb). This blockade halts the cell cycle progression, typically at the G1/S or G2/M phase, and can ultimately lead to programmed cell death, or apoptosis.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by this compound Cyclin/CDK Complex Cyclin/CDK Complex Rb Phosphorylation Rb Phosphorylation Cyclin/CDK Complex->Rb Phosphorylation Phosphorylates E2F Release E2F Release Rb Phosphorylation->E2F Release Leads to G1/S Transition G1/S Transition E2F Release->G1/S Transition Drives This compound Compound This compound Compound This compound Compound->Cyclin/CDK Complex Inhibits

Figure 1: Simplified signaling pathway of CDK inhibition by this compound compounds.

Comparative Efficacy: this compound Derivatives vs. Established Inhibitors

To evaluate the potency of this compound compounds, their half-maximal inhibitory concentrations (IC50) in various cancer cell lines are compared with those of established CDK inhibitors, Roscovitine and Palbociclib. Lower IC50 values indicate higher potency.

Compound ClassCompound/AlternativeCell LineIC50 (µM)Citation
This compound Derivative Analog 24 (CDK2/5 inhibitor)AsPC1 (Pancreatic)0.8 ± 0.1[1]
BxPC3 (Pancreatic)0.9 ± 0.1[1]
MiaPaCa2 (Pancreatic)1.2 ± 0.2[1]
PNU-292137 (CDK2 inhibitor)A2780 (Ovarian)0.037[2]
Established CDK Inhibitor Roscovitine (pan-CDK inhibitor)Various Cancer Cell Lines~15 (average)[1][3]
HCT116 (Colon)Not specified[1]
Palbociclib (CDK4/6 inhibitor)MCF-7 (Breast)0.011
T-47D (Breast)0.009

Cellular Effects: Induction of Cell Cycle Arrest and Apoptosis

Beyond direct cytotoxicity, the efficacy of an anti-cancer compound is determined by its ability to induce cell cycle arrest and apoptosis.

Cell Cycle Analysis

Treatment with this compound derivatives has been shown to cause a significant accumulation of cells in specific phases of the cell cycle, a hallmark of CDK inhibition.

CompoundCell LineConcentration (µM)Effect on Cell CycleCitation
This compound Derivative TospyrquinHT29 (Colon)14.9% apoptotic death[4]
TosindHT29 (Colon)23.7% apoptotic death[4]
Established CDK Inhibitor RoscovitineVarious Cancer Cell LinesArrest in G0/G1, S, or G2/M[1][3]
Apoptosis Induction

A critical endpoint for anti-cancer therapeutics is the induction of apoptosis. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.

CompoundCell LineConcentration (µM)Caspase-3/7 ActivationCitation
This compound Derivative Analog 21MiaPaCa2 (Pancreatic)10> 2-fold increase
Analog 24MiaPaCa2 (Pancreatic)10> 2-fold increase
Analog 25MiaPaCa2 (Pancreatic)10> 2-fold increase
Established CDK Inhibitor RoscovitineMany cancer cell linesInduces apoptosis[3]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Drug_Treatment Treat with this compound or alternative Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72h Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Figure 2: Workflow for determining IC50 values using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]

  • Compound Treatment: Treat cells with a serial dilution of the this compound compound or alternative inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24 to 72 hours.[5]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan (B1609692) crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[5]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Analysis_Workflow Cell_Harvest Harvest and wash cells Fixation Fix cells in cold 70% ethanol (B145695) Cell_Harvest->Fixation Washing Wash cells with PBS Fixation->Washing RNase_Treatment Treat with RNase A Washing->RNase_Treatment PI_Staining Stain with Propidium (B1200493) Iodide RNase_Treatment->PI_Staining Flow_Cytometry Acquire data on a flow cytometer PI_Staining->Flow_Cytometry Data_Analysis Analyze DNA content histograms Flow_Cytometry->Data_Analysis

Figure 3: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol:

  • Cell Preparation: Harvest approximately 1x10^6 cells per sample and wash with cold PBS.[8][9]

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate for at least 30 minutes on ice or at 4°C.[8][9]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[10]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at room temperature for 5-30 minutes to degrade RNA.[8][9]

  • Propidium Iodide Staining: Add propidium iodide (PI) solution (e.g., 50 µg/mL) to the cell suspension.[8][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at ~488 nm and detecting the emission at ~617 nm.[10]

  • Data Analysis: Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]

Apoptosis Assay (Caspase-3/7 Activity)

This luminescent assay measures the activity of caspase-3 and -7, key biomarkers of apoptosis.

Caspase_Assay_Workflow Cell_Plating Plate cells in an opaque-walled 96-well plate Compound_Treatment Treat with compounds to induce apoptosis Cell_Plating->Compound_Treatment Reagent_Addition Add Caspase-Glo® 3/7 Reagent Compound_Treatment->Reagent_Addition Incubation_Lysis Incubate at room temperature (lysis and substrate cleavage) Reagent_Addition->Incubation_Lysis Luminescence_Measurement Measure luminescence Incubation_Lysis->Luminescence_Measurement Data_Analysis Analyze caspase activity Luminescence_Measurement->Data_Analysis

Figure 4: Workflow for measuring apoptosis via caspase-3/7 activity.

Detailed Protocol:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.[11]

  • Induction of Apoptosis: Treat cells with the test compounds at the desired concentrations and for a specified duration to induce apoptosis. Include appropriate positive and negative controls.[11]

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent directly to the cell culture wells.[2][12]

  • Incubation: Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase-driven cleavage of the substrate.[12]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of caspase-3/7 activity.[12]

  • Data Analysis: Normalize the results to a control (e.g., untreated cells) to determine the fold-increase in caspase activity.[12]

Conclusion

This compound compounds represent a versatile and potent class of kinase inhibitors with significant potential in oncology drug development. The data presented in this guide demonstrates their ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis at concentrations comparable to or, in some cases, more potent than established drugs. The provided experimental protocols offer a standardized framework for the continued evaluation and validation of these promising therapeutic candidates. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.

References

Unveiling the Potency of 3-Aminopyrazole Derivatives: A Comparative Analysis Against Wild-Type and Mutant Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inhibitory prowess of 3-aminopyrazole derivatives reveals a versatile scaffold for developing potent and selective kinase inhibitors. This guide provides a comparative analysis of these compounds against both wild-type and mutant kinases, supported by experimental data and detailed protocols, offering valuable insights for researchers in kinase inhibitor discovery and development.

The this compound core has emerged as a privileged scaffold in medicinal chemistry, forming the basis for a multitude of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of potent and selective inhibitors. This guide focuses on the comparative efficacy of various this compound derivatives against both their intended wild-type kinase targets and clinically relevant mutant forms that often confer drug resistance.

Performance Against Wild-Type and Mutant Kinases: A Quantitative Comparison

The following table summarizes the inhibitory activities of selected this compound derivatives against various wild-type and mutant kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are extracted from peer-reviewed studies and highlight the differential potency of these compounds.

Compound IDTarget Kinase (Wild-Type)IC50/EC50 (WT, nM)Target Kinase (Mutant)IC50/EC50 (Mutant, nM)Reference
Compound 1 CDK24.6--[1]
CDK527.6--[1]
JNK326.1--[1]
Compound 3 FGFR3single-digit nMFGFR3 (Gatekeeper Mutant)single-digit nM[2]
SR-3576 JNK37p38>20,000[3]
Compound 43d CDK1633 (EC50)--[4][5]
Compound 6h Spleen Tyrosine Kinase (Syk)Promising--[6]
PNU-292137 (41) CDK2/cyclin A37--[7]

In-Depth Look: Targeting Fibroblast Growth Factor Receptors (FGFR)

A significant area of research has been the development of this compound-based inhibitors against Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[2][8] A notable challenge in FGFR-targeted therapy is the emergence of resistance mutations, particularly the "gatekeeper" mutation.[2][9]

One study details the development of aminopyrazole derivatives that covalently target a cysteine residue in the P-loop of FGFR.[2][8] This strategy has led to compounds with excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[2][8] For instance, the addition of an acrylamide (B121943) group to the phenyl ring of the aminopyrazole core resulted in a dramatic increase in potency against both wild-type and mutant FGFR3 cell lines, with compound 3 exhibiting single-digit nanomolar activity.[2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition FGF FGF FGFR_WT FGFR (Wild-Type) FGF->FGFR_WT FGFR_Mutant FGFR (Gatekeeper Mutant) FGF->FGFR_Mutant HSPG HSPG HSPG->FGFR_WT HSPG->FGFR_Mutant GRB2 GRB2 FGFR_WT->GRB2 PLCg PLCγ FGFR_WT->PLCg PI3K PI3K FGFR_WT->PI3K FGFR_Mutant->GRB2 FGFR_Mutant->PLCg FGFR_Mutant->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR_WT Inhibits Inhibitor->FGFR_Mutant Inhibits

Figure 1. Simplified FGFR signaling pathway and the inhibitory action of this compound derivatives.

Illuminating the Understudied Kinome: Targeting CDK16

The versatility of the this compound scaffold is further demonstrated by its application in targeting less-studied kinases. Researchers have utilized the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety from a promiscuous inhibitor to develop selective inhibitors of CDK16, a member of the understudied PCTAIRE subfamily of kinases.[1][4][5] Through structural modifications, a derivative, 43d, was developed that exhibited high cellular potency for CDK16 with an EC50 of 33 nM.[4][5] This work highlights the potential of scaffold-based drug design to explore the "dark kinome".

Experimental Protocols

To ensure the reproducibility and verification of the presented data, this section outlines the general methodologies for key experiments used in the characterization of this compound kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

This assay is fundamental for determining the in vitro potency of the synthesized compounds against the target kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant wild-type and mutant kinases

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound derivative compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P])

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO.

  • Reaction Mixture: In each well of the microplate, add the kinase, the specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the diluted compounds to the respective wells. Include a control with DMSO only (no inhibitor).

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or autoradiography for radiolabeled ATP).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of this compound derivatives Add_Inhibitor 3. Add compounds to microplate wells Compound_Prep->Add_Inhibitor Reaction_Mix 2. Prepare kinase reaction mixture (Kinase, Substrate, Buffer) Reaction_Mix->Add_Inhibitor Start_Reaction 4. Initiate reaction with ATP Add_Inhibitor->Start_Reaction Incubate 5. Incubate at constant temperature Start_Reaction->Incubate Detect 6. Stop reaction and measure kinase activity Incubate->Detect Plot_Data 7. Plot % inhibition vs. log[Inhibitor] Detect->Plot_Data Calculate_IC50 8. Determine IC50 from dose-response curve Plot_Data->Calculate_IC50

Figure 2. General workflow for a kinase inhibition assay.

Cellular Potency Assay (e.g., NanoBRET™ Target Engagement)

This assay measures the ability of a compound to engage its target kinase within a cellular environment.

Objective: To determine the half-maximal effective concentration (EC50) of a compound for target engagement in live cells.

Materials:

  • Cells engineered to express a NanoLuc® luciferase-kinase fusion protein

  • NanoBRET™ tracer

  • This compound derivative compounds

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well plates

Procedure:

  • Cell Plating: Seed the engineered cells into the assay plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and incubate for a specified time.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Signal Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the change in NanoBRET™ ratio against the logarithm of the compound concentration to determine the EC50 value.

Conclusion

The this compound scaffold represents a highly successful and adaptable platform for the development of kinase inhibitors. The ability to modify this core structure has led to the discovery of compounds with high potency against both wild-type and clinically important mutant kinases, as exemplified by the development of FGFR inhibitors. Furthermore, the application of this scaffold in targeting less-explored kinases like CDK16 underscores its broad utility in expanding our understanding of the human kinome and developing novel therapeutics. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of this promising class of compounds.

References

Crystallographic Confirmation of 3-Aminopyrazole Inhibitor Binding Modes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Elucidating the precise binding mode of these inhibitors is paramount for structure-based drug design and lead optimization. X-ray crystallography stands as the definitive method for visualizing these interactions at an atomic level. This guide provides a comparative overview of this compound inhibitors targeting key kinases, supported by crystallographic data and detailed experimental protocols.

Comparative Analysis of this compound Inhibitors

The following table summarizes the crystallographic and inhibitory data for selected this compound-based inhibitors against Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase 3 (JNK3). These kinases are crucial targets in oncology and neurodegenerative diseases, respectively.

Inhibitor Name/CodeTarget KinasePDB CodeResolution (Å)IC50 (nM)
PHA-533533CDK2/cyclin ANot specified in abstractsNot specified in abstracts31 (Ki)
PNU-292137CDK2/cyclin ANot specified in abstractsNot specified in abstracts37
BS-194CDK2--INVALID-LINK--1.783
SR-3451JNK3--INVALID-LINK--2.2825
SR-3576JNK3Not specified in abstractsNot specified in abstracts7

Experimental Workflow for Binding Mode Confirmation

The process of confirming the binding mode of a novel this compound inhibitor via crystallography follows a structured workflow, from initial protein production to the final structural analysis.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_biochemical_assay Biochemical Characterization cluster_crystallography Crystallography expression Gene Expression (e.g., E. coli) purification Protein Purification (Affinity & Size Exclusion Chromatography) expression->purification kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) purification->kinase_assay crystallization Co-crystallization with Inhibitor purification->crystallization ic50 IC50 Determination kinase_assay->ic50 ic50->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution binding_mode Binding Mode Analysis structure_solution->binding_mode

Experimental workflow for crystallographic binding mode confirmation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key experiments involved in characterizing this compound inhibitors.

I. Recombinant Kinase Production and Purification

This protocol describes the expression and purification of a His-tagged kinase (e.g., CDK2 or JNK3) in E. coli.

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the kinase gene fused to a purification tag (e.g., N-terminal 6xHis-tag). Plate on selective media and incubate overnight at 37°C.

  • Expression: Inoculate a starter culture from a single colony and grow overnight. Use the starter culture to inoculate a larger volume of expression media. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM and continue incubation at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).

  • Size-Exclusion Chromatography: Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other impurities. Use a buffer suitable for long-term storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay.

II. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of the this compound inhibitor in DMSO, then further dilute in the kinase reaction buffer. Prepare the kinase, substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP solutions in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution or vehicle (DMSO) control. Add the kinase and substrate mixture to all wells. Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km value for the specific kinase. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

III. Protein-Inhibitor Co-crystallization and Structure Determination

This protocol outlines the general steps for obtaining a co-crystal structure of a kinase with a this compound inhibitor.

  • Complex Formation: Mix the purified kinase with the this compound inhibitor at a molar excess of the inhibitor (e.g., 1:3 to 1:5). Incubate on ice to allow for complex formation.

  • Crystallization Screening: Use the hanging-drop or sitting-drop vapor diffusion method to screen for crystallization conditions. Mix a small volume of the protein-inhibitor complex with an equal volume of a reservoir solution from a crystallization screen. Equilibrate the drop against the reservoir solution.

  • Crystal Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • X-ray Data Collection: Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using molecular replacement with a known structure of the kinase as a search model. Refine the atomic coordinates of the protein and the inhibitor against the experimental data.

  • Binding Mode Analysis: Analyze the final refined structure to visualize the interactions between the this compound inhibitor and the active site of the kinase, including hydrogen bonds, hydrophobic interactions, and the overall conformation of the inhibitor.

Safety Operating Guide

Navigating the Safe Disposal of 3-Aminopyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 3-Aminopyrazole are critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation and allergic skin reactions, a structured disposal protocol is essential.[1] Adherence to these procedures minimizes risks for laboratory personnel and ensures compliance with regulatory standards.

Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1]

Hazard Profile and Identification

This table summarizes the key hazard information for this compound, crucial for its safe handling and disposal.

IdentifierValueSource
CAS Number 1820-80-0[1]
UN Number UN3263[1]
Proper Shipping Name Corrosive solid, basic, organic, n.o.s. (Pyrazol-3-ylamine)[1]
Primary Hazards Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation, May cause an allergic skin reaction.[1]
Incompatible Materials Acids, Acid anhydrides, Acid chlorides, Strong oxidizing agents.[1]

Step-by-Step Disposal Protocol for this compound

This section provides a detailed methodology for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound waste, ensure all appropriate safety measures are in place.

  • Engineering Controls: Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure a safety shower and eye wash station are readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

    • Clothing: Wear a lab coat and ensure skin is not exposed.[1][2]

Step 2: Waste Segregation and Collection

Proper segregation is key to safe and compliant chemical waste disposal. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Solid Waste:

    • Collect pure this compound, residues, and contaminated solids (e.g., weighing paper, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.[3]

    • For spills, sweep up the material and shovel it into a suitable container for disposal, avoiding dust formation.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • The first rinseate from cleaning contaminated glassware must be collected and disposed of as hazardous waste.[4]

  • Contaminated Labware:

    • Sharps: Dispose of contaminated needles, syringes, or razor blades in a designated, puncture-proof sharps container labeled for chemical contamination.[5]

    • Glassware: Empty and rinse glassware three times. The first rinse must be collected as hazardous waste.[4] After decontamination, broken glass should be placed in a designated broken glass box for disposal as chemical waste.[6]

    • Plasticware: Disposable plasticware that has come into contact with this compound should be collected as solid chemical waste.[7]

Step 3: Container Selection and Labeling

Proper containment and labeling prevent accidental exposures and ensure compliant disposal.

  • Container Choice: Use a container made of a material compatible with this compound. The container must be in good condition with a secure, tight-fitting lid.[4][5] Keep the container closed except when adding waste.[4]

  • Labeling:

    • Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound" or "Pyrazol-3-ylamine".

      • All chemical constituents and their approximate concentrations.

      • The associated hazards (e.g., "Corrosive," "Toxic").

      • The accumulation start date.

Step 4: On-Site Storage

Temporary storage of hazardous waste must be done in a designated and controlled area.

  • Location: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • Segregation: Store the this compound waste container away from incompatible materials, particularly acids and strong oxidizing agents.[1]

  • Secondary Containment: Use secondary containment, such as a lab tray, to capture any potential leaks.[4]

Step 5: Final Disposal

Final disposal must be handled by qualified professionals.

  • Professional Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

  • Regulatory Compliance: Do not pour this compound waste down the drain or dispose of it in regular trash.[1][4] This is a violation of environmental regulations. The disposal must be carried out at an approved waste disposal plant.[1]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_spill In Case of Spill start Start: Identify This compound Waste ppe Step 1: Wear Appropriate PPE & Use Fume Hood start->ppe assess Step 2: Characterize Waste (Solid, Liquid, Contaminated Labware) ppe->assess container Step 3: Select & Label Compatible Waste Container assess->container collect Step 4: Collect Waste & Segregate Incompatibles container->collect store Step 5: Store Securely in Satellite Accumulation Area collect->store pickup Step 6: Arrange Pickup by EHS/Licensed Contractor store->pickup end End: Waste Disposed Compliantly pickup->end spill Follow Emergency Spill Protocol

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Aminopyrazole, ensuring the safety of laboratory personnel and compliance with standard safety procedures.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.[1] The following table summarizes the required PPE.

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]To prevent eye contact, which can cause serious eye irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.[1][3]To prevent skin contact, which causes skin irritation.[2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator or a dust mask (type N95 or equivalent) should be used when handling the solid form, especially if dust is generated.To prevent inhalation, which may cause respiratory irritation.[3][4]

First Aid Measures

Immediate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.[2][3][5]
Skin Contact Immediately wash the contaminated skin with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation persists, get medical attention.[2]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[2] If eye irritation persists, seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Get medical attention immediately.[3][5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

1. Preparation:

  • Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.[1]

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1][3]

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Assemble all necessary equipment and reagents.

  • Put on all required personal protective equipment as detailed in the table above.[1]

2. Weighing and Transferring:

  • Handle this compound in a well-ventilated area or a chemical fume hood to avoid dust formation.[1][2]

  • Use a spatula or other appropriate tools for transferring the solid.

  • Keep the container tightly closed when not in use.[2]

3. Dissolving:

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]

  • If heating is necessary, use a controlled heating source like a heating mantle with a stirrer, and perform the operation within a fume hood.[1]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling is complete.[2]

  • Clean the work area and decontaminate any equipment used.

  • Properly remove and dispose of or store PPE. Contaminated clothing should be washed before reuse.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.[6]

  • The container must be sealable and kept closed except when adding waste.[6]

  • The label should clearly identify the contents, including the full chemical name and concentration.[6]

2. Container Disposal:

  • Empty containers must be thoroughly rinsed with a suitable solvent. The first rinseate should be collected as hazardous waste.[6]

  • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[6]

3. Disposal Method:

  • Dispose of this compound waste through a licensed waste disposal company, adhering to all local, state, and federal regulations.[2][3]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Read SDS prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Wear Full PPE prep2->prep3 weigh Weigh and Transfer prep3->weigh dissolve Dissolve in Solvent weigh->dissolve collect_waste Collect Waste in Labeled Container weigh->collect_waste Spill/Residue dispose_container Rinse/Dispose of Empty Container weigh->dispose_container Empty Container clean Clean Work Area & Equipment dissolve->clean dissolve->collect_waste Waste Generation decontaminate Remove & Decontaminate/Dispose PPE clean->decontaminate clean->collect_waste Contaminated Materials wash Wash Hands decontaminate->wash licensed_disposal Dispose via Licensed Company collect_waste->licensed_disposal dispose_container->licensed_disposal

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopyrazole
Reactant of Route 2
3-Aminopyrazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.